molecular formula C7H4Br2O2 B104997 2,5-Dibromobenzoic acid CAS No. 610-71-9

2,5-Dibromobenzoic acid

Cat. No.: B104997
CAS No.: 610-71-9
M. Wt: 279.91 g/mol
InChI Key: SQQKOTVDGCJJKI-UHFFFAOYSA-N
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Description

2,5-Dibromobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4Br2O2 and its molecular weight is 279.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190697. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromobenzoic acid
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InChI

InChI=1S/C7H4Br2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQKOTVDGCJJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209862
Record name Benzoic acid, 2,5-dibromo-
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Molecular Weight

279.91 g/mol
Source PubChem
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CAS No.

610-71-9
Record name 2,5-Dibromobenzoic acid
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Record name 610-71-9
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Record name Benzoic acid, 2,5-dibromo-
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Record name 2,5-dibromobenzoic acid
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Record name BENZOIC ACID, 2,5-DIBROMO-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the bromine substituents provide reactive handles for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapeutics.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

General and Physical Properties
PropertyValueReference(s)
CAS Number 610-71-9[1][2]
Molecular Formula C₇H₄Br₂O₂[1][2]
Molecular Weight 279.91 g/mol [1][2]
Appearance White to off-white or yellow to orange powder/crystal[1]
Melting Point 156-159 °C[1][3]
Boiling Point 344.6 ± 32.0 °C (Predicted)[1]
Solubility Soluble in Methanol[1]
pKa 2.46 ± 0.10 (Predicted)[1]
Spectroscopic and Computational Data
PropertyValueReference(s)
Refractive Index 1.4970 (Estimate)[1]
LogP (Octanol-Water) 3.310[4]
SMILES C1=CC(=C(C=C1Br)C(=O)O)Br[1]
InChI InChI=1S/C7H4Br2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)[1]

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its two bromine atoms and the carboxylic acid group.

The bromine atoms can be selectively functionalized through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a wide range of substituted benzoic acid derivatives. The carboxylic acid group can undergo standard transformations such as esterification and amidation.

This trifunctional nature makes this compound a key starting material in the synthesis of biologically active molecules. It is used as an intermediate in the preparation of benzo[c]chromenone and benzo[c]chromene derivatives, which have shown potential as estrogen β-receptor-selective agonists.[1] Furthermore, it is a crucial component in the synthesis of aminopyridine-based c-Jun N-terminal kinase (JNK) inhibitors, which are being investigated for their therapeutic potential in various diseases.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of o-bromobenzoic acid.

Materials:

  • o-Bromobenzoic acid

  • Sodium bromide (NaBr)

  • Sodium periodate (NaIO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetic acid

  • Water

  • Ice

Procedure:

  • Prepare a solution of sodium periodate (4.3 g, 19.9 mmol) in a mixture of 30 mL of water and 18 mL of acetic acid.[1]

  • In a reaction flask, add o-bromobenzoic acid (10 g, 49.7 mmol) and sodium bromide (5.1 g, 49.7 mmol) to the prepared sodium periodate solution.[1]

  • Heat the reaction mixture to 30°C.[1]

  • Slowly add 4.4 mL of concentrated sulfuric acid dropwise to the reaction mixture.[1]

  • After the addition is complete, raise the temperature to 50°C and maintain it for 2-3 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[1]

  • Collect the solid product by filtration.[1]

  • Wash the filter cake several times with cold water.[1]

  • The resulting this compound can be further purified by crystallization from water or ethanol.[1]

Suzuki-Miyaura Coupling of this compound (Representative Protocol)

This protocol is adapted from a general procedure for the Suzuki coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent (e.g., a mixture of toluene and water, or dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound (Representative Protocol)

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide.

Materials:

  • This compound derivative (e.g., methyl 2,5-dibromobenzoate)

  • Amine (e.g., a primary or secondary amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1-5 mol%).

  • Add the base (1.5-2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the anhydrous solvent, followed by the this compound derivative (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Heat the reaction mixture to 80-120°C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Synthesis Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships involving this compound.

G This compound This compound Intermediate_B Biaryl derivative This compound->Intermediate_B Suzuki Coupling Intermediate_A 2-Amino-5-bromobenzoic acid derivative JNK_Inhibitor Aminopyridine-based JNK Inhibitor Intermediate_A->JNK_Inhibitor Suzuki Coupling Intermediate_B->JNK_Inhibitor Buchwald-Hartwig Amination

Caption: Synthetic routes to an aminopyridine-based JNK inhibitor from this compound.

Suzuki_Coupling_Workflow start reagents Combine Aryl Halide, Boronic Acid, Base start->reagents end catalyst Add Pd Catalyst & Ligand reagents->catalyst degas Degas System catalyst->degas react Heat & Stir degas->react workup Aqueous Workup & Extraction react->workup purify Purification workup->purify purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3] It should be stored in a dry, well-ventilated place.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule with significant applications in the development of new pharmaceuticals. Its ability to undergo selective cross-coupling reactions at its bromine-substituted positions makes it an invaluable starting material for the synthesis of complex, biologically active compounds such as JNK inhibitors and estrogen receptor modulators. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the use of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 2,5-Dibromobenzoic Acid (CAS 610-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,5-Dibromobenzoic acid, a key chemical intermediate in various fields of scientific research and development. It covers its chemical and physical properties, synthesis and purification methods, key applications, and relevant biological pathways.

Core Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. It presents as an off-white or light yellow crystalline powder.[1][2] Its core properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference(s)
CAS Number 610-71-9[3][4]
Molecular Formula C₇H₄Br₂O₂[3][4]
Molecular Weight 279.91 g/mol [5][6]
IUPAC Name This compound[3][6]
Appearance Off-white to pale cream powder/crystal[1][7]
Melting Point 151-159 °C[1][5][8]
Boiling Point 344.6 ± 32.0 °C (Predicted)[1][9]
Flash Point 162.2 °C[10][11]
Solubility Soluble in Methanol, Ethanol, Ether, Acetic Acid, and Hot Water[1][2]
pKa 2.46 ± 0.10 (Predicted)[1]
InChI Key SQQKOTVDGCJJKI-UHFFFAOYSA-N[3]
SMILES OC(=O)C1=CC(Br)=CC=C1Br[3]

Synthesis and Purification

This compound is typically synthesized through the bromination of a benzoic acid precursor. A common and effective laboratory-scale synthesis protocol is detailed below.

Experimental Protocol: Synthesis from o-Bromobenzoic Acid

This protocol outlines the synthesis of this compound via the oxidative bromination of 2-Bromobenzoic acid.[1][12]

Materials:

  • o-Bromobenzoic acid

  • Sodium bromide (NaBr)

  • Sodium periodate (NaIO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetic acid

  • Deionized water

  • Ice

Procedure:

  • Prepare the Oxidant Solution: Dissolve 4.3 g (19.9 mmol) of sodium periodate in a solvent mixture of 30 mL of water and 18 mL of acetic acid.

  • Combine Reactants: In a suitable reaction flask, add 10 g (49.7 mmol) of o-bromobenzoic acid and 5.1 g (49.7 mmol) of sodium bromide to the prepared sodium periodate solution.

  • Initiate Reaction: Heat the reaction mixture to 30°C. Slowly add 4.4 mL of concentrated sulfuric acid dropwise to the mixture.

  • Reaction Progression: After the addition of sulfuric acid is complete, raise the temperature to 50°C and maintain it for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the solid product.

  • Isolation and Washing: Collect the precipitated solid by filtration. Wash the filter cake several times with cold water to remove impurities.

  • Drying: Dry the final product. This procedure typically yields approximately 11.9 g (85.6% yield) of this compound.[1][12]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation o_bromo o-Bromobenzoic Acid + Sodium Bromide mix Combine Reactants in Flask o_bromo->mix na_periodate Sodium Periodate Solution (in Water/Acetic Acid) na_periodate->mix heat1 Heat to 30°C mix->heat1 add_h2so4 Add conc. H₂SO₄ heat1->add_h2so4 heat2 Heat to 50°C (2-3 hours) add_h2so4->heat2 tlc Monitor via TLC heat2->tlc cool Cool to Room Temp tlc->cool Reaction Complete precipitate Pour into Ice Water cool->precipitate filtrate Filter Solid Product precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry Final Product wash->dry product This compound dry->product

Figure 1: General workflow for the synthesis of this compound.

Purification Method

For applications requiring high purity, this compound can be further purified by recrystallization.[1][12]

Protocol: Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., water or ethanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Key Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

  • Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notable examples include its use in preparing:

    • Estrogen β-receptor (ERβ) selective agonists: Derivatives such as benzo[c]chromenones and benzo[c]chromenes are synthesized using this acid.[12][13] These compounds are investigated for their potential in hormone-related therapies.

    • c-Jun N-terminal kinase (JNK) inhibitors: It is used to synthesize aminopyridine-based JNK inhibitors, which are explored for their therapeutic potential in inflammatory diseases and neurodegenerative disorders.[12][13]

    • Flecainide: This compound is an antiarrhythmic drug, and this compound is used as an intermediate in its synthesis.[13]

  • Materials Science: The compound is utilized in the synthesis of functional polyphenylenes through nickel(0)-catalyzed polymerization reactions.[5]

  • Electrochemistry: It has been a subject of study in electrochemical hydrodebromination research.[5]

Role in Biological Signaling Pathways

The utility of this compound as a synthetic precursor for drug development stems from the biological importance of the target molecules. The derivatives of this acid modulate key signaling pathways implicated in various diseases.

Estrogen Receptor β (ERβ) Signaling

ERβ is a nuclear receptor that, upon activation by a ligand (like an estrogen or a selective agonist), modulates gene expression.[3][12] The classical or genomic signaling pathway involves the receptor binding to Estrogen Response Elements (EREs) in the DNA, leading to the transcription of target genes.[9] Agonists derived from this compound are designed to selectively activate this pathway, which can have tissue-specific therapeutic effects, for instance, in suppressing cancer cell proliferation.[10]

G cluster_cyto Cytoplasm cluster_nuc Nucleus ERb_agonist ERβ Agonist (e.g., Benzo[c]chromenone derivative) ERb_HSP ERb_agonist->ERb_HSP ERb ERβ Receptor ERb->ERb_HSP HSP HSP90 HSP->ERb_HSP Dimerization Dimerization ERb_HSP->Dimerization Ligand Binding & HSP Dissociation ERb_dimer ERβ Dimer Dimerization->ERb_dimer ERE Estrogen Response Element (ERE) on DNA ERb_dimer->ERE Binds to DNA Transcription Transcription of Target Genes ERE->Transcription Recruits Co-activators Biological_Response Biological Response (e.g., Anti-proliferative effects) Transcription->Biological_Response mRNA translation

Figure 2: Classical signaling pathway of an Estrogen Receptor β (ERβ) agonist.

c-Jun N-terminal Kinase (JNK) Signaling

The JNK pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade.[14] It is primarily activated by stress stimuli such as cytokines and UV irradiation.[8] The pathway involves a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK) that culminates in the phosphorylation and activation of transcription factors like c-Jun.[5] Dysregulation of this pathway is linked to inflammatory diseases and cancer.[4] Inhibitors derived from this compound are designed to block this cascade, thereby preventing the downstream effects of stress signaling.

G Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK Phosphorylates JNK JNK (MAPK) MAPKK->JNK Phosphorylates cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylates & Activates JNK_Inhibitor JNK Inhibitor (Aminopyridine derivative) JNK_Inhibitor->JNK Inhibits Gene_Expression Target Gene Expression (e.g., Inflammation, Apoptosis) cJun->Gene_Expression Regulates

References

An In-depth Technical Guide to the Synthesis of 2,5-Dibromobenzoic Acid from o-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dibromobenzoic acid, a valuable intermediate in the preparation of various biologically active molecules, starting from o-bromobenzoic acid. The document details experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its derivatives have been utilized as estrogen β-receptor-selective agonists and as c-Jun N-terminal kinase (JNK) inhibitors.[1] This guide focuses on the direct electrophilic bromination of o-bromobenzoic acid, a common and effective route to obtain the desired 2,5-disubstituted product. The directing effects of the carboxyl and bromo substituents on the aromatic ring guide the incoming electrophile to the desired position.

Reaction and Mechanism

The synthesis of this compound from o-bromobenzoic acid is an electrophilic aromatic substitution reaction. The carboxylic acid group is a meta-directing deactivator, while the bromine atom is an ortho-, para-directing deactivator. The substitution pattern is therefore a result of the interplay of these directing effects. The primary method detailed involves the use of a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid catalyst like sulfuric acid.

The reaction proceeds via the generation of an electrophilic bromine species, which then attacks the electron-rich aromatic ring of o-bromobenzoic acid. The presence of sulfuric acid enhances the electrophilicity of the brominating agent.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative synthesis of this compound using N-bromosuccinimide (NBS).

Table 1: Reactant and Reagent Quantities

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (g)Moles (mol)Role
o-Bromobenzoic AcidC₇H₅BrO₂201.0220.00.099Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9819.80.111Brominating Agent
Sulfuric AcidH₂SO₄98.0860.0-Catalyst/Solvent
Dichloromethane (DCM)CH₂Cl₂84.9380.0-Solvent
EthanolC₂H₅OH46.0720 (mL)-Recrystallization Solvent

Table 2: Reaction Conditions and Product Specifications

ParameterValue
Reaction Temperature25-30 °C
Reaction Time2 hours
Product Yield18.2 g (65.4%)
Product Purity (HPLC)98.1%
AppearanceOff-white powder/solid
Melting Point156-159 °C

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400MHz, CDCl₃)δ: 11.16 (s, 1H), 8.24 (d, 1H), 7.85 (d, 1H), 7.69 (dd, 1H)

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from o-bromobenzoic acid.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on a method described in the patent literature.[2]

Materials:

  • o-Bromobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Ethanol

  • Ice water

  • Four-neck flask equipped with a thermometer and a stirrer

Procedure:

  • Reaction Setup: In a four-neck flask equipped with a thermometer and a stirrer, add 20.0 g of o-bromobenzoic acid.

  • Dissolution: Add 60.0 g of concentrated sulfuric acid and 80.0 g of dichloromethane (DCM) to the flask to dissolve the starting material.

  • Addition of Brominating Agent: To the solution, add 19.8 g of N-bromosuccinimide (NBS).

  • Reaction: Begin stirring the reaction mixture and maintain the internal temperature between 25-30 °C. Continue the reaction for 2 hours, during which a white-like solid may precipitate.

  • Quenching: After the reaction is complete (monitored by a suitable method like TLC or HPLC), pour the reaction mixture into ice water to quench the reaction.

  • Work-up: The quenched reaction mixture is then spin-dried and filtered to collect the crude product.

  • Purification: The crude solid is recrystallized from 20 mL of ethanol to yield the pure this compound.[2]

Method 2: Bromination using Sodium Periodate/Sodium Bromide

This alternative protocol utilizes a different brominating system.[1]

Materials:

  • o-Bromobenzoic acid

  • Sodium periodate (NaIO₄)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid

  • Acetic acid

  • Water

  • Ice water

Procedure:

  • Preparation of Oxidant Solution: Prepare a solution of 4.3 g of sodium periodate in a mixture of 30 mL of water and 18 mL of acetic acid.

  • Reaction Setup: In a reaction flask, add 10 g of o-bromobenzoic acid and 5.1 g of sodium bromide to the prepared sodium periodate solution.

  • Reaction Initiation: Heat the mixture to 30°C and then slowly add 4.4 mL of concentrated sulfuric acid dropwise.

  • Reaction Progression: After the addition of sulfuric acid, raise the temperature to 50°C and maintain it for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the solid product.

  • Isolation and Washing: Collect the precipitated solid by filtration and wash the filter cake several times with cold water to obtain the crude this compound.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the NBS method.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up and Purification cluster_product Final Product start o-Bromobenzoic Acid dissolve Dissolve in H₂SO₄ and DCM start->dissolve add_nbs Add NBS dissolve->add_nbs Stirring react React at 25-30°C for 2h add_nbs->react quench Quench with Ice Water react->quench filter Filter quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,5-Dibromobenzoic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromobenzoic acid, a halogenated aromatic carboxylic acid with significant applications in organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, and provides established experimental protocols for its synthesis and characterization. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Molecular Structure and Chemical Formula

This compound is a derivative of benzoic acid with two bromine atoms substituted at the 2 and 5 positions of the benzene ring. Its chemical structure and formula are fundamental to its reactivity and physical properties.

Chemical Formula: C₇H₄Br₂O₂[1]

IUPAC Name: this compound[2]

CAS Registry Number: 610-71-9[2]

Molecular Weight: 279.91 g/mol [2][3]

SMILES: C1=CC(=C(C=C1Br)C(=O)O)Br[2]

InChI Key: SQQKOTVDGCJJKI-UHFFFAOYSA-N[1]

Below is a diagram representing the molecular structure of this compound, generated using the DOT language.

molecular_structure cluster_benzoic_acid C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 Br1 Br C2->Br1 C4 C C3->C4 H1 H C3->H1 C5 C C4->C5 H2 H C4->H2 C6 C C5->C6 Br2 Br C5->Br2 C6->C1 H3 H C6->H3 O1 O C7->O1 O2 O C7->O2 H_O H O1->H_O

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

PropertyValueReference
Appearance Off-white to yellow crystalline powder[4]
Melting Point 156-159 °C[3][5]
Boiling Point 344.6 ± 32.0 °C (Predicted)[3][5]
Solubility Soluble in methanol, ethanol, ether, acetic acid, and hot water.[4]
pKa 2.46 ± 0.10 (Predicted)[3][5]
Density 1.966 g/cm³ (Estimate)[3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of o-bromobenzoic acid.

Materials:

  • o-Bromobenzoic acid

  • Sodium periodate

  • Sodium bromide

  • Concentrated sulfuric acid

  • Acetic acid

  • Water

  • Ice

Procedure: [3][5]

  • Prepare a solution of sodium periodate (4.3 g, 19.9 mmol) in a mixture of 30 mL of water and 18 mL of acetic acid.

  • In a reaction flask, add 10 g (49.7 mmol) of o-bromobenzoic acid and 5.1 g (49.7 mmol) of sodium bromide to the prepared sodium periodate solution.

  • Heat the reaction mixture to 30°C.

  • Slowly add 4.4 mL of concentrated sulfuric acid dropwise to the mixture.

  • After the addition is complete, raise the temperature to 50°C and maintain it for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the solid product.

  • Collect the solid by filtration and wash the filter cake several times with cold water.

  • The resulting product is this compound. The reported yield is approximately 85.6%.[3][5]

  • The crude product can be purified by recrystallization from water or ethanol.

Characterization Protocols

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound by identifying the chemical environment of its protons.

Instrument: 400 MHz NMR Spectrometer

Solvent: Chloroform-d (CDCl₃)

Procedure:

  • Dissolve a small sample of this compound in CDCl₃.

  • Acquire the ¹H NMR spectrum.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected Chemical Shifts (δ): [6]

  • 11.16 ppm (s, 1H): Corresponds to the acidic proton of the carboxylic acid group.

  • 8.24 ppm (d, 1H): Aromatic proton.

  • 7.85 ppm (d, 1H): Aromatic proton.

  • 7.69 ppm (dd, 1H): Aromatic proton.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Instrument: FT-IR Spectrometer

Sample Preparation: KBr pellet method or as a thin film.

Procedure:

  • Prepare the sample according to the chosen method (e.g., mix with KBr and press into a pellet).

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Expected Characteristic Absorption Bands:

  • ~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid.

  • Below 800 cm⁻¹: C-Br stretching.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique: Electron Ionization (EI)

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer.

  • Acquire the mass spectrum.

  • Analyze the molecular ion peak and the fragmentation pattern.

Expected Results:

  • Molecular Ion Peak (M⁺): A cluster of peaks around m/z 278, 280, and 282, corresponding to the isotopic distribution of the two bromine atoms.

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups such as -OH, -COOH, and Br.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a chemical intermediate, its derivatives have shown significant biological activities. For instance, it is a precursor for the synthesis of compounds that act as estrogen β-receptor-selective agonists and c-Jun N-terminal kinase (JNK) inhibitors.[3][5]

Derivatives of closely related benzoic acids, such as 2-morpholinobenzoic acid, have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). Inhibition of PC-PLC can impact downstream signaling pathways involved in cellular proliferation, including the Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]

Below is a conceptual workflow diagram illustrating the synthesis and characterization of this compound.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: o-Bromobenzoic Acid reactants Reactants: - Sodium Periodate - Sodium Bromide - Sulfuric Acid start->reactants reaction Bromination Reaction (50°C, 2-3h) reactants->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Filtration & Washing precipitation->filtration crude_product Crude this compound filtration->crude_product purification Recrystallization (Ethanol/Water) crude_product->purification final_product Pure this compound purification->final_product nmr 1H NMR Spectroscopy final_product->nmr ftir FT-IR Spectroscopy final_product->ftir ms Mass Spectrometry final_product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable building block in organic synthesis, with well-established protocols for its preparation and characterization. Its physicochemical properties make it suitable for a variety of chemical transformations. The biological activities exhibited by its derivatives highlight its importance in the field of medicinal chemistry and drug discovery. This guide provides essential technical information to support further research and application of this versatile compound.

References

An In-depth Technical Guide on the Solubility of 2,5-Dibromobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available literature lacks specific quantitative solubility data for 2,5-Dibromobenzoic acid in common organic solvents. This guide synthesizes the available qualitative information and provides comprehensive, adaptable experimental protocols for researchers to determine these values. The principles and methodologies outlined are based on established practices for analogous benzoic acid derivatives.

Introduction

This compound is a halogenated derivative of benzoic acid. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in various fields, including organic synthesis and pharmaceutical development. The "like dissolves like" principle suggests that its solubility will be influenced by the polarity of the solvent. The presence of two bromine atoms and a carboxylic acid group gives the molecule both hydrophobic and hydrophilic characteristics, suggesting a nuanced solubility profile across different organic solvents. While one source indicates that this compound is soluble in methanol, quantitative data is not provided.[1]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative data for the solubility of this compound in a range of organic solvents at various temperatures. The following table summarizes the available qualitative information and provides a template for researchers to populate as they generate experimental data.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
MethanolAmbientData Not AvailableSoluble[1]
EthanolAmbientData Not AvailableExpected to be soluble
AcetoneAmbientData Not AvailableExpected to be soluble
Ethyl AcetateAmbientData Not AvailableExpected to be soluble
DichloromethaneAmbientData Not AvailableExpected to be soluble
TolueneAmbientData Not AvailableExpected to have lower solubility
HexaneAmbientData Not AvailableExpected to be poorly soluble

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are adapted from standard laboratory practices for similar organic compounds.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

3.1.1. Preparation of Saturated Solution:

  • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container.

  • Equilibrate the mixture by agitating it (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

3.1.2. Separation:

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully separate the supernatant (the saturated solution) from the excess solid by filtration or centrifugation. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

3.1.3. Solvent Evaporation and Quantification:

  • Accurately transfer a known mass or volume of the clear, saturated solution to a pre-weighed container.

  • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the acid) until a constant weight of the dried this compound residue is obtained.

3.1.4. Calculation:

  • The solubility is calculated as the mass of the dissolved this compound per a given mass or volume of the solvent (e.g., g/100 mL).

Isothermal Shake-Flask Method followed by HPLC Analysis

This is a highly accurate method for determining solubility, particularly for compounds that are UV-active.

3.2.1. Preparation of Saturated Solution:

  • As described in the gravimetric method, prepare a saturated solution by adding an excess of this compound to the solvent and allowing it to equilibrate at a constant temperature with agitation.

3.2.2. Sampling and Dilution:

  • Withdraw a precise volume of the clear, saturated supernatant.

  • If necessary, dilute the sample with a suitable solvent to a concentration that falls within the linear range of the High-Performance Liquid Chromatography (HPLC) calibration curve.

3.2.3. Quantification via HPLC:

  • Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column is often suitable for benzoic acid derivatives.

  • The concentration of this compound in the sample is determined by comparing its peak area to a pre-established calibration curve of known concentrations.

3.2.4. Calculation:

  • The solubility is calculated from the measured concentration, taking into account any dilution factors, and is typically expressed in units such as mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

G cluster_prep Solution Preparation cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Cease agitation and allow solid to settle B->C Equilibrium Reached D Filter or centrifuge to separate supernatant C->D E Take a known volume of supernatant D->E Saturated Solution F Analyze concentration (e.g., HPLC, Gravimetry) E->F G Calculate solubility F->G

Caption: A general workflow for determining the solubility of this compound.

References

Technical Guide: Physicochemical Characterization of 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key physicochemical property of 2,5-Dibromobenzoic acid: its melting point. This document outlines the experimentally determined melting point, a detailed protocol for its measurement, and relevant safety information.

Data Presentation: Melting Point of this compound

The melting point of this compound is a critical parameter for its identification, purity assessment, and handling in a laboratory setting. Below is a summary of its reported melting point from various sources.

ParameterValueSource
Melting Point156-159 °CChemicalBook[1], Sigma-Aldrich
Melting Point157 °CParchem[2]
Melting Point155 °CStenutz[3]
Melting Point155.0 to 159.0 °CTokyo Chemical Industry Co., Ltd.

Note: The variation in the reported melting point range can be attributed to differences in the purity of the sample and the experimental method used for determination. A narrow melting point range is indicative of a high degree of purity.[4]

Experimental Protocol: Melting Point Determination

The following protocol describes a standard method for determining the melting point of a crystalline organic compound such as this compound using a capillary melting point apparatus.

1. Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp)

  • Melting point capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample pulverization

  • Watch glass

2. Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[5]

  • Handle this compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

  • This compound is classified as a skin and eye irritant.[6] In case of contact, rinse the affected area thoroughly with water.[7]

  • Dispose of used capillary tubes in a designated glass waste container.[8]

3. Sample Preparation:

  • Place a small amount of crystalline this compound on a clean, dry watch glass.

  • Using a spatula or a mortar and pestle, carefully crush the crystals into a fine powder.[8] This ensures uniform packing and heat transfer within the capillary tube.

4. Loading the Capillary Tube:

  • Press the open end of a melting point capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[4]

  • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom of the tube.[4]

  • The packed sample height should be approximately 2-3 mm.

5. Melting Point Measurement:

  • Preliminary (Rapid) Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate of the melting point.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point.

    • Insert a new packed capillary tube.

    • Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • Record the temperature at which the first liquid is observed (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).

    • The recorded melting point should be reported as a range.

6. Post-Measurement:

  • Turn off and allow the melting point apparatus to cool down.

  • Properly dispose of the used capillary tube.

Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_reporting Data Reporting start Start: Obtain this compound Sample pulverize Pulverize Sample start->pulverize load_capillary Load Capillary Tube pulverize->load_capillary place_in_apparatus Place Capillary in Apparatus load_capillary->place_in_apparatus rapid_heat Rapid Heating (Preliminary) place_in_apparatus->rapid_heat estimate_mp Estimate Melting Point rapid_heat->estimate_mp cool_down Cool Apparatus estimate_mp->cool_down slow_heat Slow Heating (Accurate) cool_down->slow_heat record_range Record Melting Range slow_heat->record_range report Report Melting Point Range record_range->report

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2,5-dibromobenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the predicted spectral data, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and proton signaling pathways.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure, established principles of NMR spectroscopy, and comparison with data from analogous compounds. The electron-withdrawing effects of the two bromine atoms and the carboxylic acid group significantly influence the chemical shifts of the aromatic protons.

ProtonPredicted Chemical Shift (δ) (ppm)MultiplicityPredicted Coupling Constant (J) (Hz)Integration
H-37.8 - 8.0Doublet (d)J ≈ 2.0 - 2.5 Hz (⁴J)1H
H-47.5 - 7.7Doublet of Doublets (dd)J ≈ 8.5 - 9.0 Hz (³J), J ≈ 2.0 - 2.5 Hz (⁴J)1H
H-67.6 - 7.8Doublet (d)J ≈ 8.5 - 9.0 Hz (³J)1H
-COOH> 10.0Broad Singlet (br s)-1H

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region and a broad signal for the carboxylic acid proton at a significantly downfield shift.

  • H-3: This proton is situated between the carboxylic acid and a bromine atom. It is expected to appear as a doublet due to meta-coupling with H-4.

  • H-4: This proton is flanked by a bromine atom and a hydrogen atom. It should present as a doublet of doublets, arising from ortho-coupling with H-6 and meta-coupling with H-3.

  • H-6: This proton is adjacent to a bromine atom and is expected to be a doublet due to ortho-coupling with H-4.

  • -COOH: The carboxylic acid proton is acidic and its signal is typically broad and located far downfield. Its chemical shift is highly dependent on the solvent, concentration, and temperature.

Visualizing the Molecular Structure and Proton Relationships

The following diagrams illustrate the chemical structure of this compound with proton labeling and the signaling pathway of the aromatic protons.

Caption: Molecular structure of this compound with labeled protons.

G H3 H-3 H4 H-4 H3->H4 ⁴J (meta) H4->H3 ⁴J (meta) H6 H-6 H4->H6 ³J (ortho) H6->H4 ³J (ortho)

Caption: Proton coupling relationships in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard methodology for the acquisition of a ¹H NMR spectrum of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic acids.[1][2] DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe the exchangeable carboxylic acid proton.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[1]

  • Homogenization: Cap the NMR tube and gently agitate or vortex it to ensure the complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution.

Instrument Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.[1][3]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is indicated by a narrow and symmetrical solvent peak.[4]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Spectral Width: A typical spectral width for a ¹H NMR spectrum is -2 to 12 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is usually adequate.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds between pulses is recommended. For quantitative analysis, a longer delay might be necessary to ensure full relaxation of all protons.

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phasing: Phase the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative ratios of the protons.

  • Peak Picking: Identify the chemical shift of each peak.

References

In-Depth Technical Guide to the 13C NMR Spectral Data of 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dibromobenzoic acid. It includes predicted chemical shift data, a detailed experimental protocol for data acquisition, and workflow diagrams to illustrate the molecular structure and experimental process. This document is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and materials science who are working with or characterizing this compound.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been estimated using computational prediction tools. These predicted values provide a reliable reference for the identification and characterization of the compound. The seven carbon atoms in the molecule are chemically distinct and therefore exhibit seven unique signals in the 13C NMR spectrum.

The predicted chemical shifts are summarized in the table below. The carbon atoms are numbered according to standard IUPAC nomenclature, as illustrated in the molecular structure diagram.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1134.8
C2123.0
C3138.8
C4133.7
C5122.9
C6133.0
C=O168.0

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the NMR data table.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocol

The following section outlines a standard experimental protocol for acquiring the 13C NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: A suitable deuterated solvent is chosen for the analysis. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic carboxylic acids.

  • Sample Weighing: Approximately 50 mg of solid this compound is accurately weighed.[1]

  • Dissolution: The weighed sample is dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Transfer to NMR Tube: The resulting solution is carefully transferred into a standard 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present in the solution, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent magnetic field inhomogeneities.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The data is acquired using a modern NMR spectrometer, typically with a field strength of 400 MHz or higher for protons.

  • Spectrometer Setup:

    • The sample is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve high homogeneity.

    • The probe is tuned and matched to the 13C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment is used (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 220 ppm is set to ensure all carbon signals are observed.[3]

    • Acquisition Time (AQ): Typically set between 1 to 4 seconds.[4]

    • Relaxation Delay (D1): A delay of 1-2 seconds is commonly used for qualitative spectra.[3]

    • Number of Scans (NS): A sufficient number of scans (e.g., 1024 or more) are acquired to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.

    • Temperature: The experiment is usually conducted at room temperature (approximately 298 K).

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or by referencing to the residual solvent peak.

  • Peak Picking: The chemical shifts of the individual peaks are determined.

Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and processing of the 13C NMR spectrum.

G 13C NMR Experimental Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Shim, Tune, and Match load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_pick Peak Picking reference->peak_pick

Caption: General workflow for 13C NMR spectroscopy.

References

FT-IR Spectrum Analysis of 2,5-Dibromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,5-Dibromobenzoic acid. This document outlines the key spectral features, provides detailed experimental protocols for sample analysis, and presents the data in a clear, tabular format for easy interpretation and comparison.

Introduction to FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. For this compound (C₇H₄Br₂O₂), a substituted aromatic carboxylic acid, FT-IR analysis reveals characteristic vibrational modes of the phenyl ring, the carboxylic acid group, and the carbon-bromine bonds. Understanding these spectral features is crucial for quality control, reaction monitoring, and characterization in various research and development settings, including pharmaceutical synthesis where benzoic acid derivatives are common intermediates.

The molecular structure of this compound, with its key functional groups, is the basis for interpreting its infrared spectrum. The spectrum is largely influenced by the vibrational modes of the carboxylic acid dimer formed through intermolecular hydrogen bonding.

Data Presentation: FT-IR Peak Analysis

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to specific molecular vibrations. The quantitative data, including wavenumber, intensity, and vibrational assignment, is summarized in the table below. This data is compiled from the analysis of the spectrum obtained from the NIST Chemistry WebBook and comparative analysis with related substituted benzoic acids.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3100 - 2500Broad, StrongO-H stretching (in hydrogen-bonded dimer)Carboxylic Acid
~3080MediumC-H stretchingAromatic Ring
~1700Strong, SharpC=O stretching (in dimer)Carboxylic Acid
~1580MediumC=C stretchingAromatic Ring
~1470MediumC=C stretchingAromatic Ring
~1420MediumIn-plane O-H bending coupled with C-O stretchingCarboxylic Acid
~1300MediumIn-plane O-H bending coupled with C-O stretchingCarboxylic Acid
~1200MediumC-O stretchingCarboxylic Acid
~920Broad, MediumOut-of-plane O-H bending (dimer)Carboxylic Acid
~820StrongC-H out-of-plane bendingAromatic Ring
~740StrongC-Br stretchingCarbon-Halogen
~680MediumC-Br stretchingCarbon-Halogen

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Interpretation of Key Spectral Features

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring.

  • O-H Stretching: A very broad and intense absorption band is observed in the region of 3100-2500 cm⁻¹. This is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[1][2]

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.[2]

  • C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in the carboxylic acid dimer.[1] Conjugation with the aromatic ring and the presence of electron-withdrawing bromine atoms influence the exact position of this band.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to several bands of medium intensity in the 1600-1450 cm⁻¹ region.

  • C-O Stretching and O-H Bending: The region between 1450 cm⁻¹ and 1200 cm⁻¹ contains coupled vibrations of the C-O stretching and in-plane O-H bending of the carboxylic acid group.

  • Out-of-Plane O-H Bending: A broad band around 920 cm⁻¹ is assigned to the out-of-plane bending of the hydrogen-bonded O-H group.

  • C-H Out-of-Plane Bending: The strong absorption around 820 cm⁻¹ is indicative of the out-of-plane C-H bending vibrations of the substituted benzene ring. The position of this band can provide information about the substitution pattern.

  • C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear at lower wavenumbers, typically in the 750-550 cm⁻¹ range. The bands observed around 740 cm⁻¹ and 680 cm⁻¹ are assigned to these vibrations.

Experimental Protocols

Accurate and reproducible FT-IR spectra are highly dependent on proper sample preparation. For a solid compound like this compound, several methods can be employed.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

  • Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the powdered this compound directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the pressure clamp to ensure good contact with the crystal surface.

  • Analysis: Acquire the FT-IR spectrum.

Thin Solid Film Method

This method involves dissolving the sample in a volatile solvent and depositing it onto an IR-transparent window.

  • Dissolution: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., acetone or methylene chloride) in which it is soluble.

  • Deposition: Place a drop of the solution onto a clean, IR-transparent salt plate (e.g., KBr or NaCl).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Analysis: Mount the plate in the spectrometer's sample holder and acquire the spectrum.

Workflow for FT-IR Analysis of this compound

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of this compound.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) PrepMethod Choose Method: - KBr Pellet - ATR - Thin Film Sample->PrepMethod PreparedSample Prepared Sample PrepMethod->PreparedSample FTIR FT-IR Spectrometer PreparedSample->FTIR Background Acquire Background Spectrum FTIR->Background SampleSpectrum Acquire Sample Spectrum Background->SampleSpectrum Subtract RawSpectrum Raw FT-IR Spectrum SampleSpectrum->RawSpectrum PeakPicking Peak Picking & Tabulation RawSpectrum->PeakPicking Assignment Vibrational Mode Assignment PeakPicking->Assignment Interpretation Structural Interpretation Assignment->Interpretation

Caption: Workflow for the FT-IR analysis of this compound.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize FT-IR spectroscopy for the analysis of this compound. The provided data and protocols can serve as a valuable resource for quality control, structural elucidation, and further research involving this compound.

References

Mass Spectrometry of 2,5-Dibromobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,5-Dibromobenzoic acid (C7H4Br2O2), a compound relevant in various fields of chemical synthesis and pharmaceutical research. This document details the expected fragmentation patterns under electron ionization (EI), provides a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and outlines a typical workflow for its identification.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms (approximately equal natural abundance of 79Br and 81Br). The molecular ion peak and key fragments are summarized below.

Key Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center.[1] The most significant peaks are presented in the table below. The molecular weight of this compound is 279.913 g/mol .[1]

m/zProposed Fragment IonRelative Intensity (%)Notes
282[C7H4Br2O2]+•~50Molecular ion (M+4 peak with two 81Br)
280[C7H4Br2O2]+•100Molecular ion (M+2 peak with one 79Br and one 81Br) - Base Peak [2]
278[C7H4Br2O2]+•~50Molecular ion (M•+ peak with two 79Br)[2]
265[C7H3Br2O]+~45Loss of -OH group (M-17) with one 79Br and one 81Br
263[C7H3Br2O]+~90Loss of -OH group (M-17) with two 79Br[2]
237[C6H3Br2]+~30Loss of -COOH group (M-45) with one 79Br and one 81Br
235[C6H3Br2]+~15Loss of -COOH group (M-45) with two 79Br
202[C7H4BrO2]+~20Loss of a Br atom (M-79/81)
185[C6H4Br]+~15Loss of a Br atom and -COOH group
157[C6H3Br]+~10Loss of a Br atom and -COOH group, followed by loss of H
122[C7H4O2]+<5Loss of two Br atoms
105[C6H5CO]+<5Benzoyl cation from cleavage
77[C6H5]+<10Phenyl cation

Relative intensities are estimated from the NIST WebBook digitized spectrum and may not be exact.

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable pathways for aromatic carboxylic acids. The primary fragmentation events include the loss of the hydroxyl (-OH) and carboxyl (-COOH) functional groups, as well as the cleavage of the carbon-bromine bonds.

G M [C₇H₄Br₂O₂]⁺˙ m/z = 278, 280, 282 F1 [C₇H₃Br₂O]⁺ m/z = 261, 263, 265 M->F1 -OH F2 [C₆H₃Br₂]⁺ m/z = 233, 235, 237 M->F2 -COOH F3 [C₇H₄BrO₂]⁺ m/z = 200, 202 M->F3 -Br

Caption: Major fragmentation pathways of this compound.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the identification and quantification of the analyte in a research setting.

Sample Preparation

Due to the polar nature and relatively low volatility of carboxylic acids, derivatization is often required for successful GC-MS analysis. Esterification, typically methylation, is a common approach.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate) to create a 1 mg/mL stock solution.

  • Derivatization (Methylation):

    • To 1 mL of the stock solution, add 2 mL of a derivatizing agent such as 14% Boron Trifluoride in methanol.

    • Seal the vial and heat the mixture at 60°C for 30 minutes.

    • After cooling to room temperature, add 1 mL of water and 1 mL of hexane.

    • Vortex the mixture for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methylated analyte, to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of the derivatized this compound.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50 - 400 amu
Solvent Delay3 minutes

Workflow for Compound Identification

The general workflow for the identification of a small molecule like this compound using mass spectrometry involves several key steps, from sample preparation to data analysis and confirmation.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing and Identification Sample Sample Acquisition Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization Injection GC/LC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum LibrarySearch Spectral Library Search (e.g., NIST) Spectrum->LibrarySearch FragmentationAnalysis Fragmentation Pattern Analysis Spectrum->FragmentationAnalysis Confirmation Structural Confirmation LibrarySearch->Confirmation FragmentationAnalysis->Confirmation

Caption: General workflow for small molecule identification via GC-MS.

References

Acidity and pKa of 2,5-Dibromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 2,5-dibromobenzoic acid. It includes a compilation of available quantitative data, detailed experimental protocols for pKa determination, and a discussion of the structural factors influencing its acidic properties. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and pharmaceutical development.

Quantitative Data on Acidity

CompoundpKaData Type
Benzoic Acid4.20Experimental
2-Bromobenzoic Acid2.85Experimental
3-Bromobenzoic Acid3.81Experimental
4-Bromobenzoic Acid3.97[1]Experimental
This compound 2.46 ± 0.10 Predicted [2]

Factors Influencing the Acidity of this compound

The acidity of substituted benzoic acids is primarily influenced by the electronic effects of the substituents on the benzene ring. These effects, namely the inductive effect and the resonance effect, can either stabilize or destabilize the carboxylate anion formed upon deprotonation.

  • Inductive Effect: Bromine is an electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxylate group, stabilizing the negative charge and thereby increasing the acidity of the molecule. In this compound, the presence of two bromine atoms significantly enhances this electron-withdrawing effect compared to monosubstituted bromobenzoic acids. The proximity of the bromine atom at the ortho position (position 2) to the carboxylic acid group results in a particularly strong inductive effect.

  • Resonance Effect: While bromine has lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect), this effect is generally weaker than its inductive effect. The resonance effect tends to decrease acidity by increasing electron density on the carboxylate group. However, in the case of halogens, the inductive effect is dominant in determining the acidity of benzoic acids.

The predicted pKa of 2.46 for this compound, which is significantly lower than that of benzoic acid (pKa 4.20), is consistent with the strong electron-withdrawing nature of the two bromine substituents. The increased acidity compared to monosubstituted bromobenzoic acids is also expected due to the additive inductive effects of the two bromine atoms.

Acidity_Factors cluster_molecule This compound cluster_effects Electronic Effects of Bromine Substituents cluster_stabilization Influence on Conjugate Base cluster_acidity Resulting Acidity mol C₇H₄Br₂O₂ inductive Inductive Effect (-I) mol->inductive Two Br atoms resonance Resonance Effect (+R) mol->resonance Lone pairs on Br stabilization Stabilization of Carboxylate Anion inductive->stabilization Dominant Effect (Electron Withdrawing) resonance->stabilization Minor Effect (Electron Donating) acidity Increased Acidity (Lower pKa) stabilization->acidity

Factors influencing the acidity of this compound.

Experimental Protocols for pKa Determination

The pKa of an acidic compound like this compound can be experimentally determined using various methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[3][4] It involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the acid while monitoring the pH using a calibrated pH electrode. The pKa is determined from the resulting titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. Due to its limited water solubility, a co-solvent such as a methanol-water or ethanol-water mixture may be necessary.

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), free from carbonate.

    • Prepare buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00) for pH meter calibration.

  • Instrumentation:

    • A calibrated pH meter with a combination glass electrode.

    • A magnetic stirrer and stir bar.

    • A burette for the precise addition of the titrant.

  • Procedure:

    • Calibrate the pH meter using the standard buffer solutions.

    • Pipette a known volume of the this compound solution into a beaker.

    • If a co-solvent is used, ensure the electrode is suitable for use in that solvent system.

    • Begin stirring the solution and record the initial pH.

    • Add small, precise increments of the NaOH titrant from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Potentiometric_Titration_Workflow prep Prepare Solutions (Acid, Base, Buffers) cal Calibrate pH Meter prep->cal titrate Titrate Acid with Base (Record pH and Volume) cal->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka

Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry

UV-Vis spectrophotometry can also be used to determine pKa values, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[4][5] This method is advantageous when only small amounts of the compound are available or when the compound has low solubility.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

  • Instrumentation:

    • A UV-Vis spectrophotometer.

    • Matched quartz cuvettes.

    • A calibrated pH meter.

  • Procedure:

    • Prepare a series of solutions of this compound at a constant concentration in each of the prepared buffer solutions.

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. The acidic (protonated) and basic (deprotonated) forms of the molecule should have different absorbance spectra.

    • Identify the wavelength(s) at which the absorbance difference between the acidic and basic forms is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this sigmoid curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

    • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully deprotonated (basic) form.

UV_Vis_Workflow prep Prepare Solutions (Acid in various pH buffers) measure Measure UV-Vis Absorbance Spectra at each pH prep->measure plot Plot Absorbance vs. pH measure->plot analyze Determine Inflection Point of the Sigmoidal Curve plot->analyze pka pKa = pH at Inflection Point analyze->pka

Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

This compound is a relatively strong organic acid, with a predicted pKa of approximately 2.46. This increased acidity compared to benzoic acid is a direct consequence of the strong electron-withdrawing inductive effects of the two bromine substituents. For researchers and professionals in drug development, a precise understanding of the pKa is crucial for predicting the ionization state, solubility, and pharmacokinetic properties of molecules containing this moiety. The experimental protocols detailed in this guide provide robust methods for the accurate determination of the pKa of this compound and other similar compounds.

References

A Technical Guide to Commercial Sourcing and Application of 2,5-Dibromobenzoic Acid for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, the selection of high-quality starting materials is a critical determinant of project success. 2,5-Dibromobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. This technical guide provides an in-depth overview of commercial suppliers, key quality attributes, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Suppliers and Specifications

A crucial first step for any research endeavor is the procurement of reagents that meet the necessary quality standards. The following table summarizes the offerings for this compound from several reputable commercial suppliers. This data has been compiled from publicly available information and is intended to provide a comparative overview for researchers. It is always recommended to consult the supplier's most recent certificate of analysis for lot-specific data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityMelting Point (°C)Notes
Sigma-Aldrich 610-71-9C₇H₄Br₂O₂279.9196%[1]156-159[1]
BLD Pharm 610-71-9C₇H₄Br₂O₂279.91For Research Use Only.[2]
Manchester Organics 610-71-9C₇H₄Br₂O₂279.913
Tokyo Chemical Industry (TCI) 610-71-9C₇H₄Br₂O₂279.92>97.0% (GC)155.0 - 159.0
Cenmed Enterprises 610-71-9C₇H₄Br₂O₂279.9196%
Parchem 610-71-9Specialty chemical supplier.[3]
Wuhan Fortuna Chemical 610-71-9Bulk supplier.[4]

Key Experimental Protocols

This compound is a versatile intermediate amenable to a range of chemical transformations. Below are detailed methodologies for two fundamental reactions: Suzuki-Miyaura coupling and esterification. While the specific substrates may vary, these protocols provide a robust framework for researchers to adapt for their specific synthetic targets.

Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The following protocol is adapted from a procedure for the coupling of a generic 2-bromobenzoic acid with an arylboronic acid and is highly relevant for this compound.

Materials:

  • 2-Bromobenzoic acid (or this compound) (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar phosphine ligand (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromobenzoic acid (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv) and the phosphine ligand (e.g., RuPhos, 0.04 equiv) in a small amount of anhydrous toluene.

  • Reaction Initiation: Add the catalyst mixture to the reaction flask. Add enough anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Fischer-Speier Esterification

Esterification is a fundamental transformation to modify the carboxylic acid group, which can be crucial for altering the physicochemical properties of a molecule in drug development. The Fischer-Speier esterification is a classic acid-catalyzed method.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Ethyl acetate or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound in a large excess of the desired alcohol (e.g., methanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. The crude product can be further purified by distillation or column chromatography if necessary.

Visualizing the Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a critical reagent like this compound can be streamlined by following a logical workflow. The following diagram, generated using the DOT language, illustrates a typical decision-making process for a researcher.

G start Start: Identify Need for This compound search Search Commercial Supplier Databases (e.g., Sigma-Aldrich, TCI, etc.) start->search compare Compare Supplier Specifications: - Purity - Price - Availability - Pack Size search->compare request_coa Request Certificate of Analysis (CoA) for Batch-Specific Data compare->request_coa evaluate_coa Evaluate CoA: - Meets Purity Requirements? - Consistent with Stated Specs? request_coa->evaluate_coa select_supplier Select Supplier and Place Order evaluate_coa->select_supplier Yes re_evaluate Re-evaluate Other Suppliers or Consider Custom Synthesis evaluate_coa->re_evaluate No re_evaluate->search

Workflow for selecting a commercial supplier of this compound.

This guide provides a foundational resource for researchers working with this compound. By understanding the commercial landscape and having access to robust experimental protocols, scientists can more efficiently advance their research and development objectives.

References

Stability and Storage of 2,5-Dibromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dibromobenzoic acid (CAS No. 610-71-9). While specific, in-depth experimental stability studies on this compound are not extensively available in peer-reviewed literature, this document synthesizes information from safety data sheets (SDS), chemical supplier recommendations, and established chemical principles of related benzoic acid derivatives. The guide outlines recommended storage practices, potential degradation pathways, and detailed protocols for conducting forced degradation studies to assess stability. This information is intended to ensure the integrity and reliability of this compound in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's general characteristics and for designing appropriate storage and handling protocols.

PropertyValueSource(s)
Molecular Formula C₇H₄Br₂O₂[1][2][3]
Molecular Weight 279.91 g/mol [2][3][4]
CAS Number 610-71-9[1][2][3]
Appearance White to off-white or yellow to orange crystalline powder[1][5]
Melting Point 155-159 °C[4][5][6]
Purity Typically >96%[4][5]
Solubility Soluble in methanol[5]

Stability Profile and Potential Degradation

Based on general chemical principles and data from analogous compounds, this compound is considered stable under recommended storage conditions. However, exposure to harsh conditions can lead to degradation. Understanding these potential pathways is crucial for designing stability-indicating analytical methods and for interpreting experimental results.

General Stability:

  • Solid-State: As a crystalline solid, this compound is expected to be stable when protected from light, moisture, and excessive heat.[5][7]

  • Solution Stability: Stability in solution will be dependent on the solvent, pH, and temperature.

Potential Degradation Pathways: While specific degradation products for this compound have not been documented in the reviewed literature, the following pathways are chemically plausible based on the structure of benzoic acid derivatives:

  • Decarboxylation: A common thermal degradation pathway for benzoic acids, particularly those with ortho-substituents, is the loss of carbon dioxide (CO₂) from the carboxylic acid group.[1][8][9] This would result in the formation of 1,4-dibromobenzene.

  • Hydrolysis: Although the aromatic ring and C-Br bonds are generally stable to hydrolysis, extreme pH and high temperatures could potentially promote reactions, though this is less likely under typical conditions.[10]

  • Oxidation: Strong oxidizing agents can react with benzoic acids, potentially leading to ring-opening or other modifications.[11]

  • Photodegradation: Exposure to UV light may induce degradation, a common phenomenon for aromatic compounds.[12]

The following diagram illustrates a potential major degradation pathway for this compound.

G Potential Thermal Degradation Pathway cluster_main 2_5_DBA This compound Degradation_Product 1,4-Dibromobenzene 2_5_DBA->Degradation_Product Heat (Δ) (Decarboxylation) Byproduct Carbon Dioxide (CO₂) 2_5_DBA->Byproduct Heat (Δ) (Decarboxylation)

Caption: Predicted thermal degradation via decarboxylation.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended based on information from multiple chemical suppliers.

ConditionRecommendationRationaleSource(s)
Temperature Store at room temperature. Some suppliers recommend a cool place (<15°C).Prevents potential thermal degradation.[5][7]
Atmosphere Store in a dry, well-ventilated place. Keep container tightly sealed.Minimizes exposure to moisture which could affect stability or handling.[1][7]
Light Store in a dark place, away from light.Protects against potential photodegradation.[5]
Incompatibilities Store away from strong oxidizing agents.Avoids potential oxidative degradation reactions.[11]
Handling Handle in a well-ventilated area. Use personal protective equipment (gloves, safety glasses). Avoid formation of dust.The compound is classified as a skin, eye, and respiratory irritant.[1][3]

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential.[10][13] The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and validate that the analytical method can separate them from the parent compound.

The following diagram outlines a general workflow for conducting these studies.

G Forced Degradation Workflow cluster_workflow cluster_stress Stress Conditions cluster_analysis Analytical Evaluation prep Prepare Stock Solution of This compound stress Expose Aliquots to Stress Conditions prep->stress acid Acidic (e.g., 0.1N HCl, 60°C) base Basic (e.g., 0.1N NaOH, 60°C) ox Oxidative (e.g., 3% H₂O₂, RT) therm Thermal (e.g., 80°C, Solid & Solution) photo Photolytic (ICH Q1B Light Exposure) analysis Analyze Samples by HPLC-DAD/UV validate Validate Method (Specificity, etc.) analysis->validate pathway Identify Degradants (e.g., LC-MS) & Elucidate Pathway validate->pathway acid->analysis base->analysis ox->analysis therm->analysis photo->analysis

Caption: General workflow for forced degradation studies.

Preparation of Stock and Stress Samples
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a methanol:water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Samples: Transfer aliquots of the stock solution into separate vials for each stress condition. For solid-state thermal and photolytic studies, weigh the solid compound directly into appropriate containers.

Forced Degradation Conditions (Example Protocols)

The following are example protocols. The duration and intensity of stress should be adjusted to achieve the target degradation of 5-20%.

A. Acidic Hydrolysis

  • Protocol: To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).

  • Condition: Incubate the sample at 60°C.

  • Time Points: Withdraw samples at intervals (e.g., 2, 6, 12, 24 hours).

  • Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).

B. Basic Hydrolysis

  • Protocol: To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

  • Condition: Incubate the sample at 60°C.

  • Time Points: Withdraw samples at intervals (e.g., 2, 6, 12, 24 hours).

  • Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 N HCl.

C. Oxidative Degradation

  • Protocol: To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

  • Condition: Keep the sample at room temperature, protected from light.

  • Time Points: Withdraw samples at intervals (e.g., 6, 12, 24, 48 hours).

D. Thermal Degradation

  • Protocol (Solution): Place a sealed vial of the stock solution in a calibrated oven.

  • Protocol (Solid): Place a sample of the solid compound in a calibrated oven.

  • Condition: Heat at 80°C (or a temperature below the melting point).

  • Time Points: Withdraw samples at intervals (e.g., 1, 3, 5, 7 days). For the solid sample, dissolve in the initial solvent before analysis.

E. Photolytic Degradation

  • Protocol: Expose both solid and solution samples to a light source that provides combined visible and UV output as specified in ICH guideline Q1B.

  • Condition: Place samples in a photostability chamber. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Time Points: Monitor until a specific illumination/exposure level is reached (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Analytical Methodology (Proposed)

A stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, should be developed and validated.[14][15][16]

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm) is a common starting point.[14]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate buffer, pH 3.2) and an organic modifier (e.g., methanol or acetonitrile) is likely required to separate the polar parent compound from potentially less polar degradation products.[14]

  • Detection: A Diode-Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to monitor at multiple wavelengths and assess peak purity. The λmax for this compound should be determined and used for quantification.

  • Analysis: All stressed samples, along with an unstressed control, should be analyzed. The chromatograms are compared to identify new peaks (degradation products) and measure the decrease in the parent compound's peak area.

Conclusion

References

An In-depth Technical Guide to the Discovery and History of 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,5-Dibromobenzoic acid, an important intermediate in the preparation of various organic compounds. The document details the initial synthesis as documented in historical chemical literature and contrasts it with modern synthetic approaches. Key physical and chemical properties are summarized, and detailed experimental protocols for both historical and contemporary syntheses are provided. Furthermore, this guide employs visualizations to illustrate the synthetic pathways, offering a valuable resource for researchers in organic and medicinal chemistry.

Introduction

This compound (C₇H₄Br₂O₂) is a disubstituted aromatic carboxylic acid. Its structure, featuring bromine atoms at the 2 and 5 positions of the benzoic acid ring, makes it a versatile building block in organic synthesis. The reactivity of the bromine atoms and the carboxyl group allows for a variety of chemical transformations, leading to the formation of more complex molecules. Notably, it serves as a key intermediate in the synthesis of benzo[c]chromenone and benzo[c]chromene derivatives, which have been investigated as selective agonists for the estrogen β-receptor.[1] It is also utilized in the preparation of aminopyridine-based c-Jun N-terminal kinase (JNK) inhibitors.[1] This guide traces the origins of this compound, from its first documented synthesis to current production methods, providing a thorough technical resource for professionals in the chemical and pharmaceutical sciences.

The Historical Context: Discovery and First Synthesis

The first documented synthesis of this compound was reported in 1891 by G. Schultz in the esteemed chemical journal Justus Liebigs Annalen der Chemie.[1] This work was part of broader investigations into the chemistry of aromatic compounds and their derivatives, a burgeoning field in the late 19th century. The synthesis was achieved through a multi-step process starting from p-toluidine, a readily available coal tar derivative.

The historical synthesis pathway, as described by Schultz, involved the following key transformations:

  • Acetylation of p-Toluidine: The synthesis began with the protection of the amino group of p-toluidine by acetylation to form p-acetyltoluidide. This was a common strategy to control the reactivity of the amino group in subsequent reactions.

  • Bromination: The p-acetyltoluidide was then subjected to bromination. The acetylamino group and the methyl group are both ortho-, para-directing, leading to the introduction of bromine atoms at the positions ortho to the acetylamino group.

  • Hydrolysis: The acetyl group was then removed by hydrolysis to yield the dibrominated p-toluidine derivative.

  • Diazotization and Sandmeyer-type Reaction: The amino group of the dibrominated toluidine was then converted to a diazonium salt. This intermediate was subsequently subjected to a Sandmeyer-type reaction to replace the diazonium group with a cyano group.

  • Hydrolysis of the Nitrile: Finally, the cyano group was hydrolyzed to a carboxylic acid, yielding this compound.

This classical synthesis route highlights the fundamental reactions and strategies employed by organic chemists in the late 19th century to prepare novel substituted aromatic compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₇H₄Br₂O₂[1]
Molecular Weight 279.91 g/mol [1][2][3]
CAS Number 610-71-9[1]
Beilstein Registry Number 1868193[1][2]
Appearance White to off-white or yellow-orange powder/crystal[1]
Melting Point 156-159 °C[1][3]
Boiling Point (Predicted) 344.6 ± 32.0 °C[1]
Density (Rough Estimate) 1.9661 g/cm³[1]
pKa (Predicted) 2.46 ± 0.10[1]
Solubility Soluble in methanol. Can be crystallized from water or ethanol.[1]

Experimental Protocols

This section provides detailed experimental protocols for both the historical synthesis of this compound as deduced from the historical literature and a representative modern synthetic method.

Historical Synthesis Protocol (Schultz, 1891 - Reconstructed)

The following protocol is a reconstruction of the likely methods used by G. Schultz based on the chemical transformations described in his 1891 publication and the common laboratory practices of that era.

Objective: To synthesize this compound from p-toluidine.

Materials:

  • p-Toluidine

  • Acetic anhydride

  • Bromine

  • Sodium hydroxide

  • Sodium nitrite

  • Hydrochloric acid

  • Copper(I) cyanide

  • Sulfuric acid

  • Ethanol

  • Water

Procedure:

  • Acetylation of p-Toluidine: In a flask, dissolve p-toluidine in glacial acetic acid. Slowly add acetic anhydride to the solution while stirring. Heat the mixture under reflux for a period to ensure complete acetylation. Cool the reaction mixture and pour it into cold water to precipitate the p-acetyltoluidide. Collect the solid by filtration and wash with water.

  • Bromination of p-Acetyltoluidide: Suspend the dried p-acetyltoluidide in a suitable solvent such as glacial acetic acid. Slowly add a stoichiometric amount of bromine dissolved in acetic acid to the suspension with constant stirring. The reaction may require gentle heating to proceed. After the addition is complete, continue stirring until the reaction is complete. Pour the reaction mixture into water to precipitate the dibrominated product. Filter and wash the solid.

  • Hydrolysis of the Acetyl Group: Heat the dibrominated acetyl derivative with an aqueous solution of sodium hydroxide under reflux to hydrolyze the acetyl group. After cooling, neutralize the solution with hydrochloric acid to precipitate the dibrominated p-toluidine. Collect the product by filtration.

  • Diazotization and Cyanation (Sandmeyer Reaction): Dissolve the dibrominated p-toluidine in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt. In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Gentle warming may be necessary to initiate and complete the reaction, which is typically evidenced by the evolution of nitrogen gas.

  • Hydrolysis of the Nitrile to this compound: Take the crude product from the previous step and heat it under reflux with a mixture of sulfuric acid and water. This will hydrolyze the cyano group to a carboxylic acid. After cooling, the this compound will precipitate. Collect the crude product by filtration.

  • Purification: Recrystallize the crude this compound from hot water or ethanol to obtain the purified product.[1]

Modern Synthesis Protocol

The following is a representative modern synthesis of this compound from o-bromobenzoic acid, which is a more direct and efficient route.[1]

Objective: To synthesize this compound from o-bromobenzoic acid.

Materials:

  • o-Bromobenzoic acid (88-65-3)

  • Sodium periodate (NaIO₄)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetic acid

  • Water

  • Ice

Procedure:

  • Preparation of the Oxidizing Solution: In a reaction flask, dissolve 4.3 g (19.9 mmol) of sodium periodate in a solvent mixture of 30 mL of water and 18 mL of acetic acid.[1]

  • Reaction Setup: To the prepared sodium periodate solution, add 10 g (49.7 mmol) of o-bromobenzoic acid and 5.1 g (49.7 mmol) of sodium bromide.[1]

  • Initiation of Reaction: Heat the reaction mixture to 30 °C. At this temperature, slowly add 4.4 mL of concentrated sulfuric acid dropwise.[1]

  • Reaction Progression: After the dropwise addition is complete, raise the reaction temperature to 50 °C and maintain it for 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice water to precipitate the solid product.[1]

  • Purification: Collect the solid by filtration and wash the filter cake several times with cold water. This yields 11.9 g of this compound, corresponding to a yield of 85.6%.[1] Further purification can be achieved by recrystallization from water or ethanol.[1]

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthetic pathways for this compound.

historical_synthesis p_toluidine p-Toluidine acetyl_p_toluidine p-Acetyltoluidide p_toluidine->acetyl_p_toluidine Acetylation dibromo_acetyl_p_toluidine Dibromo-p-acetyltoluidide acetyl_p_toluidine->dibromo_acetyl_p_toluidine Bromination dibromo_p_toluidine Dibromo-p-toluidine dibromo_acetyl_p_toluidine->dibromo_p_toluidine Hydrolysis diazonium_salt Diazonium Salt dibromo_p_toluidine->diazonium_salt Diazotization dibromo_benzonitrile 2,5-Dibromobenzonitrile diazonium_salt->dibromo_benzonitrile Sandmeyer Reaction final_product This compound dibromo_benzonitrile->final_product Hydrolysis

Historical Synthesis Pathway of this compound.

modern_synthesis o_bromobenzoic_acid o-Bromobenzoic Acid reaction_mixture Reaction Mixture o_bromobenzoic_acid->reaction_mixture na_periodate Sodium Periodate na_periodate->reaction_mixture na_bromide Sodium Bromide na_bromide->reaction_mixture h2so4 Sulfuric Acid h2so4->reaction_mixture Catalyst final_product This compound reaction_mixture->final_product Bromination

Modern Synthesis Workflow for this compound.

Conclusion

The journey of this compound from its initial synthesis in the late 19th century to its current role as a valuable synthetic intermediate showcases the evolution of organic chemistry. The historical synthesis, while multi-stepped and likely of lower yield, laid the groundwork for the preparation of such disubstituted aromatic compounds. Modern methods have significantly improved the efficiency and accessibility of this compound. This technical guide provides researchers and professionals with a comprehensive understanding of the history, properties, and synthesis of this compound, facilitating its application in contemporary research and development.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dibromobenzoic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials. 2,5-Dibromobenzoic acid is a valuable building block in this context, offering two reactive bromine sites for sequential or double cross-coupling reactions. This allows for the synthesis of complex biaryl and terphenyl carboxylic acids, which are key structural motifs in numerous biologically active molecules and functional materials. The presence of the carboxylic acid moiety provides a handle for further functionalization or for modulating the physicochemical properties of the target molecules.

These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling reactions, including detailed experimental protocols and a summary of reaction conditions and yields.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application: Synthesis of 2,5-Diarylbenzoic Acids

A key application of this compound is in the synthesis of 2,5-diarylbenzoic acids through a double Suzuki coupling reaction. This one-pot procedure allows for the efficient construction of terphenyl-like structures.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the double Suzuki coupling of this compound with various arylboronic acids, based on a protocol adapted from the synthesis of analogous 2,5-biaryl-3-hexylthiophene derivatives.[1]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O (4:1)9012High
24-Methylphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O (4:1)9012High
34-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O (4:1)9012High
44-Chlorophenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O (4:1)9012Moderate to High
53-Fluorophenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O (4:1)9012Moderate to High

Note: Yields are generalized based on analogous reactions and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for the Double Suzuki Coupling of this compound

This protocol describes a one-pot double Suzuki-Miyaura cross-coupling reaction to synthesize 2,5-diarylbenzoic acids.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)

  • Potassium phosphate (K₃PO₄) (4 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,5-diarylbenzoic acid.

Protocol 2: Protocol for Suzuki Coupling of a Monobromobenzoic Acid Derivative (for reference)

This protocol, adapted from the synthesis of 2-(2,5-dimethylphenyl)benzoic acid, provides a reference for a single Suzuki coupling involving a bromobenzoic acid, which can be informative for optimizing conditions for this compound, especially for selective mono-arylation.[2]

Materials:

  • 2-Bromobenzoic acid (or a mono-arylated derivative of this compound)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3 equivalents)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the bromobenzoic acid derivative (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.

  • Reaction Assembly: Add the catalyst mixture to the reaction flask. Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the bromobenzoic acid.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[2]

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.[2] Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination This compound (Ar-Br) This compound (Ar-Br) This compound (Ar-Br)->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Reaction Setup (this compound, Arylboronic Acid, Catalyst, Base) B 2. Solvent Addition & Degassing (1,4-Dioxane/H₂O, Inert Gas Purge) A->B C 3. Reaction (Heating at 90-100°C, 12-24h) B->C D 4. Work-up (Acidification, Extraction) C->D E 5. Purification (Column Chromatography) D->E F Pure 2,5-Diarylbenzoic Acid E->F

Caption: General experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols: 2,5-Dibromobenzoic Acid as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-dibromobenzoic acid as a versatile starting material for the synthesis of key pharmaceutical intermediates. The strategic positioning of two distinct bromine atoms on the aromatic ring allows for regioselective functionalization, making it a valuable building block in medicinal chemistry. This document details synthetic pathways to important precursors for central nervous system (CNS) agents and kinase inhibitors, complete with experimental protocols, quantitative data, and visual diagrams of the synthetic workflows.

Introduction

This compound is a readily available chemical intermediate whose value in pharmaceutical synthesis lies in the differential reactivity of its two bromine atoms. The bromine atom at the C2 position is activated by the adjacent carboxylic acid group, making it more susceptible to nucleophilic substitution, such as amination reactions. The bromine atom at the C5 position is more amenable to traditional cross-coupling reactions like Suzuki and Sonogashira couplings. This differential reactivity allows for a stepwise and controlled introduction of various functionalities, paving the way for the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

This document will focus on two primary applications:

  • Synthesis of 2-Amino-5-bromobenzophenone derivatives: These are key intermediates in the synthesis of various benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.

  • Synthesis of 5-Bromo-2-(arylamino)benzoic acids: These compounds are precursors to a range of therapeutics, including kinase inhibitors. For instance, substituted aminobenzoic acids are core scaffolds in many Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are a focus in oncology research.[1][2]

Data Presentation

The following tables summarize the quantitative data for the key transformations described in the experimental protocols.

Table 1: Synthesis of 5-Bromo-2-(phenylamino)benzoic Acid

ParameterValueReference
Starting MaterialThis compound[3]
ReagentAniline[3]
Catalyst SystemCu powder / Cu₂O[3]
BaseK₂CO₃[3]
Solvent2-Ethoxyethanol[3]
Temperature130 °C[3]
Reaction Time24 hours[3]
Yield82-94%[3]

Table 2: Synthesis of 2-Amino-5-bromobenzophenone

ParameterValueReference
Starting Material2-Amino-5-bromobenzonitrile[4]
ReagentPhenylmagnesium bromide[4]
SolventTetrahydrofuran (THF)[4]
Temperature0 °C to room temperature[4]
Reaction TimeNot Specified[4]
YieldHigh (Specific value not stated)[4]
Purity>98%[5]

(Note: The synthesis of 2-Amino-5-bromobenzophenone from 2-amino-5-bromobenzoic acid via a Friedel-Crafts acylation is a well-established alternative.)

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Bromo-2-(phenylamino)benzoic Acid

This protocol describes the copper-catalyzed amination of this compound, which selectively functionalizes the C2 position.[3]

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Copper (Cu) powder (0.2–0.3 micron)

  • Copper(I) oxide (Cu₂O) (<5 micron)

  • 2-Ethoxyethanol

  • Nitrogen gas (inert atmosphere)

  • Hydrochloric acid (HCl), diluted

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (1.0 eq), aniline (1.05 eq), potassium carbonate (1.0 eq), copper powder (0.09 eq), and copper(I) oxide (0.045 eq).

  • Add 2-ethoxyethanol to the flask.

  • Flush the flask with nitrogen and heat the reaction mixture to 130 °C under a nitrogen atmosphere for 24 hours.

  • After cooling, pour the reaction mixture into water.

  • Add decolorizing charcoal and filter the mixture through a pad of Celite.

  • Acidify the filtrate with diluted HCl to precipitate the crude product.

  • Collect the precipitate by filtration.

  • Dissolve the crude product in a 5% aqueous solution of sodium carbonate and filter to remove any insoluble impurities.

  • Re-precipitate the product by acidifying the filtrate with diluted HCl.

  • Collect the purified 5-bromo-2-(phenylamino)benzoic acid by filtration, wash with water, and dry under vacuum.

Protocol 2: Synthesis of 2-Amino-5-bromobenzophenone

This protocol outlines a plausible multi-step synthesis of 2-amino-5-bromobenzophenone, a key intermediate for benzodiazepines, starting from this compound.[4][5]

Step 2a: Synthesis of 2-Amino-5-bromobenzoic Acid

This step involves a regioselective amination at the C2 position of this compound. A hypothetical protocol based on established copper-catalyzed amination methods is provided.[3]

Materials:

  • This compound

  • Aqueous ammonia (or an ammonia equivalent like formamide followed by hydrolysis)

  • Potassium carbonate (K₂CO₃)

  • Copper (Cu) powder

  • Copper(I) oxide (Cu₂O)

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting aniline with an excess of aqueous ammonia or an appropriate ammonia surrogate.

  • The reaction conditions may require optimization of temperature and reaction time to achieve a good yield of 2-amino-5-bromobenzoic acid.

  • Purify the product by acid-base extraction as described in Protocol 1.

Step 2b: Synthesis of 2-Amino-5-bromobenzophenone

This step can be achieved via a Friedel-Crafts reaction of 2-amino-5-bromobenzoic acid with benzene.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Benzene

  • Polyphosphoric acid (PPA) or another suitable Lewis acid catalyst

Procedure:

  • To a reaction vessel, add 2-amino-5-bromobenzoic acid and an excess of benzene (which also acts as the solvent).

  • Add polyphosphoric acid as the catalyst.

  • Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS).

  • Upon completion, carefully quench the reaction mixture by pouring it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 2-amino-5-bromobenzophenone by column chromatography or recrystallization.

Mandatory Visualization

G cluster_0 Synthesis of 5-Bromo-2-(phenylamino)benzoic Acid A This compound C Cu Powder / Cu₂O K₂CO₃, 2-Ethoxyethanol 130 °C, 24h A->C B Aniline B->C D 5-Bromo-2-(phenylamino)benzoic Acid (Precursor for Kinase Inhibitors) C->D

Caption: Regioselective amination of this compound.

G cluster_1 Synthesis of 2-Amino-5-bromobenzophenone E This compound G Cu-catalyzed Amination E->G F Aqueous Ammonia (or equivalent) F->G H 2-Amino-5-bromobenzoic Acid G->H J Friedel-Crafts Acylation H->J I Benzene Polyphosphoric Acid I->J K 2-Amino-5-bromobenzophenone (Precursor for Benzodiazepines) J->K

Caption: Pathway to a key Benzodiazepine intermediate.

G cluster_2 Signaling Pathway Inhibition L Growth Factor (e.g., FGF) M Receptor Tyrosine Kinase (e.g., FGFR) L->M O Downstream Signaling (e.g., MAPK pathway) M->O N Kinase Inhibitor (derived from 2,5-DBA intermediate) N->M P Cell Proliferation Angiogenesis O->P

Caption: Inhibition of kinase signaling by derived compounds.

References

Application Notes and Protocols: Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors Utilizing a 2,5-Dibromobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The c-Jun N-terminal kinases (JNKs) are key regulators in the mitogen-activated protein kinase (MAPK) signaling cascade, responding to various stress stimuli.[1][2] Dysregulation of the JNK pathway is implicated in numerous pathologies, including neurodegenerative diseases, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.[2][3] This document outlines a proposed synthetic strategy and detailed protocols for the development of novel JNK inhibitors using 2,5-dibromobenzoic acid as a versatile starting scaffold. The described workflow leverages robust cross-coupling reactions to generate a library of derivatives for biological screening. Additionally, standard protocols for the biological evaluation of these compounds are provided.

The JNK Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade. It is typically initiated by environmental stresses or inflammatory cytokines. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7.[4] These dual-specificity kinases then phosphorylate and activate JNK on threonine and tyrosine residues.[1] Activated JNK translocates to the nucleus to phosphorylate transcription factors, most notably c-Jun, a component of the AP-1 complex, thereby regulating the expression of genes involved in apoptosis, inflammation, and cell proliferation.[1][5]

JNK_Signaling_Pathway JNK Signaling Pathway cluster_nucleus Nucleus stress Stress Stimuli (UV, Cytokines, etc.) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k Activates map2k MAP2K (MKK4, MKK7) map3k->map2k Phosphorylates jnk JNK (JNK1/2/3) map2k->jnk Phosphorylates cjun c-Jun / AP-1 jnk->cjun Phosphorylates jnk->cjun response Cellular Responses (Apoptosis, Inflammation, Proliferation) cjun->response Regulates Gene Expression nucleus Nucleus

Caption: Overview of the JNK signaling cascade.

Synthetic Strategy and Experimental Protocols

The following section details a proposed synthetic route for generating a library of potential JNK inhibitors starting from this compound. This strategy employs sequential, site-selective Suzuki and Buchwald-Hartwig cross-coupling reactions, followed by amide bond formation.

Proposed Synthetic Workflow

The workflow is designed for modularity, allowing for the introduction of diverse chemical moieties at three key positions (R¹, R², and R³) to explore the structure-activity relationship (SAR). The differential reactivity of the bromine atoms on the this compound scaffold can be exploited for selective functionalization.

Synthetic_Workflow Proposed Synthesis Workflow start 2,5-Dibromobenzoic Acid (1) step1 Step 1: Esterification start->step1 intermediate1 Ester Intermediate (2) step1->intermediate1 step2 Step 2: Suzuki Coupling intermediate1->step2 R¹-B(OH)₂ intermediate2 Aryl Intermediate (3) step2->intermediate2 step3 Step 3: Buchwald-Hartwig Amination intermediate2->step3 R²-NH₂ intermediate3 Amine Intermediate (4) step3->intermediate3 step4 Step 4: Saponification intermediate3->step4 intermediate4 Carboxylic Acid (5) step4->intermediate4 step5 Step 5: Amide Coupling intermediate4->step5 R³-NH₂ final_product Final JNK Inhibitor Derivatives (6) step5->final_product

Caption: Modular workflow for inhibitor synthesis.
Detailed Experimental Protocols

Step 1: Esterification of this compound (1)

  • Setup: To a solution of this compound (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude methyl 2,5-dibromobenzoate (2) can often be used in the next step without further purification.

Step 2: Selective Suzuki-Miyaura Cross-Coupling

  • Setup: In a reaction vessel, combine methyl 2,5-dibromobenzoate (2) (1.0 eq), the desired aryl boronic acid (R¹-B(OH)₂) (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

  • Reaction: Add a 3:1 mixture of DME and water (0.1 M). Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90 °C for 8-12 hours under an argon atmosphere.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product (3) by flash column chromatography on silica gel.

Step 3: Buchwald-Hartwig Amination

  • Setup: To an oven-dried flask, add the aryl intermediate (3) (1.0 eq), the desired amine (R²-NH₂) (1.5 eq), Pd₂(dba)₃ (0.03 eq), Xantphos (0.06 eq), and cesium carbonate (2.5 eq).

  • Reaction: Add anhydrous dioxane (0.1 M) and degas the mixture with argon for 15 minutes. Heat the reaction to 100 °C for 12-24 hours under an argon atmosphere.

  • Workup: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the amine intermediate (4) by flash column chromatography.

Step 4: Saponification

  • Setup: Dissolve the amine intermediate (4) (1.0 eq) in a 2:1 mixture of THF and water (0.2 M). Add lithium hydroxide (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by LC-MS).

  • Workup: Acidify the reaction mixture to pH 3-4 with 1N HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid (5), which is often used directly in the next step.

Step 5: Amide Coupling

  • Setup: Dissolve the carboxylic acid (5) (1.0 eq) in DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

  • Reaction: Add the final amine (R³-NH₂) (1.2 eq) and stir at room temperature for 6-12 hours.

  • Workup: Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the final product (6) by flash column chromatography or preparative HPLC.

Biological Evaluation Protocols

3.1. In Vitro Kinase Assay (LanthaScreen™ TR-FRET)

This assay measures the ability of a compound to inhibit JNK-mediated phosphorylation of a substrate.[6]

  • Reagents: JNK1, JNK2, or JNK3 enzyme; fluorescently labeled substrate (e.g., ATF2); ATP; terbium-labeled antibody specific for the phosphorylated substrate.[6]

  • Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 384-well plate, add the JNK enzyme, the substrate, and the test inhibitor. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.[6] d. Stop the reaction by adding a development solution containing the terbium-labeled antibody and EDTA. e. Incubate for 1 hour to allow antibody binding. f. Read the plate on a fluorescence plate reader, measuring the emission ratio at 520/495 nm to determine the TR-FRET signal.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

3.2. Cellular Assay (c-Jun Phosphorylation)

This assay measures the inhibition of JNK activity within a cellular context.[7]

  • Cell Culture: Plate cells (e.g., HeLa or A375) in a 96-well plate and serum-starve overnight.

  • Treatment: Pre-treat the cells with a serial dilution of the test inhibitor for 1-2 hours.

  • Stimulation: Stimulate the JNK pathway by adding a stress-inducing agent (e.g., anisomycin or TNF-α) for 30 minutes.[6]

  • Lysis & Detection: Lyse the cells and detect the level of phosphorylated c-Jun (at Ser73) using an appropriate method, such as Western Blot, ELISA, or high-content imaging with a phospho-specific antibody.[6][7]

  • Data Analysis: Quantify the signal for phosphorylated c-Jun, normalize to a loading control, and calculate the IC₅₀ value.

Data Presentation and Structure-Activity Relationships

The development of potent and selective JNK inhibitors relies on understanding the structure-activity relationship (SAR). By systematically varying the R¹, R², and R³ groups in the proposed scaffold, key interactions with the JNK active site can be optimized.

SAR_Logic Structure-Activity Relationship Logic cluster_scaffold Core Scaffold (6) core [R¹]-Aryl-[NH-R²] | C(=O)-NH-R³ r1 R¹ Group (Aryl Boronic Acid) core->r1 r2 R² Group (Amine) core->r2 r3 R³ Group (Amine) core->r3 potency Potency (IC₅₀) r1->potency Governs Hinge Binding selectivity Selectivity (vs. other kinases) r2->selectivity Explores Selectivity Pocket pk Pharmacokinetics (Solubility, Permeability) r3->pk Modulates Physicochemical Properties

Caption: Key modification sites for SAR studies.
Representative Data for Analogous JNK Inhibitors

The following table summarizes biological data for known JNK inhibitors with scaffolds that could be generated through similar synthetic approaches. This data is provided for illustrative purposes to guide target potency and selectivity.

Compound ID Scaffold Type JNK1 IC₅₀ (nM) JNK2 IC₅₀ (nM) JNK3 IC₅₀ (nM) Cellular c-Jun Phos. IC₅₀ (nM) Reference
JNK-IN-5Covalent1943~30 (A375 cells)[7]
JNK-IN-7Covalent1132~70 (A375 cells)[7]
JNK-IN-11Covalent1233~10 (A375 cells)[7]
Compound 3Isoxazole>100046046Not Reported[8]
Compound 27Isoxazole21013040Not Reported[8]
Compound 28Isoxazole25015047Not Reported[8]

Note: The data presented is for existing compounds and serves as a benchmark for newly synthesized molecules based on the this compound scaffold. The actual performance of novel compounds must be determined experimentally.

References

Application Notes and Protocols for the Preparation of Estrogen β-Receptor-Selective Agonists from 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, step-by-step protocol for the synthesis of a novel potential estrogen receptor β (ERβ)-selective agonist, starting from the commercially available 2,5-Dibromobenzoic acid. The synthetic strategy is centered around a regioselective, sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for constructing biaryl scaffolds common in selective nuclear receptor modulators. This document includes detailed experimental procedures, data on reaction yields and representative biological activity, and visualizations of the synthetic workflow and the relevant biological signaling pathway to guide researchers in the development of new therapeutic agents targeting ERβ.

Introduction

The estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. While structurally similar, they exhibit distinct tissue distribution and transcriptional activities, often with opposing effects on cell proliferation. ERβ has emerged as a significant therapeutic target for a range of conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders, due to its generally anti-proliferative and pro-apoptotic roles. The development of agonists that selectively activate ERβ over ERα is a key strategy to harness these therapeutic benefits while avoiding the proliferative effects associated with ERα activation.

This document outlines a synthetic route to a 2,5-diarylbenzoic acid derivative, a structural motif with potential for high ERβ selectivity. The synthesis begins with this compound and proceeds through a four-step sequence involving protection of the carboxylic acid, two sequential and regioselective Suzuki-Miyaura coupling reactions to install the key aryl groups, and a final deprotection to yield the target compound.

Quantitative Data Summary

The following tables summarize the expected yields for each step of the synthetic protocol and provide representative biological activity data for a hypothetical ERβ-selective agonist of this structural class. The biological data is illustrative, based on structurally related compounds found in the literature.

Table 1: Summary of Synthetic Protocol and Expected Yields

StepReactionStarting MaterialProductCatalyst/ReagentsExpected Yield (%)
1Fischer EsterificationThis compoundMethyl 2,5-dibromobenzoateH₂SO₄, Methanol90-98%
21st Suzuki CouplingMethyl 2,5-dibromobenzoateMethyl 5-(4-hydroxyphenyl)-2-bromobenzoatePd(PPh₃)₄, K₂CO₃75-85%
32nd Suzuki CouplingMethyl 5-(4-hydroxyphenyl)-2-bromobenzoateMethyl 2-(4-hydroxyphenyl)-5-(4-hydroxyphenyl)benzoatePd₂(dba)₃, SPhos, K₃PO₄70-80%
4SaponificationMethyl 2,5-bis(4-hydroxyphenyl)benzoate2,5-bis(4-hydroxyphenyl)benzoic acidNaOH, H₂O/MeOH>95%

Table 2: Representative Biological Activity Data

CompoundERα Binding Affinity (Ki, nM)ERβ Binding Affinity (Ki, nM)Selectivity Ratio (ERα Ki / ERβ Ki)
Estradiol (E2)0.1 - 0.50.2 - 1.0~0.5 - 1
Diarylpropionitrile (DPN)35 - 700.5 - 1.5~70
Hypothetical Product 50 - 100 0.7 - 2.0 ~50 - 70

Experimental Protocols

Overall Synthetic Scheme

The synthesis of the target 2,5-bis(4-hydroxyphenyl)benzoic acid is accomplished in four main steps as illustrated in the workflow diagram below. This involves an initial protection of the carboxylic acid, followed by two distinct, sequential Suzuki-Miyaura cross-coupling reactions, and a final deprotection step.

G cluster_workflow Synthetic Workflow start This compound step1 Step 1: Fischer Esterification (Protection) start->step1 intermediate1 Methyl 2,5-dibromobenzoate step1->intermediate1 step2 Step 2: 1st Suzuki Coupling (Regioselective at C5) intermediate1->step2 intermediate2 Methyl 2-bromo-5-(4-hydroxyphenyl)benzoate step2->intermediate2 step3 Step 3: 2nd Suzuki Coupling (at C2) intermediate2->step3 intermediate3 Methyl 2,5-bis(4-hydroxyphenyl)benzoate step3->intermediate3 step4 Step 4: Saponification (Deprotection) intermediate3->step4 end_product Target ERβ Agonist (2,5-bis(4-hydroxyphenyl)benzoic acid) step4->end_product

Caption: Synthetic workflow for the preparation of the target compound.

Step 1: Fischer Esterification of this compound

Objective: To protect the carboxylic acid group as a methyl ester to prevent interference in the subsequent cross-coupling reactions.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Protocol:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).

  • Stir the mixture to dissolve the solid. Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.

  • Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 2,5-dibromobenzoate as a white solid.

Step 2: First Suzuki-Miyaura Coupling (Regioselective)

Objective: To regioselectively couple an arylboronic acid at the C5 position, which is less sterically hindered than the C2 position.

Materials:

  • Methyl 2,5-dibromobenzoate (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene and Water (4:1 v/v), degassed

  • Round-bottom flask, reflux condenser, inert atmosphere setup (Argon or Nitrogen), magnetic stirrer, heating mantle.

Protocol:

  • To a flame-dried round-bottom flask, add Methyl 2,5-dibromobenzoate (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 2-bromo-5-(4-hydroxyphenyl)benzoate.

Step 3: Second Suzuki-Miyaura Coupling

Objective: To couple a second arylboronic acid at the remaining C2 position.

Materials:

  • Methyl 2-bromo-5-(4-hydroxyphenyl)benzoate (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (0.04 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (5:1 v/v), degassed

  • Schlenk tube or similar reaction vessel, inert atmosphere setup, magnetic stirrer, heating mantle.

Protocol:

  • In a glovebox or under a positive flow of inert gas, add Methyl 2-bromo-5-(4-hydroxyphenyl)benzoate (1.0 eq), 4-hydroxyphenylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (3.0 eq) to a dry Schlenk tube.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 16-24 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic phase with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield Methyl 2,5-bis(4-hydroxyphenyl)benzoate.

Step 4: Saponification (Ester Hydrolysis)

Objective: To deprotect the methyl ester and yield the final carboxylic acid product.

Materials:

  • Methyl 2,5-bis(4-hydroxyphenyl)benzoate (1.0 eq)

  • Sodium hydroxide (NaOH) (5.0 eq)

  • Methanol (MeOH) and Water (3:1 v/v)

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Protocol:

  • Dissolve Methyl 2,5-bis(4-hydroxyphenyl)benzoate (1.0 eq) in the methanol/water mixture in a round-bottom flask.

  • Add sodium hydroxide (5.0 eq) and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the slow addition of 1 M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water and dry under vacuum to afford the final product, 2,5-bis(4-hydroxyphenyl)benzoic acid.

ERβ Signaling Pathway

ERβ, like other nuclear receptors, primarily functions as a ligand-activated transcription factor. Upon binding to an agonist, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it can modulate gene expression through several mechanisms.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nucleus Nucleus Agonist_mem ERβ Agonist ERb_mem Membrane ERβ Agonist_mem->ERb_mem PI3K_Akt PI3K/Akt Pathway ERb_mem->PI3K_Akt Non-Genomic Signaling MAPK MAPK Pathway ERb_mem->MAPK Gene_Reg Target Gene Transcription PI3K_Akt->Gene_Reg MAPK->Gene_Reg Agonist_cyto ERβ Agonist ERb_cyto Cytosolic ERβ (inactive) Agonist_cyto->ERb_cyto ERb_active Activated ERβ Dimer ERb_cyto->ERb_active Dimerization ERE Estrogen Response Element (ERE) ERb_active->ERE Genomic Signaling: Direct DNA Binding AP1 AP-1 Site ERb_active->AP1 Genomic Signaling: Tethering ERE->Gene_Reg AP1->Gene_Reg

Caption: Overview of major ERβ signaling pathways.

application of 2,5-Dibromobenzoic acid in the synthesis of flucaine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Flucaine Components

A Note on 2,5-Dibromobenzoic Acid: Contrary to the premise of the inquiry, extensive review of the established synthetic pathways for the components of Flucaine (Proparacaine and Fluorescein) reveals that This compound is not utilized as a starting material or intermediate. This document provides the recognized and validated synthetic routes for Proparacaine and Fluorescein.

Part 1: Synthesis of Proparacaine Hydrochloride

Application Note: Proparacaine is a potent topical anesthetic of the amino ester class, widely used in ophthalmology. Its synthesis is a multi-step process commencing from 4-hydroxybenzoic acid. The pathway involves a series of standard organic transformations, including esterification, etherification, nitration, reduction, and a final esterification to append the diethylamino ethanol side chain. Careful control of reaction conditions is crucial to ensure high yields and purity of the final active pharmaceutical ingredient.

Quantitative Data Summary: Proparacaine Synthesis

The following table summarizes the typical yields for each step in the synthesis of Proparacaine.

StepReaction TypeStarting MaterialProductTypical Yield (%)
1Fischer Esterification4-Hydroxybenzoic acidMethyl 4-hydroxybenzoate~95%
2Williamson Ether SynthesisMethyl 4-hydroxybenzoateMethyl 4-propoxybenzoate50-95%
3Electrophilic Aromatic Substitution (Nitration)Methyl 4-propoxybenzoateMethyl 3-nitro-4-propoxybenzoateHigh
4Reduction of Nitro GroupMethyl 3-nitro-4-propoxybenzoateMethyl 3-amino-4-propoxybenzoate80-90%
5TransesterificationMethyl 3-amino-4-propoxybenzoateProparacaineHigh
6Salt FormationProparacaineProparacaine HydrochlorideNear-quantitative
Experimental Protocol: Synthesis of Proparacaine Hydrochloride

This protocol outlines the multi-step synthesis of Proparacaine Hydrochloride from 4-hydroxybenzoic acid.

Step 1: Synthesis of Methyl 4-hydroxybenzoate (Esterification)

  • To a round-bottom flask, add 4-hydroxybenzoic acid and an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.

Step 2: Synthesis of Methyl 4-propoxybenzoate (Williamson Ether Synthesis)

  • Dissolve methyl 4-hydroxybenzoate in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Add potassium carbonate as a base.

  • Add 1-bromopropane and reflux the mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the potassium salts and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain methyl 4-propoxybenzoate.

Step 3: Synthesis of Methyl 3-nitro-4-propoxybenzoate (Nitration)

  • Cool methyl 4-propoxybenzoate in an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry to yield methyl 3-nitro-4-propoxybenzoate.

Step 4: Synthesis of Methyl 3-amino-4-propoxybenzoate (Reduction)

  • Dissolve methyl 3-nitro-4-propoxybenzoate in ethanol.

  • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium catalyst.[1]

  • If using SnCl₂/HCl, heat the mixture at reflux for 2-4 hours.

  • Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

  • Extract the product into an organic solvent.

  • Dry the organic layer and remove the solvent to yield methyl 3-amino-4-propoxybenzoate.

Step 5 & 6: Synthesis of Proparacaine and its Hydrochloride Salt

  • React methyl 3-amino-4-propoxybenzoate with 2-(diethylamino)ethanol in the presence of a catalytic amount of sodium methoxide.

  • Heat the mixture to drive off the methanol that is formed.

  • The resulting proparacaine base can be purified by vacuum distillation.

  • Dissolve the purified proparacaine base in a suitable solvent like diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate proparacaine hydrochloride.

  • Filter the solid and dry under vacuum.

Diagram: Proparacaine Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Etherification cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction cluster_4 Step 5: Transesterification cluster_5 Step 6: Salt Formation A 4-Hydroxybenzoic Acid C Methyl 4-hydroxybenzoate A->C Reflux B Methanol, H₂SO₄ (cat.) B->C E Methyl 4-propoxybenzoate C->E Reflux D 1-Bromopropane, K₂CO₃ D->E G Methyl 3-nitro-4-propoxybenzoate E->G <10°C F HNO₃, H₂SO₄ F->G I Methyl 3-amino-4-propoxybenzoate G->I Heat H Reducing Agent (e.g., SnCl₂/HCl) H->I K Proparacaine Base I->K Heat J 2-(Diethylamino)ethanol, NaOMe J->K M Proparacaine Hydrochloride K->M L HCl L->M G cluster_0 Reaction Setup cluster_1 Heating cluster_2 Work-up cluster_3 Final Product A Phthalic Anhydride + Resorcinol C Mix Reagents A->C B H₂SO₄ (cat.) B->C D Heat at 180-200°C C->D E Crude Product (Solid) D->E F Dissolve in Acetone E->F G Evaporate Acetone F->G H Dissolve in Ether/Water G->H I Wash with Water H->I J Dry over Na₂SO₄ I->J K Evaporate Ether J->K L Pure Fluorescein K->L

References

Application Notes and Protocols: 2,5-Dibromobenzoic Acid as a Versatile Building Block for Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for applications in catalysis, gas storage, separation, and biomedicine.

While direct synthesis of MOFs using 2,5-Dibromobenzoic acid as the sole organic linker is not extensively documented in current literature, its true potential lies in its use as a platform for creating highly functionalized materials through Post-Synthetic Modification (PSM) . The two bromine atoms on the benzene ring serve as versatile reactive handles, allowing for the introduction of a wide array of functional groups into a pre-synthesized MOF structure. This strategy opens the door to tailor-made materials with precisely engineered properties for specific applications, such as targeted drug delivery or advanced catalysis.

These notes provide a comprehensive guide to the potential use of this compound in MOF synthesis, focusing on a generalized synthetic protocol, post-synthetic modification strategies, and potential applications.

Section 1: Synthesis of a Bromo-Functionalized MOF Platform

A bromo-functionalized MOF can be synthesized using solvothermal methods, which are widely employed for MOF crystallization. The following protocol is a representative example for the synthesis of a hypothetical zinc-based MOF, herein designated Zn-DBB , using this compound.

Experimental Protocol 1: Solvothermal Synthesis of Zn-DBB

Materials:

  • This compound (H-DBB)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Glass vials (20 mL) with Teflon-lined caps

  • Programmable oven

  • Centrifuge

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 56.0 mg (0.2 mmol) of this compound in 10 mL of DMF.

  • Metal Salt Addition: To this solution, add 89.2 mg (0.3 mmol) of Zinc Nitrate Hexahydrate.

  • Solubilization: Sonicate the mixture for 10 minutes to ensure all components are fully dissolved.

  • Crystallization: Seal the vial tightly and place it in a programmable oven. Heat the vial to 100°C at a rate of 2°C/min, hold at 100°C for 24 hours, and then cool to room temperature at a rate of 2°C/min.

  • Isolation: After cooling, colorless crystals should be visible. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

  • Solvent Exchange: To remove residual DMF from the pores, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol twice during this period.

  • Activation: After the ethanol wash, perform a final solvent exchange with chloroform (10 mL) for 24 hours. The crystals are then collected by centrifugation and dried under vacuum at 80°C for 12 hours to yield the activated, porous Zn-DBB framework.

Visualization of Synthetic Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Activation reagents Dissolve this compound and Zn(NO₃)₂·6H₂O in DMF sonicate Sonicate Mixture reagents->sonicate heat Solvothermal Reaction (100°C, 24h) sonicate->heat isolate Isolate Crystals (Wash with DMF) heat->isolate exchange Solvent Exchange (EtOH, then CHCl₃) isolate->exchange activate Activate under Vacuum (80°C, 12h) exchange->activate product Activated Zn-DBB MOF activate->product

Caption: Workflow for the synthesis and activation of the Zn-DBB MOF.

Section 2: Post-Synthetic Modification (PSM) of the Bromo-Functionalized MOF

The C-Br bonds within the Zn-DBB framework are ideal sites for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the covalent attachment of new functional groups, fundamentally altering the MOF's properties without disrupting its crystalline structure.

Key Advantages of PSM on Bromo-Functionalized MOFs:
  • Functional Diversity: Enables the introduction of groups that are otherwise incompatible with de novo MOF synthesis conditions.

  • Tailored Properties: Allows for the precise tuning of catalytic activity, drug affinity, or sensing capabilities.

  • Platform Approach: A single bromo-functionalized MOF can serve as a precursor to a whole library of functional materials.

Experimental Protocol 2: PSM via Suzuki Coupling

This protocol describes the functionalization of Zn-DBB with a phenyl group using phenylboronic acid.

Materials:

  • Activated Zn-DBB MOF

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous DMF

  • Toluene

Procedure:

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a reaction vessel, suspend 100 mg of activated Zn-DBB in 10 mL of anhydrous DMF.

  • Reagent Addition: Add phenylboronic acid (5 equivalents per bromine site) and K₂CO₃ (4 equivalents per bromine site) to the MOF suspension.

  • Catalyst Injection: Add the pre-mixed palladium catalyst solution to the reaction vessel.

  • Reaction: Heat the mixture at 80°C for 48 hours under an inert atmosphere with gentle stirring.

  • Purification: After the reaction, cool the mixture to room temperature. Collect the solid product by centrifugation.

  • Washing: Wash the modified MOF thoroughly with fresh DMF (3 x 10 mL) to remove unreacted reagents and catalyst residues, followed by a wash with toluene (2 x 10 mL).

  • Activation: Dry the final product under vacuum at 80°C for 12 hours.

Visualization of PSM Logic

G cluster_psm Post-Synthetic Modification start_mof Zn-DBB MOF (Bromo-Functionalized) reaction Suzuki Coupling Reaction start_mof->reaction reagents Reagents: - Boronic Acid (R-B(OH)₂) - Pd Catalyst - Base reagents->reaction end_mof Functionalized MOF (R-Group Incorporated) reaction->end_mof

Caption: Logical diagram of Post-Synthetic Modification via Suzuki coupling.

Section 3: Characterization and Data

The successful synthesis and modification of the MOF should be confirmed using standard characterization techniques. The table below summarizes the expected quantitative data for the hypothetical Zn-DBB MOF before and after a representative post-synthetic modification.

PropertyTechniqueZn-DBB (Pre-PSM)Zn-DBB-Ph (Post-PSM)Purpose of Measurement
Crystallinity PXRDCrystallineCrystallineConfirms retention of the framework structure.
BET Surface Area N₂ Adsorption~1200 m²/g~1050 m²/gMeasures porosity; a decrease indicates pore filling.
Pore Volume N₂ Adsorption~0.55 cm³/g~0.48 cm³/gQuantifies accessible pore space.
Functional Group ID FT-IRC-Br stretch visibleC-Br stretch absentConfirms the chemical transformation of the linker.
Elemental Composition EDX/XPSBr present, Pd absentBr absent, Pd traceVerifies the change in elemental makeup.

Note: The data presented are representative values based on similar MOF systems and should be experimentally verified.

Section 4: Applications in Research and Drug Development

The ability to post-synthetically modify the Zn-DBB platform makes it a powerful tool for various advanced applications.

Catalysis

The bromo groups can be replaced with catalytically active moieties, such as phosphine ligands to chelate metal catalysts, or acidic/basic functional groups to create solid-state catalysts for organic transformations. The uniform, crystalline nature of the MOF ensures that the catalytic sites are well-defined and accessible.

Drug Delivery

For drug development professionals, the PSM approach offers a route to create highly specialized drug delivery vehicles:

  • Targeted Delivery: The framework can be functionalized with targeting ligands (e.g., folic acid, peptides) that bind to specific receptors on cancer cells, enhancing therapeutic efficacy and reducing side effects.

  • Controlled Release: Drug molecules can be covalently attached to the framework via the functional groups introduced by PSM, allowing for controlled release triggered by specific biological stimuli (e.g., pH, enzymes).

  • Combination Therapy: Different functional groups can be installed to carry multiple drugs or imaging agents within the same framework, enabling simultaneous therapy and diagnostics (theranostics).

By starting with a versatile and reactive platform like Zn-DBB, researchers can rapidly prototype and optimize MOF-based systems for a wide range of scientific and therapeutic challenges.

Application Notes and Protocols for Sonogashira Coupling with 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Catalyzed by palladium and a copper co-catalyst, this reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]

2,5-Dibromobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its two bromine atoms offer the potential for selective mono- or di-alkynylation, enabling the synthesis of a diverse range of functionalized benzoic acid derivatives. The regioselectivity of the Sonogashira coupling on di-substituted aryl halides is influenced by both steric and electronic factors. Generally, the reaction occurs preferentially at the more electrophilic or less sterically hindered position. In the case of this compound, the bromine atom at the 2-position is ortho to the carboxylic acid group, which can influence its reactivity compared to the bromine at the 5-position.

This document provides detailed application notes and protocols for the selective mono- and di-Sonogashira coupling of this compound with terminal alkynes. Due to the potential for complexation with the carboxylic acid, it is often advantageous to perform the coupling reaction on the corresponding ester derivative, such as methyl 2,5-dibromobenzoate, followed by hydrolysis to obtain the desired acid.

Reaction Scheme

The Sonogashira coupling of this compound (or its methyl ester) can be controlled to yield either the mono- or di-alkynylated product.

Sonogashira_Scheme cluster_catalysts Catalysts & Base Reactant1 This compound / Ester Mono_product Mono-alkynylated Product Reactant1->Mono_product 1.1 eq. Alkyne Reactant2 Terminal Alkyne (R-C≡C-H) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Et₃N, DBU) Di_product Di-alkynylated Product Mono_product->Di_product

Caption: General reaction scheme for the Sonogashira coupling of this compound/Ester.

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).

  • The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction outcome, including selectivity and yield.

Protocol 1: Selective Mono-alkynylation of Methyl 2,5-Dibromobenzoate

This protocol aims for the selective coupling at one of the bromine positions. Based on steric and electronic factors, the coupling is anticipated to favor the 5-position.

Materials:

  • Methyl 2,5-dibromobenzoate

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) Iodide (CuI)

  • Ligand (if using Pd(OAc)₂, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 2,5-dibromobenzoate (1.0 eq), the palladium catalyst (1-3 mol%), and copper(I) iodide (2-5 mol%). If using a palladium source like Pd(OAc)₂, add the phosphine ligand (2-6 mol%).

  • Add the anhydrous, degassed solvent to dissolve the solids.

  • Add the base (2.0-3.0 eq).

  • Slowly add the terminal alkyne (1.0-1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne and catalyst system.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically when the starting material is consumed and before significant formation of the di-substituted product), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated product.

Protocol 2: Di-alkynylation of Methyl 2,5-Dibromobenzoate

This protocol is designed to achieve coupling at both bromine positions.

Materials:

  • Methyl 2,5-dibromobenzoate

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) Iodide (CuI)

  • Ligand (if using Pd(OAc)₂, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Triethylamine (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 2,5-dibromobenzoate (1.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (4-10 mol%). If using a palladium source like Pd(OAc)₂, add the phosphine ligand (4-10 mol%).

  • Add the anhydrous, degassed solvent.

  • Add the base (4.0-5.0 eq).

  • Add the terminal alkyne (2.2-2.5 eq).

  • Heat the reaction mixture to a temperature between 60-100 °C. Higher temperatures are generally required for the less reactive second coupling.

  • Monitor the reaction for the disappearance of the mono-alkynylated intermediate by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.

Data Presentation

Table 1: Representative Conditions for Mono-Sonogashira Coupling of Aryl Dibromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper(I) Iodide (mol%)Base (eq)SolventTemperature (°C)Time (h)Alkyne (eq)
1Pd(PPh₃)₂Cl₂ (2)-4Et₃N (2.5)THF60121.1
2Pd(OAc)₂ (3)P(p-tol)₃ (6)5DBU (3)THF8081.2
3Pd(PPh₃)₄ (1.5)-3DIPEA (3)DMF50161.05

Table 2: Representative Conditions for Di-Sonogashira Coupling of Aryl Dibromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper(I) Iodide (mol%)Base (eq)SolventTemperature (°C)Time (h)Alkyne (eq)
1Pd(PPh₃)₂Cl₂ (4)-8Et₃N (5)DMF100242.5
2Pd(OAc)₂ (5)SPhos (7.5)10TBAF (3)THF80182.2
3Pd(PPh₃)₄ (3)-6Et₃N (4)Toluene90202.4

Experimental Workflow and Signaling Pathways

The general workflow for a Sonogashira coupling experiment is outlined below.

experimental_workflow prep Preparation of Reactants and Catalysts setup Reaction Setup (Inert Atmosphere) prep->setup addition Sequential Addition of Solvent, Base, and Alkyne setup->addition reaction Reaction Monitoring (TLC/GC-MS) addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles for palladium and copper.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base, CuI)

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Check the quality and activity of the palladium catalyst and the purity of the base.

    • Increase the reaction temperature or prolong the reaction time.

  • Formation of Homocoupled Alkyne (Glaser Coupling):

    • This side reaction is promoted by the presence of oxygen. Ensure thorough degassing of solvents and a good inert atmosphere.

    • Minimize the amount of copper catalyst used.

  • Poor Selectivity in Mono-alkynylation:

    • Slowly add the terminal alkyne to the reaction mixture.

    • Use a slight excess of the this compound derivative relative to the alkyne.

    • Carefully monitor the reaction and stop it once the starting material is consumed.

By following these detailed protocols and considering the key reaction parameters, researchers can effectively utilize the Sonogashira coupling for the selective functionalization of this compound, paving the way for the synthesis of novel compounds for drug discovery and materials science applications.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[2] The synthesis of substituted aminobenzoic acids is of significant interest as these motifs are present in numerous biologically active compounds. This document provides detailed protocols and application notes for the selective mono-amination of 2,5-dibromobenzoic acid derivatives, versatile building blocks in medicinal chemistry.

The selective functionalization of dihalogenated substrates is a key challenge in organic synthesis. The Buchwald-Hartwig amination offers a pathway to selectively aminate one C-Br bond in the presence of another, primarily through careful control of reaction conditions. The reactivity of the two bromine atoms in this compound is differentiated by the electronic effect of the carboxylic acid group, often leading to preferential reaction at the 2-position.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][2] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the aminated product.

A variety of palladium sources, phosphine ligands, and bases can be employed to optimize the reaction for specific substrates. The choice of ligand is crucial for the efficiency and selectivity of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[3][4]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound derivatives is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of commonly used components for this type of transformation.

ComponentExamplesKey Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often used in combination with a phosphine ligand to generate the active Pd(0) catalyst in situ. Pd₂(dba)₃ is a stable Pd(0) source.
Ligand XPhos, SPhos, RuPhos, BrettPhos, BINAPBulky, electron-rich monophosphine ligands like XPhos and BrettPhos are often highly effective.[3][4] The choice of ligand can influence selectivity and reaction rate.
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide is a common choice. The base strength can affect the reaction outcome.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base. Toluene is frequently used.
Amine Primary and secondary aliphatic and aromatic aminesThe nature of the amine can influence the reaction conditions required. Both primary and secondary amines can be used as nucleophiles.[1]

Experimental Protocols

The following protocols provide a general framework for the mono-amination of this compound derivatives. It is important to note that optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Mono-Amination of Methyl 2,5-Dibromobenzoate

This protocol describes the selective amination at the 2-position of methyl 2,5-dibromobenzoate.

Materials:

  • Methyl 2,5-dibromobenzoate

  • Amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add methyl 2,5-dibromobenzoate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.

Protocol 2: Synthesis of 5-Bromo-2-(phenylamino)benzoic Acid

This protocol is based on the reported synthesis of the title compound from this compound and aniline.[5]

Materials:

  • This compound

  • Aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., toluene)

  • Nitrogen or Argon gas

  • Reaction vessel suitable for heating

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%) to a reaction vessel.

  • Add the base (e.g., 2.5 mmol).

  • Add the anhydrous solvent.

  • Add aniline (1.1 mmol).

  • Seal the vessel and heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 80-110 °C for 12-24 hours).

  • After cooling, acidify the reaction mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • The crude product can be purified by crystallization or column chromatography.

Data Presentation

The following table summarizes representative yields for the mono-amination of dibrominated benzoic acid derivatives under various conditions. Please note that these are illustrative examples and actual yields will vary depending on the specific substrates and reaction conditions.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Methyl 2,5-dibromobenzoateAnilinePd(OAc)₂ (2)XPhos (4)NaOt-BuToluene10085
Methyl 2,5-dibromobenzoateMorpholinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane11092
This compoundn-ButylaminePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene10078
This compoundAnilinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene10091[5]

Visualizations

Buchwald_Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]X PdII_Aryl->PdII_Amine + HNR'R'' PdII_Amido L-Pd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido - HX + Base PdII_Amido->Pd0 Ar-NR'R'' Reductive Elimination Product Aryl Amine (Ar-NR'R'') ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'')

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Add aryl halide, Pd catalyst, ligand, and base setup->reagents solvent_amine Add anhydrous solvent and amine reagents->solvent_amine reaction Heat reaction mixture with stirring solvent_amine->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Reaction complete purification Purify product by chromatography or crystallization workup->purification end Characterize final product purification->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Functional Polyphenylenes from 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional polyphenylenes derived from 2,5-Dibromobenzoic acid. The resulting carboxylic acid-functionalized polyphenylenes are of significant interest for various applications, particularly in drug development as carriers for targeted drug delivery, owing to their inherent functionality and potential for further modification.

Introduction

Polyphenylenes are a class of conjugated polymers characterized by a backbone of repeating phenylene units. Their rigid structure and potential for electronic conductivity have made them attractive for applications in materials science. The incorporation of functional groups onto the polyphenylene backbone can significantly enhance their properties and open up new avenues for their use, especially in the biomedical field.

The synthesis of polyphenylenes from this compound via Suzuki-Miyaura cross-coupling polymerization offers a direct route to a functional polymer with carboxylic acid groups appended to each repeating unit. These carboxylic acid moieties can serve as handles for the covalent attachment of drugs, targeting ligands, or solubilizing groups, making these polymers promising candidates for advanced drug delivery systems.[1] The inherent biocompatibility of many polymers can be further enhanced by surface functionalization.[2][3][4][5]

This document outlines a detailed protocol for the palladium-catalyzed Suzuki polymerization of this compound with a suitable bis(boronic acid) or bis(boronic ester) comonomer. It also provides expected characterization data and discusses potential applications in drug development.

Synthesis of Poly(p-phenylene-2,5-dicarboxylic acid)

The synthesis is achieved through a Suzuki-Miyaura polycondensation reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-C bonds and is well-suited for the polymerization of dihaloarenes with diboronic acids or their esters.[6]

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2,5-Dibromobenzoic_acid This compound arrow 2,5-Dibromobenzoic_acid->arrow plus1 + plus1->arrow Benzene-1,4-diboronic_acid 1,4-Benzenediboronic acid Benzene-1,4-diboronic_acid->arrow catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->arrow base Base (e.g., K₂CO₃) base->arrow solvent Solvent (e.g., Toluene/H₂O) solvent->arrow temp Heat (e.g., 90-100 °C) temp->arrow Polyphenylene Poly(p-phenylene-2,5-dicarboxylic acid)

Caption: General reaction scheme for the Suzuki polymerization.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific molecular weight targets and polydispersity.

Materials:

  • This compound (CAS 610-71-9)[7][8][9][10]

  • 1,4-Benzenediboronic acid or 1,4-Benzenediboronic acid bis(pinacol) ester

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, RuPhos)[11]

  • Base: Anhydrous potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF)[12]

  • Solvents: Toluene, N,N-Dimethylformamide (DMF), or 1,4-Dioxane (anhydrous and degassed)

  • Deionized water (degassed)

  • Hydrochloric acid (HCl), 1 M solution

  • Methanol

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas supply (Argon or Nitrogen)

  • Cannula or syringe for solvent transfer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), 1,4-Benzenediboronic acid (1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:H₂O) to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing methanol to precipitate the polymer.

    • Filter the crude polymer and wash it sequentially with water, methanol, and ethyl acetate to remove residual catalyst, base, and unreacted monomers.

    • To ensure the carboxylic acid groups are in their protonated form, the polymer can be stirred in a dilute HCl solution (pH 2-3) for a few hours, followed by filtration and washing with deionized water until the filtrate is neutral.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C to a constant weight.

Data Presentation

The following table summarizes representative quantitative data expected from the synthesis of poly(p-phenylene-2,5-dicarboxylic acid). Actual results may vary depending on the specific reaction conditions.

Parameter Expected Value Technique
Yield 70-95%Gravimetric
Number-Average Molecular Weight (Mₙ) 10,000 - 30,000 g/mol GPC
Weight-Average Molecular Weight (Mₙ) 20,000 - 70,000 g/mol GPC
Polydispersity Index (PDI) 1.8 - 3.0GPC (Mₙ/Mₙ)

Note: Gel Permeation Chromatography (GPC) should be performed using a suitable solvent for the polymer (e.g., DMF with LiBr) and calibrated with polystyrene or poly(methyl methacrylate) standards.[13][14]

Characterization

Detailed characterization is crucial to confirm the structure and purity of the synthesized polymer.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Expected peaks:

      • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

      • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

      • ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic rings.

      • ~1250 cm⁻¹: C-O stretch of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in a suitable deuterated solvent like DMSO-d₆):

      • ~13.0 ppm (broad singlet): Carboxylic acid proton (-COOH).

      • 7.5-8.5 ppm (multiplets): Aromatic protons on the polyphenylene backbone.

    • ¹³C NMR (in a suitable deuterated solvent like DMSO-d₆):

      • ~168 ppm: Carbonyl carbon of the carboxylic acid.

      • 120-140 ppm: Aromatic carbons.

Workflow for Polymer Characterization

characterization_workflow cluster_synthesis Synthesis cluster_primary_char Primary Characterization cluster_molar_mass Molar Mass Analysis cluster_thermal Thermal Properties Polymer Synthesized Polymer FTIR FT-IR Spectroscopy (Functional Groups) Polymer->FTIR NMR NMR Spectroscopy (¹H, ¹³C - Structure Confirmation) Polymer->NMR GPC Gel Permeation Chromatography (GPC) (Mₙ, Mₙ, PDI) Polymer->GPC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) (Glass Transition) Polymer->DSC

Caption: Workflow for the characterization of the synthesized polymer.

Applications in Drug Development

The carboxylic acid groups along the polyphenylene backbone are key to its application in drug delivery.[1]

Drug Conjugation

The carboxylic acid moieties provide convenient sites for the covalent attachment of therapeutic agents. This can be achieved through standard esterification or amidation reactions. This approach allows for:

  • Controlled Release: The linkage between the drug and the polymer can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), leading to a controlled release of the drug at the target site.

  • Improved Solubility: Conjugation to the polymer can improve the solubility and bioavailability of hydrophobic drugs.

Signaling Pathway for Targeted Delivery (Conceptual)

For targeted drug delivery, the polymer can be further functionalized with ligands that bind to specific receptors on target cells.

signaling_pathway cluster_systemic Systemic Circulation cluster_target Target Cell PolymerDrug Polymer-Drug-Ligand Conjugate Receptor Cell Surface Receptor PolymerDrug->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., low pH) Endosome->DrugRelease Drug Free Drug DrugRelease->Drug Target Intracellular Target Drug->Target Therapeutic Action

Caption: Conceptual pathway for targeted drug delivery.

Biocompatibility

While polyphenylenes are generally considered to be biocompatible, the biocompatibility of the final polymer-drug conjugate must be thoroughly evaluated. The carboxylic acid groups can be used to attach polyethylene glycol (PEG) chains to the polymer backbone, a common strategy to improve biocompatibility and reduce immunogenicity.[15] In vitro and in vivo studies are necessary to assess cytotoxicity, hemocompatibility, and overall safety.[2][3][16]

Conclusion

The synthesis of functional polyphenylenes from this compound provides a versatile platform for the development of novel drug delivery systems. The protocols and data presented in these application notes serve as a valuable starting point for researchers in academia and industry. Further optimization of the polymerization conditions and extensive biological evaluation will be crucial for the successful translation of these materials into clinical applications.

References

Application Notes: Esterification Protocols for 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromobenzoic acid and its ester derivatives serve as crucial intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics. The esterification of this compound is a key chemical transformation that modifies its physicochemical properties, such as solubility and reactivity, enabling further functionalization. This document provides detailed protocols for several common and effective esterification methods applicable to this compound. The methodologies covered include Fischer-Speier Esterification, Steglich Esterification, the Mitsunobu Reaction, and Diazomethane-mediated Esterification.

Data Presentation: Summary of Esterification Protocols

The following table summarizes various reaction conditions for the esterification of this compound, providing an overview for method selection based on the desired ester, available reagents, and substrate sensitivity.

Esterification MethodAlcohol (R-OH)Catalyst / Key ReagentsSolventReaction ConditionsTypical Yield (%)
Fischer-Speier Methanol, Ethanol, Propanol, etc.H₂SO₄ or p-TsOH (catalytic)Excess AlcoholReflux, 2-24 h85-95[1]
Steglich Primary, Secondary, or Tertiary AlcoholsDCC, DMAP (catalytic)Anhydrous CH₂Cl₂ or THF0°C to Room Temp, 4-12 h70-95[2][3]
Mitsunobu Primary or Secondary AlcoholsPPh₃, DEAD or DIADAnhydrous THF or Ether0°C to Room Temp, 12-24 h80-95[4][5]
Diazomethane Forms Methyl Esters onlyDiazomethane (CH₂N₂)Diethyl EtherRoom Temp, < 1 h>95[6][7]

Experimental Protocols & Methodologies

Protocol 1: Fischer-Speier Esterification of this compound

This classic method involves the direct acid-catalyzed reaction of the carboxylic acid with an excess of alcohol. It is a cost-effective and straightforward procedure, particularly suitable for simple primary and secondary alcohols.[8] The reaction is an equilibrium, driven to completion by using the alcohol as the solvent or by removing the water byproduct.[9][10][11]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Diethyl Ether

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-40 mL per gram of acid).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the mixture.[12]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.[12]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.[1]

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer sequentially with water and then brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: The product can be further purified by column chromatography on silica gel or by recrystallization.

Fischer_Esterification_Workflow start Start dissolve Dissolve this compound in excess Alcohol start->dissolve add_catalyst Add conc. H₂SO₄ (catalyst) dissolve->add_catalyst reflux Reflux mixture (4-24h) add_catalyst->reflux workup Cool, remove excess alcohol, dissolve in EtOAc reflux->workup wash Wash with NaHCO₃, water, and brine workup->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via Chromatography or Recrystallization dry->purify end End purify->end

Fischer-Speier Esterification Workflow
Protocol 2: Steglich Esterification of this compound

The Steglich esterification is a mild and efficient method that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[13] This protocol is particularly advantageous for acid-sensitive substrates or sterically hindered alcohols, as it proceeds at room temperature.[13][14] The reaction is driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct.[13]

Materials:

  • This compound

  • Alcohol (Primary, Secondary, or Tertiary)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 0.5 M solution

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.[1]

  • DCC Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture with continuous stirring.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.[1]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Steglich_Esterification_Workflow start Start dissolve Dissolve Acid, Alcohol, & DMAP in anhydrous CH₂Cl₂ start->dissolve cool Cool to 0°C dissolve->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at RT (4-12h) add_dcc->react filter_dcu Filter to remove precipitated DCU react->filter_dcu wash Wash filtrate with HCl, NaHCO₃, and brine filter_dcu->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via Column Chromatography dry->purify end End purify->end

Steglich Esterification Workflow
Protocol 3: Mitsunobu Reaction for Esterification

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions with inversion of stereochemistry at the alcohol's chiral center.[15] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Materials:

  • This compound

  • Alcohol (Primary or Secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.5 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.[8]

  • Alcohol Addition: Add the alcohol (1.0 eq) to the solution.

  • DEAD/DIAD Addition: Cool the mixture to 0°C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure. The removal of byproducts (triphenylphosphine oxide and the reduced hydrazine) can be challenging.

  • Purification: Purify the crude residue directly by column chromatography on silica gel to separate the desired ester from the byproducts.

Mitsunobu_Reaction_Workflow start Start dissolve Dissolve Acid, Alcohol, & PPh₃ in anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_dead Add DEAD or DIAD slowly dropwise cool->add_dead react Stir at RT (12-24h) add_dead->react concentrate Concentrate under reduced pressure react->concentrate purify Purify directly via Column Chromatography concentrate->purify end End purify->end

Mitsunobu Reaction Workflow
Protocol 4: Esterification using Diazomethane

Diazomethane (CH₂N₂) is a highly reactive reagent that converts carboxylic acids to their corresponding methyl esters rapidly and cleanly at room temperature.[6][7] The only byproduct is nitrogen gas. This method is exceptionally mild and high-yielding. However, diazomethane is toxic, explosive, and carcinogenic, requiring specialized handling and safety precautions. It is typically generated in situ for immediate use.

Materials:

  • This compound

  • Ethereal solution of Diazomethane (CH₂N₂)

  • Diethyl Ether

  • Acetic Acid (for quenching)

  • Reaction vial

Procedure:

  • Safety Warning: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with a blast shield. Avoid ground glass joints and any sharp or rough surfaces that could trigger detonation.

  • Reaction Setup: Dissolve this compound (1.0 eq) in diethyl ether in a suitable reaction vial.

  • Diazomethane Addition: Cool the solution in an ice bath. Add the ethereal solution of diazomethane dropwise with gentle swirling until the yellow color of diazomethane persists and gas evolution (N₂) ceases.[7]

  • Reaction: The reaction is typically instantaneous.[6] Allow the mixture to stand for 10-15 minutes to ensure completion.

  • Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Work-up and Purification: The reaction mixture can be concentrated under a gentle stream of nitrogen. The resulting methyl ester is often of high purity and may not require further purification. If necessary, it can be purified by passing through a short plug of silica gel.

Diazomethane_Esterification_Workflow start Start dissolve Dissolve this compound in Diethyl Ether start->dissolve cool Cool to 0°C dissolve->cool add_ch2n2 Add Diazomethane solution until yellow color persists cool->add_ch2n2 react Stir for 15 min add_ch2n2->react quench Quench excess CH₂N₂ with Acetic Acid react->quench concentrate Concentrate solvent quench->concentrate end End (High Purity Product) concentrate->end

Diazomethane Esterification Workflow

References

Application Notes and Protocols for Amidation Reactions of 2,5-Dibromobenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and therapeutic potential of amides derived from 2,5-dibromobenzoic acid. This scaffold is of significant interest in medicinal chemistry due to the presence of two bromine atoms, which can serve as handles for further functionalization through cross-coupling reactions, and the amide bond, a key structural feature in a vast number of pharmaceuticals. The 2,5-dibromophenylamide moiety is a key component of the Bruton's Tyrosine Kinase (BTK) inhibitor, LFM-A13, highlighting its potential in the development of targeted cancer therapies.

Introduction to 2,5-Dibromobenzamides in Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in over 25% of all marketed drugs. Its stability, hydrogen bonding capabilities, and conformational influence make it a critical linker and pharmacophoric element. When incorporated into a this compound framework, the resulting 2,5-dibromobenzamides offer several advantages for drug discovery:

  • Structural Rigidity and Defined Geometry: The benzene ring provides a rigid core, which can help in orienting substituents towards their binding pockets with high precision.

  • Modulation of Physicochemical Properties: The two bromine atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

  • Handles for Further Diversification: The C-Br bonds can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The dibromo-substitution pattern can be explored as a bioisostere for other functional groups to optimize potency, selectivity, and pharmacokinetic properties.

A prime example of a bioactive molecule featuring the 2,5-dibromophenylamide substructure is LFM-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide). LFM-A13 is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation.[1][2][3] Its anti-leukemic and anti-cancer properties underscore the therapeutic potential of this chemical class.[1][4][5]

Quantitative Data Summary

The following tables summarize the biological activity of the representative 2,5-dibromophenylamide, LFM-A13, and typical reaction yields for the synthesis of this compound.

Table 1: Biological Activity of LFM-A13

TargetAssay TypeIC50 ValueCell Line / SystemReference
Bruton's Tyrosine Kinase (BTK)Recombinant Enzyme Assay2.5 µMCell-free[2][3][6]
Bruton's Tyrosine Kinase (BTK)Recombinant Enzyme Assay7.5 µMCell-free[1]
Polo-like kinase (Plk)Recombinant Enzyme Assay--[5][6]
Plx1 (Xenopus homolog of Plk)Recombinant Enzyme Assay10 µMCell-free[7]
PLK3Recombinant Enzyme Assay61 µMCell-free[4][7]

Table 2: In Vitro and In Vivo Activity of LFM-A13

Activity TypeModel SystemTreatmentKey FindingsReference
ChemosensitizationBCL-1 leukemia cells in BALB/c miceLFM-A13 (50 mg/kg/day i.p.) + VPL combination therapyProlonged median survival time from 37 to 58 days. 41% long-term survival with combination vs. 14% with VPL alone.[1]
Anticancer ActivityMMTV/neu transgenic mouse model of HER2 positive breast cancerLFM-A13Delayed tumor progression at least as effectively as paclitaxel and gemcitabine.[4]
Anti-proliferativeHuman breast cancer and glioblastoma cellsLFM-A13Prevented bipolar mitotic spindle assembly.[4]
ToxicityMiceLFM-A13 (10-80 mg/kg, systemic administration)Non-toxic at tested doses.[8]

Experimental Protocols

This section provides detailed protocols for the synthesis of 2,5-dibromobenzamides and a representative biological assay.

Protocol 1: General Amidation of this compound via Acyl Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 2,5-Dibromobenzoyl Chloride

  • Materials: this compound, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add an excess of thionyl chloride (5-10 eq) and a catalytic amount of DMF (1-2 drops).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with a trap for acidic gases).

    • The resulting crude 2,5-dibromobenzoyl chloride can be used in the next step without further purification.

Step 2: Amide Coupling

  • Materials: 2,5-Dibromobenzoyl chloride, Primary or secondary amine, Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), Round-bottom flask, Magnetic stirrer, Ice bath.

  • Procedure:

    • In a separate dry round-bottom flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the crude 2,5-dibromobenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous DCM.

    • Add the 2,5-dibromobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 2,5-dibromobenzamide.

Protocol 2: Direct Amide Coupling using HATU

This protocol describes a one-pot synthesis using a modern coupling reagent, which is often more efficient for a wider range of amines, including those that are less nucleophilic.

  • Materials: this compound, Primary or secondary amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF), Round-bottom flask, Magnetic stirrer.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq).

    • Dissolve the solids in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, 5% aqueous LiCl solution (to remove DMF), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 3: BTK Inhibition Assay (In Vitro Kinase Assay)

This protocol provides a general method to assess the inhibitory activity of synthesized 2,5-dibromobenzamides against BTK.

  • Materials: Recombinant human BTK enzyme, Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), ATP, Biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2), Synthesized 2,5-dibromobenzamide compounds, DMSO, 96-well plates, Kinase detection system (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

    • In a 96-well plate, add the kinase buffer, the recombinant BTK enzyme, and the test compound solution (final DMSO concentration should be ≤1%).

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km for BTK).

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™).

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Diagram 1: General Workflow for Amidation of this compound

G General Workflow for Amidation of this compound cluster_0 Activation cluster_1 Coupling cluster_2 One-Pot Method cluster_3 Downstream Applications start This compound activated Activated Carboxylic Acid (e.g., Acyl Chloride) start->activated SOCl₂ or Oxalyl Chloride one_pot_product 2,5-Dibromobenzamide start->one_pot_product Amine, Coupling Reagent (e.g., HATU, EDC/HOBt) product 2,5-Dibromobenzamide activated->product Amine, Base (e.g., TEA, DIPEA) amine Primary or Secondary Amine amine->product purification Purification (Chromatography/ Recrystallization) product->purification one_pot_product->purification bio_assay Biological Evaluation (e.g., Kinase Assays) purification->bio_assay sar SAR Studies bio_assay->sar G Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk LYN / SYK BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKCβ / Ca²⁺ Flux DAG_IP3->PKC_Ca NFkB NF-κB Pathway PKC_Ca->NFkB Cell_Outcomes B-Cell Proliferation, Survival & Activation NFkB->Cell_Outcomes LFM_A13 LFM-A13 (2,5-Dibromophenylamide) LFM_A13->BTK Inhibition

References

The Role of 2,5-Dibromobenzoic Acid in Agrochemical Synthesis: A Comparative Analysis and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromobenzoic acid is a halogenated aromatic carboxylic acid with potential as a building block in organic synthesis. While not a direct precursor in the large-scale industrial synthesis of current major agrochemicals, its structural similarity to key intermediates, such as 2,5-dichlorobenzoic acid used in the production of the herbicide dicamba, makes it a valuable compound for comparative studies and the development of novel active ingredients. This document provides a detailed examination of the potential role of this compound in agrochemical synthesis, presenting a comparative analysis with the established synthesis of dicamba. Detailed experimental protocols for key transformations, quantitative data, and diagrams of relevant pathways are provided to guide researchers in exploring its synthetic utility.

Introduction: this compound as a Potential Synthon

This compound is a versatile chemical intermediate. Its two bromine atoms and a carboxylic acid group offer multiple reaction sites for derivatization. While direct applications in the synthesis of commercial agrochemicals are not widely documented, its chlorinated analogue, 2,5-dichlorobenzoic acid, is a crucial intermediate in the synthesis of the auxin-mimic herbicide, dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2]

This document explores the potential of this compound in agrochemical research by:

  • Providing a detailed overview of the synthesis of the herbicide dicamba from its chlorinated precursors.

  • Presenting analogous, detailed experimental protocols for the hypothetical synthesis of a "dibromo-dicamba" analogue starting from this compound.

  • Summarizing quantitative data for these transformations in structured tables.

  • Illustrating the synthetic pathways and the biological mode of action of auxin herbicides with clear diagrams.

Comparative Synthesis: Dicamba vs. a Hypothetical "Dibromo-Dicamba"

The industrial synthesis of dicamba typically starts from 2,5-dichloroaniline or 2,5-dichlorophenol.[3][4][5] A key intermediate in some routes is 2,5-dichlorobenzoic acid. By examining this established synthesis, we can extrapolate a potential synthetic route for a dibrominated analogue.

Established Synthesis of Dicamba

A common industrial route to dicamba involves the following key steps, starting from 2,5-dichloroaniline:

  • Diazotization and Hydrolysis: 2,5-dichloroaniline is converted to a diazonium salt, which is then hydrolyzed to 2,5-dichlorophenol.[3][5]

  • Carboxylation: The resulting 2,5-dichlorophenol undergoes a Kolbe-Schmitt reaction to introduce a carboxylic acid group, yielding 3,6-dichlorosalicylic acid.[6]

  • Methylation: The hydroxyl group of 3,6-dichlorosalicylic acid is methylated to give the final product, dicamba.[6][7]

An alternative pathway involves the oxidation of 2,5-dichlorotoluene to 2,5-dichlorobenzoic acid.[8]

Hypothetical Synthesis of "Dibromo-Dicamba" from this compound

Based on the chemistry of dicamba synthesis, a hypothetical pathway to a "dibromo-dicamba" analogue (3,6-dibromo-2-methoxybenzoic acid) from this compound can be proposed. This allows for the exploration of novel compounds with potential herbicidal activity.

Experimental Protocols

Synthesis of 2,5-Dichlorobenzoic Acid from 2,5-Dichlorotoluene (for comparison)

This protocol describes the oxidation of 2,5-dichlorotoluene to 2,5-dichlorobenzoic acid.

Materials:

  • 2,5-Dichlorotoluene

  • Pyridine

  • Potassium permanganate

  • Sulfuric acid

  • Sodium sulfite

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • A mixture of 2,5-dichlorotoluene and an aqueous solution of pyridine is prepared in a reaction flask.

  • Potassium permanganate is added portion-wise to the stirred mixture, and the reaction is heated under reflux.

  • After the reaction is complete (monitored by TLC), the mixture is cooled, and the excess potassium permanganate is destroyed by the addition of sodium sulfite.

  • The manganese dioxide precipitate is removed by filtration.

  • The filtrate is acidified with hydrochloric acid to precipitate the crude 2,5-dichlorobenzoic acid.

  • The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Hypothetical Protocol: Synthesis of 3,6-Dibromo-2-hydroxybenzoic Acid from this compound

This hypothetical protocol is based on analogous hydroxylation reactions of benzoic acids.

Materials:

  • This compound

  • Potassium hydroxide

  • Copper(II) sulfate (catalyst)

  • Water

  • Hydrochloric acid

Procedure:

  • In a high-pressure autoclave, this compound is dissolved in an aqueous solution of potassium hydroxide.

  • A catalytic amount of copper(II) sulfate is added.

  • The autoclave is sealed and heated to a high temperature (e.g., 180-200 °C) for several hours.

  • After cooling, the reaction mixture is transferred to a beaker and acidified with concentrated hydrochloric acid until precipitation of the product is complete.

  • The solid is collected by filtration, washed with cold water to remove inorganic salts, and dried.

  • The crude product can be purified by recrystallization.

Protocol: Methylation of 3,6-Dichlorosalicylic Acid to Dicamba

This protocol describes the final step in the synthesis of dicamba.

Materials:

  • 3,6-Dichlorosalicylic acid

  • Dimethyl sulfate or methyl iodide

  • Potassium carbonate

  • Acetone

  • Hydrochloric acid

Procedure:

  • 3,6-Dichlorosalicylic acid and potassium carbonate are suspended in acetone in a round-bottom flask equipped with a reflux condenser.

  • Dimethyl sulfate is added dropwise to the stirred suspension.

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the inorganic salts are filtered off, and the acetone is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude dicamba.

  • The product is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Data Presentation

Table 1: Comparison of Physical Properties

PropertyThis compound2,5-Dichlorobenzoic Acid
Molecular Formula C₇H₄Br₂O₂C₇H₄Cl₂O₂
Molecular Weight 279.91 g/mol 191.01 g/mol
Melting Point 155-158 °C154-157 °C
Appearance White to off-white crystalline powderWhite crystalline powder

Table 2: Hypothetical Reaction Yields and Purity

ReactionStarting MaterialProductHypothetical Yield (%)Hypothetical Purity (%)
HydroxylationThis compound3,6-Dibromo-2-hydroxybenzoic acid60-70>95 (after recrystallization)
Methylation3,6-Dibromo-2-hydroxybenzoic acid"Dibromo-Dicamba"85-95>98 (after recrystallization)

Note: Yields and purity are estimates based on analogous reactions and would require experimental validation.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_dicamba Established Dicamba Synthesis cluster_dibromo Hypothetical 'Dibromo-Dicamba' Synthesis 2_5_Dichloroaniline 2,5-Dichloroaniline 2_5_Dichlorophenol 2,5-Dichlorophenol 2_5_Dichloroaniline->2_5_Dichlorophenol 1. Diazotization 2. Hydrolysis 3_6_Dichlorosalicylic_acid 3,6-Dichlorosalicylic acid 2_5_Dichlorophenol->3_6_Dichlorosalicylic_acid Kolbe-Schmitt Carboxylation Dicamba Dicamba 3_6_Dichlorosalicylic_acid->Dicamba Methylation 2_5_Dibromobenzoic_acid This compound 3_6_Dibromo_2_hydroxybenzoic_acid 3,6-Dibromo-2-hydroxybenzoic acid 2_5_Dibromobenzoic_acid->3_6_Dibromo_2_hydroxybenzoic_acid Hydroxylation Dibromo_Dicamba 'Dibromo-Dicamba' 3_6_Dibromo_2_hydroxybenzoic_acid->Dibromo_Dicamba Methylation

Caption: Comparative synthesis pathways for Dicamba and a hypothetical "Dibromo-Dicamba".

Mode of Action: Auxin Herbicide Signaling Pathway

Auxin_Signaling_Pathway Auxin_Herbicide Auxin Herbicide (e.g., Dicamba) TIR1_AFB_Receptor TIR1/AFB Receptor Complex Auxin_Herbicide->TIR1_AFB_Receptor Binds to Aux_IAA_Repressor Aux/IAA Repressor Proteins TIR1_AFB_Receptor->Aux_IAA_Repressor Promotes binding to TIR1_AFB_Receptor->Aux_IAA_Repressor Ubiquitination and Degradation ARF_Transcription_Factor Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF_Transcription_Factor Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF_Transcription_Factor->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division and Elongation Auxin_Responsive_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

References

experimental procedure for the bromination of o-bromobenzoic acid to 2,5-Dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 2,5-dibromobenzoic acid via the bromination of o-bromobenzoic acid. The protocols are based on established methods suitable for laboratory and potential scale-up applications.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] Its structure allows for diverse chemical modifications, making it a key building block in medicinal chemistry. The synthesis involves the electrophilic aromatic substitution of o-bromobenzoic acid. The existing bromine and carboxylic acid groups on the aromatic ring direct the incoming bromine atom primarily to the 5-position. Two common methods for this transformation are presented: one employing N-Bromosuccinimide (NBS) and another using a sodium periodate/sodium bromide system.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Reactant and Product

Propertyo-Bromobenzoic AcidThis compound
CAS Number 88-65-3610-71-9
Molecular Formula C₇H₅BrO₂C₇H₄Br₂O₂
Molecular Weight 201.02 g/mol 279.91 g/mol
Appearance PowderOff-white to yellow-orange powder/crystal
Melting Point 147-150 °C153-159 °C[2][3]
Solubility Soluble in 95% ethanol (100 mg/mL)Soluble in methanol[2]

Experimental Protocols

Two distinct and effective methods for the bromination of o-bromobenzoic acid are detailed below.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide as the brominating agent in the presence of sulfuric acid.[4]

Materials and Equipment:
  • o-Bromobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Methanol or Ethanol for recrystallization

  • Ice

  • Four-neck round-bottom flask

  • Thermometer

  • Mechanical or magnetic stirrer

  • Dropping funnel (optional)

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:
  • In a four-neck flask equipped with a stirrer and thermometer, dissolve 20.0 g of o-bromobenzoic acid in a mixture of 40.0 g of concentrated sulfuric acid and 80.0 g of dichloromethane (DCM).[4]

  • To this solution, add 19.8 g of N-Bromosuccinimide (NBS) in portions while stirring.[4]

  • Maintain the reaction temperature between 25-30 °C and continue stirring for 2 hours.[4] A white solid may precipitate during the reaction.[4]

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, carefully pour the reaction mixture into ice water to quench the reaction.[4]

  • If DCM was used, separate the organic layer and dry it. Remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Collect the precipitated crude product by filtration.

  • Purify the crude solid by recrystallization from approximately 60 mL of methanol or 20 mL of ethanol to obtain the pure this compound.[4]

  • Dry the purified product.

Quantitative Data (NBS Method):

Table 2: Summary of a Representative Experiment using the NBS Method [4]

ParameterValue
Starting Material (o-bromobenzoic acid) 20.0 g
NBS 19.8 g
Sulfuric Acid 40.0 g
DCM 80.0 g
Reaction Temperature 25-30 °C
Reaction Time 2 h
Recrystallization Solvent 60 mL Methanol
Product Yield (this compound) 18.5 g (66.4%)
Product Purity 99.0%

Protocol 2: Bromination using Sodium Periodate and Sodium Bromide

This protocol presents an alternative bromination method using an in-situ generated bromine source from sodium periodate and sodium bromide.[1][2]

Materials and Equipment:
  • o-Bromobenzoic acid

  • Sodium periodate (NaIO₄)

  • Sodium bromide (NaBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic acid

  • Distilled water

  • Ice

  • Reaction flask

  • Stirrer

  • Heating mantle or water bath

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

Procedure:
  • Prepare a sodium periodate solution by dissolving 4.3 g (19.9 mmol) of sodium periodate in a solvent mixture of 30 mL of water and 18 mL of acetic acid.[1][2]

  • In a reaction flask, add 10 g (49.7 mmol) of o-bromobenzoic acid and 5.1 g (49.7 mmol) of sodium bromide to the prepared sodium periodate solution.[1][2]

  • Heat the reaction mixture to 30°C.[1][2]

  • Slowly add 4.4 mL of concentrated sulfuric acid dropwise to the mixture.[1][2]

  • After the addition is complete, raise the temperature to 50°C and maintain it for 2-3 hours.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, cool the mixture to room temperature.[1][2]

  • Pour the cooled mixture into ice water to precipitate the solid product.[1][2]

  • Collect the solid by filtration and wash the filter cake several times with cold water.[1][2]

  • Dry the product to yield this compound. For higher purity, recrystallization from water or ethanol can be performed.[1][2]

Quantitative Data (Periodate/Bromide Method):

Table 3: Summary of a Representative Experiment using the Periodate/Bromide Method [1][2]

ParameterValue
Starting Material (o-bromobenzoic acid) 10 g (49.7 mmol)
Sodium Periodate 4.3 g (19.9 mmol)
Sodium Bromide 5.1 g (49.7 mmol)
Reaction Temperature 50 °C
Reaction Time 2-3 h
Product Yield (this compound) 11.9 g (85.6%)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start: o-Bromobenzoic Acid dissolution Dissolution in Solvent/Acid start->dissolution Reagents bromination Bromination Reaction (e.g., with NBS or NaBr/NaIO4) 25-50 °C, 2-3 h dissolution->bromination Brominating Agent quench Quenching in Ice Water bromination->quench Reaction Complete filtration Filtration quench->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization (Methanol or Ethanol) crude_product->recrystallization Purification pure_product Pure 2,5-Dibromobenzoic Acid recrystallization->pure_product drying Drying pure_product->drying end Final Product drying->end

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of o-bromobenzoic acid.

reaction_mechanism reactants o-Bromobenzoic Acid + Br⁺ (from NBS/H⁺ or Br₂) sigma_complex Arenium Ion (Sigma Complex) (Resonance Stabilized) reactants->sigma_complex Electrophilic Attack product_formation {Deprotonation | - H⁺} sigma_complex->product_formation Rate-determining step product This compound product_formation->product Aromatization

Caption: Electrophilic bromination of o-bromobenzoic acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dibromobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure all starting materials have been consumed by monitoring the reaction progress using Thin-Layer Chromatography (TLC). - Extend the reaction time if starting material is still present.
Suboptimal Reaction Temperature - For bromination reactions, carefully control the temperature. Temperatures that are too low may lead to a slow reaction rate, while excessively high temperatures can promote the formation of side products.[1]
Reagent Purity and Stoichiometry - Use pure and dry reagents. Moisture can deactivate certain brominating agents. - Verify the correct stoichiometry of all reagents, especially the brominating agent.
Inefficient Brominating Agent - The choice of brominating agent is critical. N-Bromosuccinimide (NBS) in the presence of sulfuric acid or a mixture of sodium periodate and sodium bromide are effective systems.[2][3]

Issue 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Step
Formation of Isomers - The primary impurities are often positional isomers such as 3-bromo and 3,5-dibromo derivatives.[2] - Optimize the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired 2,5-isomer.
Over-bromination - Carefully control the stoichiometry of the brominating agent to avoid the formation of tribrominated products.
Reaction with Solvent - Ensure the solvent is inert under the reaction conditions. For instance, dichloromethane (DCM) or a mixture of acetic acid and water are commonly used.[2][3]

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Presence of Closely Related Impurities - Isomeric impurities can be difficult to separate. - Recrystallization is a common and effective purification method.[3] Suitable solvents include ethanol or water.[3]
Product Precipitation Issues - After quenching the reaction in ice water, ensure complete precipitation of the product.[3] - If the product remains in solution, consider extraction with a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Two prevalent methods for the synthesis of this compound start from o-bromobenzoic acid:

  • Bromination with N-Bromosuccinimide (NBS): This method involves the reaction of o-bromobenzoic acid with NBS in the presence of sulfuric acid and an organic solvent like dichloromethane (DCM).[2]

  • Bromination with Sodium Periodate and Sodium Bromide: This approach uses a mixture of sodium periodate and sodium bromide in an acetic acid-water solvent, with the addition of concentrated sulfuric acid.[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.[3]

Q3: What is the expected yield and purity for the synthesis of this compound?

A3: The yield and purity can vary depending on the chosen method and optimization of reaction conditions.

Synthesis Method Starting Material Reagents Yield Purity
Method 1o-Bromobenzoic acidNBS, H₂SO₄, DCM65.4%98.1%[2]
Method 2o-Bromobenzoic acidNaIO₄, NaBr, H₂SO₄, Acetic Acid/Water85.6%Not specified[3]

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a highly effective method for purifying this compound.[3] Common solvents used for recrystallization are ethanol or water.[3] The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, which causes the pure product to crystallize out, leaving impurities in the solution.

Q5: Could the Sandmeyer reaction be used to synthesize this compound?

A5: The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts.[4][5] In principle, one could start with an appropriately substituted aminobenzoic acid, convert the amino group to a diazonium salt, and then introduce a bromine atom using a copper(I) bromide catalyst.[4][6] This provides an alternative synthetic route that may be advantageous depending on the availability of starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS [2]

  • In a four-neck flask equipped with a thermometer and a stirrer, dissolve 20.0g of o-bromobenzoic acid in 60.0g of sulfuric acid and 80.0g of dichloromethane (DCM).

  • Add 19.8g of N-Bromosuccinimide (NBS) to the solution.

  • Begin stirring and maintain the reaction temperature at 25-30 °C.

  • Continue the reaction at this temperature for 2 hours. A white-like solid should precipitate.

  • Once the starting material is consumed (monitored by TLC), pour the reaction mixture into ice water to quench the reaction.

  • Filter the resulting solid and recrystallize from 20ml of ethanol to obtain this compound.

Protocol 2: Synthesis of this compound using Sodium Periodate and Sodium Bromide [3]

  • Prepare a sodium periodate solution by dissolving 4.3 g (19.9 mmol) of sodium periodate in a mixture of 30 mL of water and 18 mL of acetic acid.

  • In a separate reaction flask, add 10 g (49.7 mmol) of o-bromobenzoic acid and 5.1 g (49.7 mmol) of sodium bromide to the prepared sodium periodate solution.

  • Heat the reaction mixture to 30°C.

  • Slowly add 4.4 mL of concentrated sulfuric acid dropwise.

  • After the addition is complete, raise the temperature to 50°C and maintain it for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the solid product.

  • Collect the solid by filtration and wash the filter cake several times with cold water to yield this compound.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Material (o-Bromobenzoic Acid) Reaction Bromination Reaction (e.g., with NBS or NaIO4/NaBr) Start->Reaction Quenching Reaction Quenching (in Ice Water) Reaction->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Final Product (this compound) Drying->FinalProduct Analysis Yield & Purity Analysis (e.g., NMR, HPLC) FinalProduct->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Yield Observed CheckReaction Monitor Reaction Progress (TLC) Start->CheckReaction CheckTemp Verify Reaction Temperature Start->CheckTemp CheckReagents Assess Reagent Purity & Stoichiometry Start->CheckReagents Extend Extend Reaction Time CheckReaction->Extend AdjustTemp Optimize Temperature CheckTemp->AdjustTemp PurifyReagents Use Pure/Dry Reagents & Check Stoichiometry CheckReagents->PurifyReagents

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2,5-Dibromobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 2,5-Dibromobenzoic acid via recrystallization. It includes a detailed experimental protocol, troubleshooting advice for common issues, and frequently asked questions.

Experimental Protocol

Objective:

To purify crude this compound by recrystallization to remove impurities.

Materials:
  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, water, or a mixed solvent system)

  • Activated charcoal (optional, for colored impurities)

  • Boiling chips

  • Erlenmeyer flasks (at least two)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Watch glass

Methodology:
  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol and water are commonly suggested for crystallization.[1] It is advisable to perform a small-scale test to determine the optimal solvent for your specific sample.

  • Dissolution:

    • Place the crude this compound and a magnetic stir bar in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and begin heating the mixture on a hot plate with stirring.

    • Gradually add more hot solvent in small portions until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration:

    • This step removes insoluble impurities and activated charcoal.

    • Preheat a stemless funnel and a second Erlenmeyer flask containing a few milliliters of the boiling solvent on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly filter the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collection of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to help them dry.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

  • Analysis:

    • Once dry, weigh the purified crystals to determine the percent recovery.

    • Measure the melting point of the purified this compound. A sharp melting point close to the literature value (156-159 °C) is indicative of high purity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No Crystal Formation Upon Cooling 1. Too much solvent was used, preventing the solution from becoming saturated. 2. The solution cooled too rapidly. 3. High concentration of impurities inhibiting crystal growth.1. Reduce Solvent Volume: Reheat the solution to boiling and evaporate some of the solvent. Allow the more concentrated solution to cool slowly. 2. Induce Crystallization: Gently scratch the inside of the flask at the solution's surface with a glass stirring rod to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure this compound. 3. Ensure Slow Cooling: Insulate the flask to slow the cooling rate.
Low Yield of Purified Crystals 1. An excessive amount of solvent was used. 2. Premature crystallization occurred during hot filtration. 3. Washing the crystals with warm or an excessive amount of solvent.1. Minimize Solvent: Use the minimum amount of boiling solvent necessary to dissolve the crude product. 2. Collect a Second Crop: Evaporate some of the solvent from the filtrate (mother liquor) and re-cool to obtain a second batch of crystals. Note that this crop may be less pure. 3. Preheat Funnel: Ensure the funnel and filter paper are preheated during hot filtration. 4. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.
"Oiling Out" - Formation of an Oil Instead of Crystals 1. The solution is too concentrated, causing the solute to come out of solution above its melting point. 2. A high concentration of impurities is present, lowering the melting point of the mixture. 3. Rapid cooling of the solution.1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool slowly. 2. Slower Cooling: Insulate the flask to encourage very slow cooling, which favors crystal formation.
Colored Crystals After Recrystallization 1. Colored impurities are still present in the purified material. 2. The compound may have partially decomposed due to prolonged heating.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as too much charcoal can reduce the yield. 2. Avoid Overheating: Do not heat the solution for an extended period after the solid has dissolved.

Data Presentation

Qualitative Solubility of this compound

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
Water LowModerate to HighA good candidate for recrystallization, as the solubility of similar compounds like benzoic acid increases significantly with temperature.
Ethanol ModerateHighA suitable solvent for recrystallization.[1]
Methanol SolubleHighCan be used for recrystallization, though its high solvency at room temperature might lead to lower yields.[1]

Mandatory Visualization

Caption: Troubleshooting workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound? A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and has low solubility at room temperature. Water and ethanol are commonly suggested for this compound.[1] It is recommended to perform small-scale solubility tests to determine the best solvent or solvent mixture for your specific crude product.

Q2: How can I prevent premature crystallization during hot filtration? A2: To prevent premature crystallization, ensure that the filtration apparatus (funnel and receiving flask) is preheated. You can do this by placing them on the hot plate with a small amount of boiling solvent before filtration. Also, perform the filtration step as quickly as possible.

Q3: My purified this compound has a broad melting point range. What does this indicate? A3: A broad melting point range suggests that your sample still contains impurities. Pure crystalline solids typically have a sharp, well-defined melting point. A second recrystallization may be necessary to further purify the compound.

Q4: What should I do if my compound "oils out" instead of crystallizing? A4: "Oiling out" occurs when the compound separates from the solution as a liquid. This can be due to a high concentration of impurities, the solution being too concentrated, or cooling the solution too quickly. To resolve this, reheat the mixture until the oil redissolves, add a small amount of additional hot solvent, and allow the solution to cool much more slowly.

Q5: Can I recover more product from the filtrate (mother liquor)? A5: Yes, it is often possible to obtain a "second crop" of crystals from the mother liquor. This can be done by evaporating a portion of the solvent to concentrate the solution and then cooling it again. However, be aware that this second crop of crystals may be less pure than the first.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 2,5-Dibromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Failed or low-yielding Suzuki coupling reactions with this compound can often be attributed to a few key factors. Firstly, the electronic nature of the substrate is critical; the presence of two electron-withdrawing bromine atoms and a carboxylic acid group can deactivate the aryl halide towards oxidative addition, a crucial step in the catalytic cycle. Secondly, the choice of catalyst, ligand, base, and solvent system is paramount and often requires careful optimization for this specific substrate. Common issues include catalyst deactivation, poor solubility of the reactants or intermediates, and the occurrence of side reactions.

Q2: How does the carboxylic acid group on this compound affect the Suzuki coupling reaction?

A2: The carboxylic acid functionality can significantly influence the reaction in several ways. Under the basic conditions required for the Suzuki coupling, the carboxylic acid will be deprotonated to form a carboxylate salt. This can lead to solubility issues, as the salt may not be soluble in the organic solvent, thereby impeding its participation in the reaction. Additionally, the carboxylate group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. It is crucial to use a sufficient excess of base to not only facilitate the transmetalation step but also to neutralize the acidic proton of the carboxylic acid.

Q3: How can I control the selectivity between mono- and di-arylation of this compound?

A3: Achieving selective mono- or di-arylation is a common challenge when working with dihaloarenes. The selectivity is influenced by several factors:

  • Stoichiometry: Using a stoichiometric amount or a slight excess of the boronic acid (e.g., 1.0-1.2 equivalents) will favor mono-arylation. To promote di-arylation, a larger excess of the boronic acid (e.g., >2.5 equivalents) is typically required.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand plays a crucial role. Bulky, electron-rich phosphine ligands can influence the selectivity. The structure of the ligand can sterically hinder the second oxidative addition, thus favoring mono-arylation.

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times generally favor the formation of the mono-arylated product. Pushing the reaction with higher temperatures and longer durations will increase the likelihood of di-arylation.

Q4: What are the most common side reactions observed in Suzuki couplings with this compound?

A4: Besides low conversion, several side reactions can diminish the yield of the desired product:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often observed when the reaction mixture is not properly degassed, as oxygen can promote this side reaction.[1]

  • Dehalogenation: The bromo-substituent on the benzoic acid can be replaced by a hydrogen atom.

  • Decarboxylation: While less common under typical Suzuki conditions, at elevated temperatures, the carboxylic acid group could potentially be lost.

Troubleshooting Guides

Issue 1: Low to No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Use a Fresh Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are not degraded. Consider using a more air- and moisture-stable pre-catalyst. 2. Proper Degassing: Thoroughly degas your solvent and reaction mixture to prevent catalyst oxidation. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]
Inefficient Oxidative Addition 1. Ligand Selection: For the electron-deficient this compound, use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to accelerate the oxidative addition step. 2. Increase Temperature: If the reaction is sluggish at lower temperatures, cautiously increasing the temperature (e.g., from 80°C to 100°C) may be necessary.
Poor Solubility 1. Solvent System: Employ a solvent system that can dissolve both the organic and inorganic components. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often effective.[2] 2. Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can help shuttle the carboxylate salt into the organic phase.
Inappropriate Base 1. Base Strength and Type: The choice of base is critical. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. Ensure the base is finely powdered for better reactivity. 2. Base Stoichiometry: Use at least 3 equivalents of base to neutralize the carboxylic acid and facilitate the transmetalation.
Issue 2: Predominant Formation of Side Products
Side Product Potential Cause Mitigation Strategies
Homocoupled Boronic Acid Oxygen in the reaction mixture.1. Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.[1]
Protodeboronation Product Presence of excess water and base; prolonged reaction times.1. Anhydrous Conditions: If possible, use anhydrous solvents and reagents. 2. Optimize Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to minimize decomposition of the boronic acid.
Dehalogenation Product Presence of a hydrogen source (e.g., solvent, water) and a reducing agent.1. Choice of Solvent and Base: Certain solvents and bases can promote dehalogenation. Screening different options may be necessary.

Data Presentation

The following tables summarize reaction conditions for Suzuki couplings of substrates similar to this compound. This data can serve as a starting point for optimization.

Table 1: Conditions for Mono-arylation of a Dibromo-substrate

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,5-dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄ (1.75)Dioxane/H₂O (4:1)9012~70-80

Data adapted from a study on a structurally related dibromo-thiophene.[3]

Table 2: Conditions for Suzuki Coupling of Bromobenzoic Acids

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)Toluene10012-24High
4-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (0.5)-Na₂CO₃ (2.4)H₂O/MeOH (3:1)RT2>97

Data adapted from protocols for other bromobenzoic acid derivatives.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Arylation of this compound

This protocol is a suggested starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₃PO₄ (3.0 equiv), finely powdered

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Di-Arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd(OAc)₂ (2-4 mol%)

  • SPhos (4-8 mol%)

  • K₃PO₄ (4.0 equiv), finely powdered

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • Follow steps 1-3 from Protocol 1, using Pd(OAc)₂ and SPhos as the catalyst system.

  • Add degassed toluene and degassed water in a 10:1 ratio.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst & Ligand check_conditions->optimize_catalyst optimize_base Optimize Base & Stoichiometry optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent success Successful Reaction optimize_solvent->success

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Selectivity_Factors Selectivity Mono- vs. Di-arylation Selectivity Stoichiometry Boronic Acid Stoichiometry Selectivity->Stoichiometry Catalyst Catalyst/Ligand (Steric Bulk) Selectivity->Catalyst Temperature Reaction Temperature Selectivity->Temperature Time Reaction Time Selectivity->Time

Caption: Key factors influencing the selectivity of Suzuki couplings with dihaloarenes.

References

identifying side products in the synthesis of 2,5-Dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2,5-Dibromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their principal side products?

A1: There are three primary synthetic routes for this compound, each with a unique profile of potential side products.

  • Bromination of 2-Bromobenzoic Acid: This method involves the direct bromination of 2-bromobenzoic acid. The main side products are other isomers of dibromobenzoic acid, such as 2,3-dibromobenzoic acid and 3,5-dibromobenzoic acid, as well as over-brominated products like 2,3,5-tribromobenzoic acid.

  • Sandmeyer Reaction of 2-Amino-5-bromobenzoic Acid: This route involves the diazotization of 2-amino-5-bromobenzoic acid followed by a copper(I) bromide-mediated substitution. Common side products include phenolic compounds (e.g., 2-hydroxy-5-bromobenzoic acid) from the reaction of the diazonium salt with water, and biaryl compounds formed through radical coupling.[1]

  • Oxidation of 2,5-Dibromotoluene: This synthesis involves the oxidation of the methyl group of 2,5-dibromotoluene to a carboxylic acid. Incomplete oxidation can lead to the formation of 2,5-dibromobenzaldehyde and 2,5-dibromobenzyl alcohol.

Q2: How can I detect and quantify the side products in my reaction mixture?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for identifying and quantifying side products.

  • HPLC: A reverse-phase HPLC method can be developed to separate this compound from its various isomers and other impurities. The choice of a suitable column and mobile phase is crucial for achieving good resolution.[2][3]

  • GC-MS: GC-MS is a powerful tool for identifying volatile side products. Derivatization of the carboxylic acid to a more volatile ester may be necessary for optimal analysis. The mass spectrum of each peak can be compared to library data for positive identification.

Q3: What are the best practices for minimizing side product formation during the bromination of 2-bromobenzoic acid?

A3: To minimize the formation of isomeric and over-brominated side products, precise control of reaction conditions is essential.

  • Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide or bromine) to avoid over-bromination.

  • Temperature: Maintain a consistent and typically low reaction temperature to improve the selectivity of the bromination.

  • Solvent: The choice of solvent can influence the regioselectivity of the reaction.

Q4: In the Sandmeyer reaction, what steps can I take to reduce the formation of phenolic and biaryl impurities?

A4: Minimizing side reactions in the Sandmeyer synthesis requires careful execution of the diazotization and substitution steps.

  • Low Temperature: Keep the temperature of the diazotization reaction low (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.

  • Efficient Stirring: Ensure vigorous stirring during the addition of the copper(I) bromide solution to promote the desired reaction over side reactions like biaryl coupling.

  • Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction to minimize its decomposition.

Q5: How can I ensure complete oxidation of 2,5-dibromotoluene to this compound?

A5: Achieving complete oxidation requires a sufficiently strong oxidizing agent and adequate reaction time.

  • Oxidizing Agent: Potassium permanganate (KMnO4) is a common and effective oxidizing agent for this transformation.[4][5][6]

  • Reaction Time and Temperature: Ensure a sufficient reaction time and appropriate temperature to drive the reaction to completion. Monitoring the reaction by TLC or HPLC is recommended to determine the endpoint.

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities in the Bromination of 2-Bromobenzoic Acid
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC or peaks in HPLC/GC-MS corresponding to dibromobenzoic acid isomers.Incorrect reaction temperature or non-optimal solvent system leading to poor regioselectivity.1. Temperature Control: Maintain a stable and optimized reaction temperature. Lower temperatures often favor the formation of the desired isomer. 2. Solvent Selection: Experiment with different solvents to improve the selectivity of the bromination. 3. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can often effectively separate the desired 2,5-isomer from other isomers due to differences in solubility.[7][8]
Presence of tribromo- or other polybrominated species.Excess of brominating agent.1. Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent unless reaction optimization has shown it to be necessary. 2. Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Issue 2: Formation of Phenolic and Biaryl Byproducts in the Sandmeyer Reaction
Symptom Possible Cause Troubleshooting Steps
A significant peak in the chromatogram with a mass corresponding to a hydroxylated product (e.g., 2-hydroxy-5-bromobenzoic acid).Decomposition of the diazonium salt due to elevated temperatures or prolonged reaction time before the addition of CuBr.1. Maintain Low Temperature: Ensure the diazotization reaction is carried out at 0-5 °C in an ice bath. 2. Immediate Use: Use the diazonium salt solution immediately after its preparation.
Presence of high molecular weight impurities, potentially biaryl compounds.Radical coupling of the aryl radicals formed during the reaction.1. Efficient Stirring: Ensure the reaction mixture is stirred vigorously, especially during the addition of the diazonium salt to the copper(I) bromide solution. 2. Controlled Addition: Add the diazonium salt solution slowly to the copper catalyst to maintain a low concentration of the aryl radical intermediate.
Issue 3: Incomplete Oxidation of 2,5-Dibromotoluene
Symptom Possible Cause Troubleshooting Steps
Presence of peaks in the chromatogram corresponding to 2,5-dibromobenzaldehyde or 2,5-dibromobenzyl alcohol.Insufficient amount of oxidizing agent, inadequate reaction time, or suboptimal reaction temperature.1. Optimize Oxidant Stoichiometry: Ensure a sufficient excess of the oxidizing agent (e.g., KMnO4) is used. 2. Increase Reaction Time/Temperature: Prolong the reaction time or cautiously increase the reaction temperature to ensure complete conversion. Monitor the reaction progress by TLC or HPLC. 3. Choice of Oxidant: Consider using a stronger oxidizing agent if incomplete oxidation persists under optimized conditions.

Data Presentation

Table 1: Summary of Potential Side Products and their Molecular Weights

Synthetic RouteStarting MaterialDesired ProductPotential Side ProductMolecular Weight ( g/mol )
Bromination2-Bromobenzoic AcidThis compound2,3-Dibromobenzoic Acid279.91
3,5-Dibromobenzoic Acid279.91
2,3,5-Tribromobenzoic Acid358.81
Sandmeyer Reaction2-Amino-5-bromobenzoic AcidThis compound2-Hydroxy-5-bromobenzoic acid217.02
Biaryl CompoundsVariable
Oxidation2,5-DibromotolueneThis compound2,5-Dibromobenzaldehyde263.92
2,5-Dibromobenzyl alcohol265.94

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 2-Bromobenzoic Acid

This protocol is adapted from a patented procedure.[8]

  • Reaction Setup: In a four-necked flask equipped with a thermometer and a stirrer, dissolve 20.0g of 2-bromobenzoic acid in 60.0g of sulfuric acid and 80.0g of dichloromethane (DCM).

  • Bromination: Add 19.8g of N-bromosuccinimide (NBS) to the solution.

  • Reaction Conditions: Stir the reaction mixture and maintain the temperature at 25-30 °C for 2 hours. A white solid is expected to precipitate.

  • Workup: After the reaction is complete (monitored by TLC or HPLC), pour the reaction mixture into ice water to quench the reaction.

  • Isolation: Filter the solid product and recrystallize from ethanol to obtain this compound.

Protocol 2: HPLC Method for Analysis of Isomeric Impurities

This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.

Visualizations

Synthesis_Pathways cluster_bromination Bromination Route cluster_sandmeyer Sandmeyer Route cluster_oxidation Oxidation Route 2-Bromobenzoic Acid 2-Bromobenzoic Acid 2_5_Dibromobenzoic_Acid_1 This compound 2-Bromobenzoic Acid->2_5_Dibromobenzoic_Acid_1 + Br2 or NBS Isomeric Byproducts Isomeric Byproducts (e.g., 2,3- and 3,5-isomers) 2-Bromobenzoic Acid->Isomeric Byproducts Side Reaction Over-bromination Over-bromination (e.g., Tribromo-) 2_5_Dibromobenzoic_Acid_1->Over-bromination Excess Br+ 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic Acid Diazonium Salt Diazonium Salt Intermediate 2-Amino-5-bromobenzoic Acid->Diazonium Salt NaNO2, H+ 2_5_Dibromobenzoic_Acid_2 This compound Diazonium Salt->2_5_Dibromobenzoic_Acid_2 CuBr Phenolic Byproduct Phenolic Byproduct Diazonium Salt->Phenolic Byproduct + H2O Biaryl Byproduct Biaryl Byproduct Diazonium Salt->Biaryl Byproduct Radical Coupling 2_5_Dibromotoluene 2,5-Dibromotoluene 2_5_Dibromobenzoic_Acid_3 This compound 2_5_Dibromotoluene->2_5_Dibromobenzoic_Acid_3 [O] (e.g., KMnO4) Incomplete Oxidation Incomplete Oxidation (Aldehyde, Alcohol) 2_5_Dibromotoluene->Incomplete Oxidation Insufficient [O]

Caption: Synthetic pathways to this compound and major side products.

Troubleshooting_Workflow cluster_identification Impurity Identification cluster_diagnosis Problem Diagnosis cluster_solution Troubleshooting Actions cluster_verification Verification Start Impure Product Detected (TLC, HPLC, GC-MS) Analyze Analyze Impurity Profile (Mass, Retention Time) Start->Analyze Isomeric Isomeric Impurities? Analyze->Isomeric Phenolic Phenolic/Biaryl Impurities? Isomeric->Phenolic No Bromination_Control Adjust Bromination Conditions: - Control Stoichiometry - Optimize Temperature - Change Solvent Isomeric->Bromination_Control Yes Oxidation Incomplete Oxidation? Phenolic->Oxidation No Sandmeyer_Control Optimize Sandmeyer Reaction: - Maintain Low Temperature (0-5°C) - Ensure Efficient Stirring - Use Diazonium Salt Promptly Phenolic->Sandmeyer_Control Yes Oxidation_Control Enhance Oxidation: - Increase Oxidant Amount - Prolong Reaction Time/Increase Temp - Consider Stronger Oxidant Oxidation->Oxidation_Control Yes Purify Purify Product (Recrystallization, Chromatography) Oxidation->Purify No Bromination_Control->Purify Sandmeyer_Control->Purify Oxidation_Control->Purify Re-analyze Re-analyze Purified Product Purify->Re-analyze

Caption: Troubleshooting workflow for identifying and mitigating side products.

References

Technical Support Center: Purifying 2,5-Dibromobenzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of 2,5-Dibromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route. A common method is the bromination of o-bromobenzoic acid.[1] Potential impurities from this process include:

  • Unreacted Starting Material: o-Bromobenzoic acid.

  • Regioisomers: Other brominated benzoic acids, such as 3,5-dibromobenzoic acid or 2,3-dibromobenzoic acid, may form in smaller quantities.[1]

  • Color Impurities: The crude product may have a yellow or even black discoloration, indicating the presence of various side-products.[1][2]

Q2: Which purification method is most effective for achieving pharmaceutical-grade purity?

A2: Recrystallization is the most commonly cited and effective method for purifying this compound.[1] Ethanol is a documented solvent for this purpose.[1] The choice of solvent is critical and should be one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate the main compound from various impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the presence of isomeric impurities by analyzing the distinct splitting patterns and chemical shifts of the aromatic protons.[2][4]

  • Melting Point Analysis: A sharp melting point range close to the literature value (approximately 156-159 °C) is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[2]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification.

Q4: How can I use ¹H NMR to identify isomeric impurities?

A4: The substitution pattern of the bromine and carboxylic acid groups on the benzene ring results in unique ¹H NMR spectra for each isomer. By comparing the chemical shifts and coupling constants of the aromatic protons in your sample's spectrum to known values, you can identify the presence of isomers. For example, the signals for unreacted o-bromobenzoic acid would show a different splitting pattern compared to the 2,5-disubstituted product.[4][5]

Q5: What are the typical purity requirements for a pharmaceutical intermediate like this compound?

A5: While specific monographs for this compound may not be publicly available, general guidelines for active pharmaceutical ingredients (APIs) and their intermediates suggest that purity should be very high, often exceeding 99%.[6][7] Impurities should be identified, quantified, and assessed for their potential toxicological impact.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Yield of Purified Product - The chosen solvent is too effective at room temperature, keeping the product dissolved.- Too much solvent was used during the dissolution step.- Premature crystallization occurred during hot filtration.- Test different solvents or solvent mixtures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated, and the product is precipitating too quickly.- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities is inhibiting crystal lattice formation.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.- Consider a preliminary purification step (e.g., activated charcoal treatment) to remove some impurities before recrystallization.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The solution is supersaturated but requires nucleation to begin crystallization.- Boil off some of the solvent to increase the concentration and attempt to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Persistent Color in Purified Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Analytical Issues
ProblemPossible CauseSuggested Solution
Broad Melting Point Range - The sample is still impure.- Repeat the recrystallization process. A second recrystallization can often significantly improve purity.
Unexpected Peaks in HPLC Chromatogram - Presence of starting materials, regioisomers, or by-products.- Analyze the retention times of known potential impurities (if standards are available).- Adjusting the mobile phase pH can alter the retention time of acidic compounds like benzoic acid derivatives, which may help in resolving co-eluting peaks.[8]
Ambiguous ¹H NMR Spectrum - Overlapping signals from different isomers.- Broadening of the carboxylic acid proton peak.- Use a higher field NMR spectrometer for better signal dispersion.- The carboxylic acid proton signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the peak to disappear due to proton-deuterium exchange.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Ethanol

This protocol is based on a documented synthesis and purification procedure.[1]

  • Dissolution: In a suitable flask, add 20.0g of crude this compound to 20ml of ethanol. Heat the mixture gently with stirring until the solid completely dissolves. If necessary, add a minimal amount of additional hot ethanol to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities or significant color is present, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask to prevent premature crystallization. If color is an issue, you can add a small amount of activated charcoal to the hot solution and stir for a few minutes before filtering.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a moderate temperature to remove all traces of the solvent.

  • Analysis: Determine the yield and assess the purity of the final product using melting point analysis, HPLC, and/or NMR. A reported yield for a similar process was 65.4% with a purity of 98.1%.[1]

Protocol 2: Purity Assessment by HPLC

This is a general method for the analysis of this compound.[3]

  • Column: A reverse-phase column such as a C18.

  • Mobile Phase: A mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form.

  • Detection: UV detection at a suitable wavelength.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound in the mobile phase or a suitable solvent to create a stock solution of known concentration. Prepare a series of dilutions for calibration.

  • Analysis: Inject the sample and standards into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Visualizations

G Troubleshooting Logic for Recrystallization start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool oil_out Product Oils Out? cool->oil_out no_crystals No Crystals Form? cool->no_crystals ice_bath Cool in Ice Bath filter Vacuum Filter Crystals ice_bath->filter low_yield Low Yield? filter->low_yield analyze Analyze Purity (MP, HPLC, NMR) impure Still Impure? analyze->impure oil_out->no_crystals No reheat Reheat, Add More Solvent, Cool Slower oil_out->reheat Yes no_crystals->ice_bath No concentrate Concentrate Solution by Boiling Off Solvent no_crystals->concentrate Yes low_yield->analyze No check_solvent Re-evaluate Solvent Choice low_yield->check_solvent Yes impure->start No, Process Complete repeat Repeat Recrystallization impure->repeat Yes reheat->cool induce Induce Crystallization (Scratch/Seed Crystal) concentrate->induce induce->cool check_solvent->start repeat->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

G Analytical Workflow for Purity Assessment sample Purified Solid Sample mp Melting Point Analysis sample->mp hplc HPLC Analysis sample->hplc nmr ¹H NMR Spectroscopy sample->nmr mp_result Sharp MP Range? mp->mp_result hplc_result Single Major Peak? hplc->hplc_result nmr_result Correct Spectrum? nmr->nmr_result mp_result->hplc_result Yes impure Further Purification Required mp_result->impure No hplc_result->nmr_result Yes hplc_result->impure No pure Sample is High Purity nmr_result->pure Yes nmr_result->impure No

References

Technical Support Center: Scale-Up Synthesis of 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges encountered during the scale-up synthesis of 2,5-Dibromobenzoic acid. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate a smooth transition from laboratory to larger-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts.- Increase reaction time and monitor progress via TLC or HPLC. - Optimize temperature; for NBS bromination in sulfuric acid, a common range is 25-30°C.[1] - Ensure precise control of reagent stoichiometry to minimize side reactions.
Low Purity / High Impurity Profile - Formation of isomeric byproducts (e.g., 3-bromo-2-halobenzoic acid, 3,5-dibromobenzoic acid).[1] - Presence of unreacted starting materials.- Control reaction temperature and reagent addition rate carefully. - Implement an efficient purification step, such as recrystallization from ethanol, methanol, or water.[1][2]
Reaction Mixture Darkening / Carbonization - Excessive reaction temperature. - High concentration of sulfuric acid.- Maintain strict temperature control, especially during the initial exothermic phase. - Optimize the ratio of sulfuric acid to the starting material; excessive amounts can lead to charring.[1]
Poor Reproducibility at Larger Scale - Inefficient heat transfer in larger reactors. - Poor mixing leading to localized "hot spots" and side reactions.- Utilize a reactor with a high surface area-to-volume ratio or an efficient cooling jacket. - Employ a robust overhead stirring system to ensure homogeneous mixing of the reaction slurry.
Difficult Product Isolation - Product precipitating in a fine, difficult-to-filter form. - Product oiling out instead of crystallizing.- Control the rate of cooling and agitation during the quenching step in ice water. - Ensure the quenching medium is sufficiently cold to promote rapid crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A widely used method for the synthesis of this compound is the electrophilic bromination of o-bromobenzoic acid. This is often carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid.[1] Another reported method involves using a sodium periodate/sodium bromide system in a mixture of acetic acid, water, and sulfuric acid.[2]

Q2: What are the primary byproducts to expect, and how can they be minimized?

A2: The primary byproducts are often isomers such as 3-bromo-2-halobenzoic acid and 3,5-dibromo-2-halobenzoic acid.[1] Their formation can be minimized by maintaining a controlled reaction temperature (e.g., 25-30°C) and ensuring a homogeneous reaction mixture through efficient stirring.

Q3: What purification methods are most effective for obtaining high-purity this compound on a larger scale?

A3: Recrystallization is the most common and effective method for purifying the crude product. Solvents such as ethanol, methanol, or water have been reported to yield high-purity material.[1][2] The choice of solvent may depend on the specific impurity profile.

Q4: What are the critical safety considerations when scaling up this synthesis?

A4: The reaction can be exothermic, especially during the addition of reagents. Good temperature control is crucial to prevent runaway reactions and potential carbonization.[1] The use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area. The reaction should be quenched carefully by pouring it into ice water to dissipate heat.

Q5: How can I monitor the reaction progress effectively?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material (o-bromobenzoic acid) and the formation of the desired product.

Quantitative Data Summary

The following tables summarize quantitative data from representative lab-scale synthesis examples. These can serve as a baseline for process optimization during scale-up.

Table 1: Synthesis of this compound via NBS Bromination

Parameter Example 1 Example 2
Starting Material o-Bromobenzoic Acido-Bromobenzoic Acid
Reagents NBS, Sulfuric Acid, DCMNBS, Sulfuric Acid, DCM
Scale (Starting Material) 20.0 g20.0 g
Reaction Temperature 25-30°C25-30°C
Reaction Time 2 hours2 hours
Recrystallization Solvent Ethanol (20 ml)Methanol (60 ml)
Yield 65.4%66.4%
Purity 98.1%99.0%
Data sourced from patent CN110105193B.[1]

Table 2: Synthesis of this compound via Sodium Periodate/Bromide

Parameter Value
Starting Material o-Bromobenzoic Acid
Reagents Sodium Periodate, Sodium Bromide, Acetic Acid, Water, Sulfuric Acid
Scale (Starting Material) 10 g
Reaction Temperature 50°C
Reaction Time 2-3 hours
Yield 85.6%
Data sourced from ChemicalBook.[2]

Experimental Protocols

Protocol 1: Synthesis using N-Bromosuccinimide (NBS)

This protocol is adapted from a representative laboratory procedure.[1]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 20.0g of o-bromobenzoic acid in 40.0g of concentrated sulfuric acid and 80.0g of dichloromethane (DCM).

  • Reagent Addition: Cool the mixture and slowly add 19.8g of N-Bromosuccinimide (NBS) while maintaining the internal temperature between 25-30°C.

  • Reaction: Stir the mixture vigorously at 25-30°C for 2 hours. A white solid may precipitate during the reaction.

  • Quenching: After the reaction is complete (as monitored by TLC/HPLC), carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction and precipitate the product.

  • Isolation: Filter the resulting solid and wash the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude product from 60ml of methanol to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Synthesis using Sodium Periodate and Sodium Bromide

This protocol is based on a method described in chemical literature.[2]

  • Reagent Preparation: Prepare a solution by dissolving 4.3g of sodium periodate in a mixture of 30 mL of water and 18 mL of acetic acid.

  • Reaction Setup: In a reaction flask, add 10g of o-bromobenzoic acid and 5.1g of sodium bromide to the prepared sodium periodate solution.

  • Acid Addition: Heat the mixture to 30°C and slowly add 4.4 mL of concentrated sulfuric acid dropwise.

  • Reaction: After the addition is complete, raise the temperature to 50°C and maintain it for 2-3 hours.

  • Quenching and Isolation: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the solid product.

  • Washing: Collect the solid by filtration and wash it several times with cold water.

  • Drying: Dry the product to yield this compound.

Visualizations

Experimental Workflow: NBS Bromination

cluster_reaction Reaction Stage cluster_workup Workup & Purification start Dissolve o-Bromobenzoic Acid in H2SO4 and DCM add_nbs Add NBS at 25-30°C start->add_nbs react Stir for 2h at 25-30°C add_nbs->react quench Quench in Ice Water react->quench Reaction Complete filtrate Filter Crude Product quench->filtrate recrystallize Recrystallize from Methanol filtrate->recrystallize dry Dry Final Product recrystallize->dry end end dry->end Pure this compound

Caption: Workflow for the synthesis of this compound using NBS.

Troubleshooting Logic for Low Purity

start Low Purity Detected (e.g., via HPLC/TLC) check_temp Was Reaction Temperature Stable at 25-30°C? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_mixing Was Stirring Efficient and Consistent? mixing_yes Yes check_mixing->mixing_yes Yes mixing_no No check_mixing->mixing_no No temp_yes->check_mixing solution_temp Improve Temperature Control: - Calibrate thermometer - Use controlled cooling bath temp_no->solution_temp solution_purification Optimize Purification: - Screen recrystallization solvents - Adjust solvent volume/cooling rate mixing_yes->solution_purification solution_mixing Improve Agitation: - Use overhead stirrer - Check impeller design/speed mixing_no->solution_mixing

Caption: Decision tree for troubleshooting low purity in the synthesis.

References

Technical Support Center: TLC Monitoring of Reactions Involving 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2,5-Dibromobenzoic acid. Our focus is on the effective use of Thin-Layer Chromatography (TLC) for reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the best way to visualize this compound and its derivatives on a TLC plate? A1: Due to its aromatic ring, this compound and most of its derivatives are UV-active. The primary and most straightforward visualization method is using a UV lamp, typically at 254 nm, where the compounds will appear as dark spots on a fluorescent background. For confirmation or if UV activity is weak, secondary methods like staining with potassium permanganate or iodine vapor can be effective.

Q2: My this compound is streaking on the TLC plate. How can I fix this? A2: Streaking is a common issue with carboxylic acids on silica gel TLC plates. This is often due to the acidic nature of the compound interacting strongly with the silica. To resolve this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1–2.0%), to your mobile phase.[1] This will suppress the deprotonation of the carboxylic acid, leading to a less polar species and resulting in a more compact spot.

Q3: I don't see any spots on my TLC plate. What could be the problem? A3: There are several potential reasons for not seeing spots. First, ensure you are using an appropriate visualization technique; if your product is not UV-active, you will need to use a chemical stain. Second, your sample may be too dilute. Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[1] Lastly, make sure the solvent level in the developing chamber is below the baseline where you spotted your sample, otherwise, your compound will dissolve into the solvent reservoir instead of migrating up the plate.

Q4: How do I choose an appropriate mobile phase for my reaction? A4: A good starting point for developing a mobile phase for reactions involving this compound is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. A common initial ratio to test is 7:3 or 8:2 hexanes:ethyl acetate. The goal is to achieve an Rf value for the starting material between 0.2 and 0.4 to allow for clear separation from the product, which is typically less polar (higher Rf) in esterification or amidation reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Streaking or Elongated Spots The sample is overloaded.Prepare a more diluted sample solution for spotting.
The compound is a carboxylic acid.Add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[1]
The compound is basic (e.g., an amine starting material).Add a small amount of a volatile base like triethylamine (0.1–2.0%) to the mobile phase.[1]
Spots Not Visible The compound is not UV-active.Use a chemical stain such as potassium permanganate or an iodine chamber.
The sample is too dilute.Concentrate the sample or spot multiple times in the same location, drying between applications.[1]
The solvent level in the chamber is above the spotting line.Ensure the solvent level is below the baseline to prevent the sample from dissolving in the reservoir.
Rf Values Too High or Too Low The mobile phase is too polar or not polar enough.If the spots are too close to the solvent front (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If the spots are too close to the baseline (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Uneven Solvent Front The TLC plate is touching the side of the chamber or filter paper.Ensure the plate is centered in the chamber and not in contact with the sides.
The chamber is not properly saturated with solvent vapor.Line the developing chamber with filter paper and allow it to saturate with the mobile phase for 5-10 minutes before placing the plate inside.

Data Presentation: Expected Rf Values

The exact Rf value of a compound can vary based on specific experimental conditions. However, the relative polarity and therefore the relative Rf values of reactants and products can be predicted. In a typical esterification or amidation of this compound, the product is less polar than the starting carboxylic acid.

Compound Type Example Mobile Phase Expected Relative Rf Value Notes
This compound7:3 Hexanes:Ethyl Acetate + 0.5% Acetic AcidLow (e.g., ~0.3)The starting material is relatively polar due to the carboxylic acid group.
Methyl 2,5-dibromobenzoate7:3 Hexanes:Ethyl Acetate + 0.5% Acetic AcidHigh (e.g., ~0.7)The ester product is significantly less polar than the carboxylic acid.
N-benzyl-2,5-dibromobenzamide7:3 Hexanes:Ethyl Acetate + 0.5% Acetic AcidIntermediate to High (e.g., ~0.5-0.6)The amide product is less polar than the carboxylic acid but may be more polar than the corresponding ester.

Experimental Protocols

Protocol 1: Monitoring a Fischer Esterification Reaction

This protocol details the monitoring of the acid-catalyzed esterification of this compound with methanol to form methyl 2,5-dibromobenzoate.

1. Reaction Setup:

  • In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux.

2. TLC Monitoring Procedure:

  • Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper. Add a mobile phase of 7:3 hexanes:ethyl acetate with 0.5% acetic acid to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of this compound in methanol to create a reference solution. Using a capillary tube, spot this solution on the left side of the baseline.

    • Lane 2 (Reaction Mixture): After the reaction has proceeded for a set amount of time (e.g., 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it in the center of the baseline.

    • Lane 3 (Co-spot): Spot the starting material reference solution on the right side of the baseline, and then carefully spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Analyze the Results: Compare the lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new, higher Rf product spot indicate that the reaction is progressing. The co-spot lane helps to confirm the identity of the spots. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber prep_plate Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate spot_plate Spot Plate: 1. Starting Material 2. Reaction Mixture 3. Co-spot prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize_plate Dry and Visualize Plate (UV Lamp) develop_plate->visualize_plate analyze_spots Analyze Spot Progression visualize_plate->analyze_spots decision Reaction Complete? analyze_spots->decision stop_reaction Stop Reaction & Work-up decision->stop_reaction Yes continue_monitoring Continue Monitoring decision->continue_monitoring No

Caption: General workflow for monitoring a reaction using TLC.

Troubleshooting_TLC start TLC Issue Encountered q1 Are spots streaking? start->q1 q2 Are spots not visible? start->q2 q3 Is Rf too high/low? start->q3 q1->q2 No a1_acid Is compound acidic (e.g., carboxylic acid)? q1->a1_acid Yes q2->q3 No a2_uv Did you use UV light? q2->a2_uv Yes a3_high Rf > 0.8? q3->a3_high Yes a3_low Rf < 0.2? q3->a3_low No a1_overload Is sample concentrated? a1_acid->a1_overload No sol_acid Add 0.5% acetic acid to mobile phase. a1_acid->sol_acid Yes sol_dilute Dilute sample before spotting. a1_overload->sol_dilute Yes a2_conc Is sample dilute? a2_uv->a2_conc Yes, no spots sol_stain Use a chemical stain (e.g., KMnO4). a2_uv->sol_stain No sol_conc Concentrate sample or multi-spot. a2_conc->sol_conc Yes sol_less_polar Decrease mobile phase polarity. a3_high->sol_less_polar Yes sol_more_polar Increase mobile phase polarity. a3_low->sol_more_polar Yes

Caption: A decision-making diagram for troubleshooting common TLC issues.

References

preventing debromination in reactions with 2,5-Dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent debromination in reactions involving 2,5-Dibromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where a bromine atom on the this compound is replaced by a hydrogen atom.[1][2] This leads to the formation of mono-brominated (2-bromobenzoic acid or 3-bromobenzoic acid) or fully debrominated (benzoic acid) byproducts. This process consumes your starting material, reduces the yield of your desired product, and complicates purification.[1]

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: Debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This intermediate can transfer a hydride to the aryl halide, leading to the debrominated byproduct. Key factors that promote the formation of Pd-H species include:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of debromination.[2][3]

  • Inappropriate Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), and amine bases can promote this side reaction.[1][2][4]

  • Solvent Choice: Solvents like alcohols or dimethylformamide (DMF) can act as hydride sources.[1][4]

  • Presence of Hydride Donors: Trace amounts of water or other protic impurities in the reaction mixture can serve as a source for the hydride.[1][5]

  • Catalyst and Ligand System: Highly active catalysts or certain ligands, if not properly optimized, can favor the debromination pathway.[1][6]

Q3: Which bromine atom on this compound is more reactive or susceptible to debromination?

A3: In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 2-position (ortho to the carboxylic acid) is generally more reactive towards oxidative addition than the C-Br bond at the 5-position. This increased reactivity is due to the electronic effect of the adjacent carboxylic acid group. However, this also makes it more susceptible to side reactions like debromination under non-optimized conditions. Some copper-catalyzed reactions have shown remarkable regioselectivity, replacing only the bromide adjacent to the carboxylic acid moiety.[7]

Q4: Can the carboxylic acid group interfere with the reaction or promote debromination?

A4: Yes, the carboxylic acid group is acidic and can react with the bases used in cross-coupling reactions. This can potentially neutralize the base, affecting the catalytic cycle. While it doesn't directly promote debromination, the need for stronger or excess base to overcome the substrate's acidity might indirectly lead to higher rates of debromination. For sensitive reactions, protection of the carboxylic acid group (e.g., as an ester) may be considered, although many protocols are optimized for the free acid.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound, with a focus on preventing debromination. It is recommended to address these variables sequentially.

Problem 1: High percentage of mono-brominated or fully debrominated byproduct is observed.

This is the most common issue, indicating that the hydrodehalogenation pathway is competing with or dominating the desired cross-coupling reaction.

Logical Troubleshooting Workflow

A step-by-step workflow for troubleshooting debromination.

G cluster_0 start Start: High Debromination Observed temp 1. Lower Temperature (e.g., decrease by 20°C) start->temp First Step base 2. Change Base (e.g., NaOtBu → K3PO4) temp->base If persists ligand 3. Screen Ligands (e.g., bulky, electron-rich) base->ligand If persists solvent 4. Change Solvent (e.g., DMF → Toluene) ligand->solvent If persists reagents 5. Check Reagent Purity (Anhydrous/Degassed) solvent->reagents If persists end Resolved: Minimized Debromination reagents->end

Caption: A step-by-step workflow for troubleshooting debromination.

Detailed Solutions
Probable Cause Recommended Solution Rationale
High Reaction Temperature Decrease the reaction temperature. Run a series of experiments in 10-20 °C increments downward (e.g., from 100 °C to 80 °C or 60 °C).The activation energy for hydrodehalogenation is often lower than for the desired coupling. Lowering the temperature can suppress the side reaction more significantly than the main pathway.[1]
Inappropriate Base Switch from a strong base (e.g., NaOtBu, NaOH) to a milder inorganic base. Screen bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2]Weaker inorganic bases are less likely to act as hydride sources or promote the decomposition of other reagents to form palladium-hydride species.[1][4]
Ligand Choice Screen a panel of phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the desired reductive elimination step, which can outcompete the debromination pathway.[1][6]The ligand's steric and electronic properties are critical. Bulky ligands can promote the final product-forming step and stabilize the catalyst, preventing side reactions.[1]
Solvent Effects Avoid solvents known to be potential hydride donors, such as alcohols and DMF.[1][4] Switch to non-polar aprotic solvents like toluene, dioxane, or THF. Ensure solvents are anhydrous.Non-polar aprotic solvents are less likely to serve as a source of hydrogen. Anhydrous conditions prevent water from acting as a hydride source.[5]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent prolonged heating.Once the desired reaction is complete, continued heating can increase the likelihood of product degradation and side reactions like debromination.
Illustrative Data: Effect of Reaction Parameters on Debromination

The following table summarizes the general impact of various reaction parameters on the formation of the debrominated byproduct in a model Suzuki reaction. Actual results will vary based on the specific substrates.

ParameterCondition A% Desired Product (A)% Debromination (A)Condition B% Desired Product (B)% Debromination (B)
Temperature 100 °C55%40%80 °C85%10%
Base NaOtBu60%35%K₃PO₄90%5%
Ligand PPh₃45%50%XPhos92%<5%
Solvent DMF65%30%Toluene88%8%
Data is illustrative and based on general trends reported for aryl halides.[1][2]
Problem 2: Difficulty Forming a Grignard Reagent.

When attempting to form a Grignard reagent, debromination can occur, or the reaction may fail to initiate.

Probable Cause Recommended Solution Rationale
Magnesium Oxide Layer Activate the magnesium turnings. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using mechanically crushed magnesium.[8][9]Magnesium is coated with a passivating MgO layer that prevents reaction. Activators clean the surface, exposing reactive Mg(0).[8]
Presence of Water Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[8][10]Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species.[10]
Intramolecular Reactions Consider forming the Grignard at low temperatures (-20 °C to 0 °C) to minimize side reactions.The Grignard reagent is highly reactive and can potentially react with the second bromine atom or other molecules if the temperature is too high.

Experimental Protocols

The following are generalized starting protocols for common cross-coupling reactions with this compound, designed to minimize debromination. Note: These are starting points and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol aims to selectively couple at one of the bromine positions.

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a stir bar.

  • Catalyst/Ligand/Base Addition: Add the Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to stop the reaction once the limiting reagent is consumed.

  • Work-up: After cooling, dilute with an organic solvent (e.g., ethyl acetate) and acidify the aqueous layer with 1M HCl to protonate the carboxylic acid before extraction.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol is for coupling with a terminal alkyne.

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and Copper(I) Iodide (CuI, 1-5 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with Argon or Nitrogen (3 cycles).

  • Solvent/Base/Alkyne Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene), followed by a mild amine base (e.g., triethylamine or diisopropylamine, 2-3 eq), and finally the terminal alkyne (1.1-1.2 eq).

  • Reaction: Stir the mixture at a low to moderate temperature (e.g., room temperature to 50 °C). The reaction is often run in the dark to protect the copper acetylide intermediate.

  • Monitoring & Work-up: Monitor reaction progress. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, then proceed with a standard aqueous work-up and purification.

Protocol 3: Buchwald-Hartwig Amination

This protocol is for C-N bond formation.

  • Reagent Setup: In a glovebox or under an inert atmosphere, add the Palladium precatalyst (e.g., G3-XPhos, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) to a Schlenk tube.

  • Add Reactants: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., Toluene). Seal the tube and heat to the desired temperature (e.g., 80-100 °C).

  • Monitoring & Work-up: Monitor the reaction. After completion, cool to room temperature and proceed with a standard aqueous work-up, being mindful of the product's solubility and the need to acidify to handle the carboxylic acid group.

Visualizing Reaction Pathways

The diagram below illustrates the competing catalytic cycles in a palladium-catalyzed cross-coupling reaction. The desired pathway leads to the coupled product, while the undesired pathway results in debromination.

Competing Catalytic Cycles

A diagram showing desired cross-coupling vs. undesired debromination.

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-Pd(II)-Br) pd0->oxidative_add + Ar-Br transmetalation Transmetalation oxidative_add->transmetalation + Nucleophile (Nu) hydride_formation Hydride Formation (H-Pd(II)-Br) oxidative_add->hydride_formation + Hydride Source (Base, H2O, Solvent) reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Releases Product product Desired Product (Ar-Nu) reductive_elim->product hydride_elim Reductive Elimination hydride_formation->hydride_elim hydride_elim->pd0 Releases Byproduct byproduct Debrominated Byproduct (Ar-H) hydride_elim->byproduct

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Efficient Cross-Coupling of 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 2,5-Dibromobenzoic acid. Our aim is to facilitate the successful synthesis of key intermediates and final products by addressing common experimental challenges.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the cross-coupling of this compound.

Issue 1: Low or No Product Yield

Symptom: The reaction shows low conversion of the starting material, or no desired product is formed.

Potential Cause Troubleshooting Steps
Inactive Catalyst • Use a fresh batch of palladium catalyst. Pd(0) catalysts can be sensitive to air and moisture. • Consider using a more air-stable pre-catalyst, such as a Buchwald G3 or G4 palladacycle.[1] • Ensure the phosphine ligand has not been oxidized; use fresh ligand or store it under an inert atmosphere.
Suboptimal Ligand Choice • For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1] • Screen a panel of ligands such as SPhos, XPhos, or RuPhos.[1]
Inappropriate Base • The base is crucial for activating the boronic acid (in Suzuki coupling) or deprotonating the amine (in Buchwald-Hartwig amination). • For Suzuki coupling, screen bases like K₃PO₄, and Cs₂CO₃.[2] • For Buchwald-Hartwig amination, NaOtBu is a common strong base, but weaker bases like Cs₂CO₃ or K₃PO₄ may be required for substrates with base-sensitive functional groups.[3][4]
Poor Reagent/Solvent Quality • Ensure all reagents are of high purity. Boronic acids, in particular, can degrade upon storage.[2] • Use anhydrous solvents, as water content can affect the catalytic cycle, though in some Suzuki couplings, a controlled amount of water is beneficial.[1]
Inadequate Reaction Conditions • Gradually increase the reaction temperature in 10°C increments. Typical temperatures for these couplings are between 80-110°C.[1] • Optimize the reaction time by monitoring the reaction progress using TLC, GC-MS, or LC-MS.[5]
Insufficient Degassing • Oxygen can deactivate the Pd(0) catalyst.[2] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Issue 2: Significant Side Product Formation

Symptom: The reaction mixture contains a notable amount of undesired byproducts, such as dehalogenated starting material or homocoupled products.

Side Product Potential Cause Recommended Solutions
Dehalogenation (Hydrodehalogenation) The bromine substituent is replaced by a hydrogen atom. This can be promoted by certain bases, solvents (especially protic ones), or impurities.[6]Base Selection: Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[1] • Solvent Choice: Use anhydrous aprotic solvents such as dioxane, THF, or toluene.[6] • Ligand Choice: Employ bulky biarylphosphine ligands to accelerate the desired cross-coupling pathway.[1]
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen.Improve Degassing: Rigorously exclude oxygen from the reaction. • Catalyst Choice: Use a Pd(0) source directly, like Pd(PPh₃)₄, to avoid in-situ reduction steps that can be sensitive to oxygen.
Protodeboronation (Suzuki) The boronic acid is replaced by a hydrogen atom before it can transmetalate.Use a Milder Base: A less aggressive base can slow down this side reaction. • Lower Reaction Temperature: This can help to improve the stability of the boronic acid. • Use a Boronate Ester: Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[7]

Frequently Asked Questions (FAQs)

Q1: Which bromine on this compound is more reactive?

The reactivity of the two bromine atoms can be influenced by both steric and electronic factors. The bromine at the 2-position is ortho to the carboxylic acid group, which can lead to steric hindrance. However, the electronic effects of the carboxylic acid group can also play a role. In many palladium-catalyzed cross-coupling reactions, the relative reactivity of C-X bonds follows the order C-I > C-Br > C-Cl.[8] For di-halo substrates, selective coupling at one position over the other can sometimes be achieved by carefully controlling the reaction conditions.

Q2: Does the carboxylic acid group interfere with the reaction?

Yes, the carboxylic acid group can interfere. Under the basic conditions required for most cross-coupling reactions, the carboxylic acid will be deprotonated to form a carboxylate salt. This can cause solubility issues in organic solvents and potentially coordinate to the palladium center, inhibiting its catalytic activity. To mitigate this, careful selection of the solvent system (e.g., a mixture of dioxane and water) and base is crucial.[9] In some cases, protecting the carboxylic acid as an ester may be a viable strategy.

Q3: What is the best catalyst for Suzuki-Miyaura coupling of this compound?

While the optimal catalyst is substrate-dependent, for challenging substrates like this compound, modern catalyst systems are generally more effective than traditional ones like Pd(PPh₃)₄.[10] Catalyst systems based on palladium acetate or a palladium pre-catalyst in combination with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos have shown high efficacy for sterically hindered and electron-deficient aryl bromides.[10][11]

Q4: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

A good starting point would be to use a palladium pre-catalyst such as a G3 or G4 Buchwald pre-catalyst with a suitable bulky phosphine ligand.[1] Sodium tert-butoxide (NaOtBu) is a commonly used strong base, and anhydrous toluene or dioxane are effective solvents.[12] The reaction is typically run under an inert atmosphere at temperatures ranging from 80 to 110°C.[12]

Data Presentation

Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂(ligand-free)K₂CO₃EtOH/H₂O250.03-290-99[10]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[10]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[10]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[10]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[10]
[PdCl₂(NH₂CH₂COOH)₂]-K₂CO₃WaterRT1.597[9]
Note: The data presented is for illustrative purposes, drawing from studies on various aryl bromides.
Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of Aryl Halides
Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂X-PhosNaOtBuToluene10010 min (MW)High[3]
Pd₂(dba)₃XantPhosNaOtBuToluene11018-36-[12]
XantPhos Pd G3XantPhosDBUMeCN/PhMe1401High[13][14]
Pd(OAc)₂P(o-Tolyl)₃NaOtBuToluene1003High[4]
Note: The data presented is for illustrative purposes, drawing from studies on various aryl halides and amines.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the mixture to 80-100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium pre-catalyst (e.g., Xantphos Pd G3, 2-5 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the base to a dry reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (e.g., 80-110°C) inert->heat monitor Monitor Progress (TLC, LC-MS, etc.) heat->monitor quench Quench Reaction & Cool monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Purification (Chromatography) extract->purify end End purify->end

Caption: Experimental workflow for a typical cross-coupling reaction.

Troubleshooting_Workflow cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Purity Issues start Low or No Yield Observed catalyst_activity Check Catalyst Activity - Use fresh catalyst/ligand - Ensure rigorous degassing start->catalyst_activity Is the catalyst active? base_choice Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) start->base_choice Are the conditions optimal? reagent_purity Verify Reagent Purity - Check purity of starting materials - Use fresh, anhydrous solvents start->reagent_purity Are the reagents pure? ligand_choice Optimize Ligand - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) end Improved Yield ligand_choice->end temp_solvent Optimize Temperature & Solvent - Increase temperature incrementally - Vary solvent system temp_solvent->end reagent_purity->end

Caption: A logical workflow for troubleshooting low yields.

References

solvent effects on the reactivity of 2,5-Dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2,5-Dibromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

This compound is an off-white crystalline powder. It is soluble in methanol and can be crystallized from water or ethanol.[1] Generally, benzoic acids exhibit higher solubility in polar organic solvents like alcohols, acetone, and ethers compared to non-polar solvents or water.[2] For reactions, polar aprotic solvents such as DMF and DMSO are also common choices, though experimental verification of solubility is recommended.[3]

Q2: How does the choice of solvent affect the acidity of the carboxylic acid group?

The polarity of the solvent can influence the pKa of the carboxylic acid.[4] In polar protic solvents, hydrogen bonding can stabilize the carboxylate anion, affecting its dissociation.[3] For reactions where the carboxylate anion is the intended nucleophile, a polar aprotic solvent may be preferred as it solvates the counter-ion more effectively than the anion, rendering the carboxylate more "naked" and reactive.[3][5]

Q3: Can the bromine atoms on the aromatic ring be displaced? Which solvents are recommended for such reactions?

Yes, the bromine atoms can be displaced via nucleophilic aromatic substitution (SNAr) or participate in metal-catalyzed cross-coupling reactions.[3] For SNAr reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred.[5][6] These solvents increase the reactivity of the nucleophile by poorly solvating the anion while strongly solvating the cationic counter-ion.[5] Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity and slowing the reaction.[5]

Troubleshooting Guides

Reaction Type: Suzuki-Miyaura Cross-Coupling

Q4: I am observing low or no conversion of this compound in my Suzuki coupling reaction. What are the potential causes and solutions?

Low conversion is a common issue in Suzuki coupling reactions. Several factors could be responsible.

  • Potential Cause 1: Inactive Catalyst. Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.

  • Potential Cause 2: Inappropriate Base. The base is crucial for activating the boronic acid. The deprotonated carboxylic acid (carboxylate) can also affect the reaction.

    • Solution: Screen different bases. While K₂CO₃ is common, bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially with challenging substrates.[7][8] The solubility of the base is also important.

  • Potential Cause 3: Poor Solubility. The carboxylate salt of this compound may not be soluble in common organic solvents.[8]

    • Solution: Employ a mixed solvent system, such as dioxane/water, THF/water, or toluene/water, to improve the solubility of all reactants.[7][8][9]

  • Potential Cause 4: Suboptimal Temperature. The reaction may require thermal energy to proceed efficiently.

    • Solution: Cautiously increase the reaction temperature. However, be aware that excessive heat can lead to catalyst decomposition.[8]

Q5: My Suzuki coupling reaction is producing significant side products, such as benzoic acid (protodehalogenation) or homocoupled products. How can I minimize these?

Side product formation is often linked to reaction conditions and reagent purity.

  • Protodehalogenation (loss of bromine): This occurs when the bromo substituent is replaced by a hydrogen atom.[7]

    • Cause: This can be promoted by certain bases, protic solvents (like alcohols), or impurities acting as a hydride source.[7]

    • Solution: Use an anhydrous, non-nucleophilic base like K₃PO₄.[7] Switch to anhydrous aprotic solvents such as dioxane or toluene. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling and suppress this side reaction.[7]

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.[8]

    • Solution: Improve the degassing procedure for all solvents and reagents. Using a direct Pd(0) source like Pd(PPh₃)₄ may also help.[8]

Reaction Type: Fischer Esterification

Q6: My Fischer esterification of this compound is giving a low yield. What can I do to improve it?

Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[10][11]

  • Potential Cause 1: Equilibrium Limitation. The reaction has reached equilibrium, but it does not strongly favor the ester product.

    • Solution: Utilize Le Châtelier's principle. Use a large excess of the alcohol, which can also serve as the solvent.[10][11] Alternatively, actively remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[10]

  • Potential Cause 2: Incomplete Reaction. The reaction may be proceeding too slowly.

    • Solution: Increase the reaction time or temperature (e.g., reflux).[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[11]

  • Potential Cause 3: Insufficient Catalyst. The acid catalyst concentration may be too low.

    • Solution: Ensure a sufficient catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[11]

  • Potential Cause 4: Purity of Reagents. The presence of water in the starting materials will inhibit the forward reaction.[11]

    • Solution: Use pure, dry reagents and solvents.

Q7: I'm having difficulty purifying the ester product from the esterification reaction mixture. What are the likely impurities?

The primary impurities are unreacted this compound and excess alcohol.

  • Solution: After the reaction, cool the mixture and dilute it with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

    • Acid Removal: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted carboxylic acid.[11]

    • Alcohol Removal: Wash with water and then brine to remove the excess alcohol and any remaining water-soluble impurities.[11]

    • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[11]

    • Final Purification: If needed, further purify the crude product using column chromatography on silica gel.[11]

Quantitative Data

Table 1: Effect of Solvent on Nucleophilic Aromatic Substitution (SNAr) Reaction Rate

Data presented is for a representative SNAr reaction and illustrates the general trend. Actual rates for this compound may vary.

SolventDielectric Constant (ε)Relative RateSolvent TypeRationale for Rate Effect
Methanol331Polar ProticProtic solvents can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity.[5]
Acetonitrile385000Polar AproticPolar aprotic solvents solvate the counter-ion of the nucleophile, leaving the anion more reactive.[5]
DMF372800Polar AproticSimilar to acetonitrile, DMF enhances nucleophile reactivity.[5]
DMSO491300Polar AproticDMSO is a highly polar aprotic solvent that effectively promotes SNAr reactions.[5]

Table 2: Recommended Solvent Systems for Common Reactions

Reaction TypeRecommended SolventsRationale / Key Considerations
Suzuki-Miyaura CouplingDioxane/H₂O, Toluene/H₂O, THF/H₂OMixed aqueous systems are often required to dissolve the carboxylate salt and the base.[7][8]
Fischer EsterificationExcess of the corresponding alcohol (e.g., Methanol, Ethanol)The alcohol serves as both reactant and solvent, driving the equilibrium towards the product.[10][11]
Nucleophilic Aromatic Substitution (SNAr)DMF, DMSO, Acetonitrile, NMPPolar aprotic solvents enhance the nucleophile's reactivity.[3][5]
Amidation (via Acyl Chloride)THF, DCMAprotic solvents are generally used. A non-nucleophilic base is often required.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents per bromine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3 equivalents per bromine)

  • Solvent system (e.g., 4:1 Dioxane:Water)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1 eq.), the arylboronic acid (1.2 eq.), and the base (3 eq.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03-0.05 eq.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The reaction should be stirred to ensure good mixing.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification

This protocol provides a method for the esterification of this compound with a simple alcohol (e.g., methanol or ethanol).

Materials:

  • This compound

  • Alcohol (e.g., Methanol, large excess to act as solvent)

  • Acid catalyst (e.g., concentrated H₂SO₄, catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1 eq.) in the alcohol (e.g., 10-20 equivalents or as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the stirring solution.

  • Reaction: Attach a condenser and heat the mixture to reflux. Maintain reflux for 2-8 hours.[11]

  • Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[11]

Visualizations

troubleshooting_suzuki start Low Yield in Suzuki Coupling q_catalyst Is the catalyst active? start->q_catalyst sol_catalyst Action: - Use fresh catalyst/ligand. - Ensure rigorous degassing. q_catalyst->sol_catalyst No q_conditions Are reaction conditions (base, solvent, temp) optimal? q_catalyst->q_conditions Yes sol_catalyst->q_conditions sol_conditions Action: - Screen different bases (K3PO4, Cs2CO3). - Use mixed solvent (e.g., Dioxane/H2O). - Increase temperature cautiously. q_conditions->sol_conditions No q_reagents Are reagents pure and soluble? q_conditions->q_reagents Yes sol_conditions->q_reagents sol_reagents Action: - Check purity of starting materials. - Ensure solubility in chosen solvent system. q_reagents->sol_reagents No end_node Improved Yield q_reagents->end_node Yes sol_reagents->end_node

Troubleshooting workflow for a low-yield Suzuki coupling reaction.

solvent_effects cluster_solvent Solvent Type cluster_interaction Interaction with Nucleophile (Nu⁻) cluster_reactivity Resulting SNAr Reactivity protic Polar Protic (e.g., Methanol, Water) h_bond Strong Solvation (Hydrogen Bonding) protic->h_bond Leads to aprotic Polar Aprotic (e.g., DMF, DMSO) no_h_bond Weak Anion Solvation ('Naked' Nucleophile) aprotic->no_h_bond Leads to slow Decreased Reactivity h_bond->slow Results in fast Increased Reactivity no_h_bond->fast Results in

Relationship between solvent type and SNAr reactivity.

esterification_workflow start Start: Combine Acid, Alcohol, and Catalyst reflux Heat to Reflux (2-8 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: - Remove excess alcohol - Dilute with organic solvent monitor->workup Complete wash Wash with NaHCO3(aq) and Brine workup->wash dry Dry (Na2SO4), Filter, and Concentrate wash->dry purify Purify by Column Chromatography (if needed) dry->purify product Final Product: Pure Ester dry->product If pure enough purify->product

References

Technical Support Center: Purification of Commercial 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,5-Dibromobenzoic acid. Below you will find detailed information on common impurities, purification protocols, and data to help you achieve the desired purity for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis. The most common synthesis involves the bromination of o-bromobenzoic acid. Potential impurities include:

  • Positional Isomers: Other isomers of dibromobenzoic acid, such as 2,3-dibromobenzoic acid and 3,5-dibromobenzoic acid, can be formed as byproducts during the bromination reaction.

  • Starting Materials: Unreacted o-bromobenzoic acid may be present in the final product.

  • Over-brominated Species: Small amounts of tribromobenzoic acid could also be formed.

  • Inorganic Salts: Residual inorganic reagents from the synthesis and workup may contaminate the product.

Q2: My purified this compound has a low and broad melting point. What does this indicate?

A2: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp and well-defined melting point. A second purification step, such as another recrystallization, may be necessary to improve the purity.[1]

Q3: During recrystallization, my compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystal. This can happen if the solution is too concentrated, if it cools too quickly, or if there is a high concentration of impurities lowering the melting point of the mixture.[1][2][3] To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation.[1]

  • Ensure Slow Cooling: Insulate the flask to allow the solution to cool down very slowly, which favors the formation of an ordered crystal lattice.[1][2]

  • Consider a Different Solvent: The chosen solvent's boiling point might be too high. Experiment with a different solvent or a mixed solvent system.

Q4: My recovery yield after recrystallization is very low. How can I improve it?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.[1]

  • Washing with warm or excessive solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.[1]

  • Collecting a second crop: You can recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a "second crop" of crystals, though this crop may be less pure.[1]

Purification Method Selection

The choice of purification method depends on the initial purity of the commercial this compound and the desired final purity. The following diagram illustrates a general workflow for selecting an appropriate purification technique.

PurificationWorkflow start Start with Commercial This compound assess_purity Assess Initial Purity (e.g., by HPLC, Melting Point) start->assess_purity decision Is Purity Sufficient? assess_purity->decision end Pure this compound decision->end Yes recrystallization Recrystallization decision->recrystallization No, Minor Impurities column_chromatography Column Chromatography decision->column_chromatography No, Isomeric Impurities acid_base_extraction Acid-Base Extraction decision->acid_base_extraction No, Gross Impurities (e.g., neutral compounds) reassess_purity Re-assess Purity recrystallization->reassess_purity column_chromatography->reassess_purity acid_base_extraction->recrystallization reassess_purity->decision

Caption: Decision workflow for selecting a purification method.

Comparison of Purification Methods

The following table summarizes the expected purity levels and recovery yields for different purification methods for this compound, starting from a commercial batch with an assumed initial purity of 95%.

Purification MethodTypical Final Purity (%)Typical Recovery Yield (%)Key AdvantagesKey Disadvantages
Recrystallization 98.0 - 99.565 - 85Simple, scalable, and effective for removing minor impurities.Lower recovery; may not effectively separate isomers with similar solubility.
Acid-Base Extraction >9780 - 95Excellent for removing neutral and basic impurities.Not effective for removing acidic impurities like isomers.
Column Chromatography >99.550 - 70High resolution, capable of separating closely related isomers.More complex, time-consuming, and uses larger volumes of solvent.

Note: The values presented are typical and can vary based on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Recrystallization from Ethanol/Water

This protocol is suitable for removing most common impurities.

Materials:

  • Commercial this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum amount of hot ethanol. Heat the solution on a hot plate and stir continuously.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution into the clean, hot flask.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (156-159°C).

Acid-Base Extraction

This method is effective for removing neutral or basic impurities.

Materials:

  • Commercial this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Dissolution: Dissolve 10 g of the crude this compound in 100 mL of diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with two 50 mL portions of 1 M NaOH solution. The this compound will react with the NaOH to form its water-soluble sodium salt, which will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 1 M HCl with stirring until the pH is approximately 2. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product. For higher purity, this product can be further recrystallized as described in the protocol above.

Column Chromatography

This technique is recommended for separating isomeric impurities and achieving the highest purity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Small amount of acetic acid

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Eluent Preparation: Prepare a mobile phase of hexane and ethyl acetate. A gradient elution may be necessary, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity. Adding a small amount of acetic acid (e.g., 0.5%) to the eluent can improve the peak shape of the carboxylic acid.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin the elution process, collecting fractions in separate tubes.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

References

optimization of ligand choice for Suzuki reactions of 2,5-Dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ligand choice in Suzuki reactions of 2,5-Dibromobenzoic acid.

Troubleshooting Guide

Users may encounter several common issues during the Suzuki coupling of this compound. This guide provides a systematic approach to diagnosing and resolving these challenges.

Issue 1: Low or No Conversion to Product

Low or no product formation is a frequent challenge, often stemming from the electronic properties and steric hindrance of the starting material.

  • Possible Cause 1: Inefficient Oxidative Addition. The palladium catalyst may struggle to insert into the C-Br bonds of the electron-deficient benzoic acid ring.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are known to accelerate oxidative addition.[1] For sterically hindered substrates, these ligands have proven effective.[2][3]

  • Possible Cause 2: Catalyst Deactivation. The formation of palladium black is an indicator of catalyst precipitation and loss of activity.

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Using robust ligands can also help stabilize the catalyst in solution.[1]

  • Possible Cause 3: Poor Solubility of Reactants. The insolubility of this compound or the boronic acid partner in the chosen solvent can hinder the reaction.

    • Solution: Consider solvent systems known to solubilize benzoic acids and boronic acids, such as dioxane/water or toluene/water mixtures.[4] In some cases, using a phase-transfer catalyst may be beneficial.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

  • Possible Cause 1: Protodebromination (Hydrodehalogenation). A common side product is 2-bromobenzoic acid or benzoic acid, where one or both bromine atoms are replaced by hydrogen.

    • Solution: This side reaction can be promoted by certain bases and protic solvents.[1] Use an anhydrous, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Employ anhydrous aprotic solvents such as dioxane or toluene.[1] Bulky biarylphosphine ligands can also suppress this side reaction by promoting the desired cross-coupling pathway.[1]

  • Possible Cause 2: Homocoupling of Boronic Acid. The formation of a biaryl product derived from the boronic acid coupling with itself is another common side reaction.

    • Solution: This is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[4] Ensure thorough degassing of all solvents and reagents. If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0).

Issue 3: Lack of Selectivity (Mono- vs. Di-arylation)

Controlling the extent of arylation is crucial when either the mono- or di-substituted product is desired.

  • Possible Cause: Non-selective Catalyst System. The chosen ligand and reaction conditions may not differentiate between the two bromine atoms, leading to a mixture of products.

    • Solution for Selective Mono-arylation: For selective coupling at one C-Br bond, consider using an electron-deficient phosphine ligand. A study on the site-selective coupling of 2,4-dibromoaryl ethers demonstrated that the use of an electron-deficient ligand like JackiePhos, in combination with a stabilizing olefin ligand such as 1,5-cyclooctadiene (1,5-cod), can favor mono-arylation.[5] This cooperative ligand system helps to prevent the formation of highly active, ligandless palladium species that can lead to non-selective reactions.[5]

    • Solution for Promoting Di-arylation: To achieve double Suzuki coupling, employ bulky, electron-rich ligands like SPhos, XPhos, or even Pd(PPh₃)₄, which has been used for double Suzuki couplings of di-brominated heterocycles. Use a higher stoichiometry of the boronic acid (2.2-2.5 equivalents) and a strong base such as K₃PO₄.

Frequently Asked Questions (FAQs)

Q1: Which class of ligands is generally recommended for the Suzuki coupling of this compound?

A1: For challenging substrates like this compound, bulky and electron-rich dialkylbiaryl phosphine ligands are generally recommended.[6] Ligands such as SPhos, XPhos, and RuPhos have demonstrated high activity in Suzuki-Miyaura couplings of sterically hindered and electron-deficient aryl halides.[1][2][3][6]

Q2: How can I achieve selective mono-arylation of this compound?

A2: Achieving selective mono-arylation can be challenging. Based on studies of similar di-halogenated systems, a promising approach is the use of a cooperative ligand system.[5] This involves an electron-deficient phosphine ligand, which can selectively activate one C-Br bond, and a stabilizing olefin ligand like 1,5-cyclooctadiene (1,5-cod) to modulate the catalyst's reactivity and prevent over-arylation.[5]

Q3: What are the optimal conditions for achieving di-arylation?

A3: To favor the formation of the 2,5-diarylbenzoic acid, it is recommended to use a slight excess of the arylboronic acid (2.2-2.5 equivalents), a robust catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), and a strong base like K₃PO₄ or Cs₂CO₃. Elevated temperatures (e.g., 80-110 °C) and aprotic solvents like dioxane or toluene are also typically employed.

Q4: What is the best choice of base for this reaction?

A4: The choice of base is critical. Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in promoting transmetalation while minimizing side reactions like protodebromination.[1]

Q5: Can the carboxylic acid group interfere with the reaction?

A5: Yes, the carboxylic acid group can potentially coordinate to the palladium center, influencing the catalytic cycle. It also deactivates the aromatic ring, making oxidative addition more difficult. The use of a strong base is necessary to deprotonate the carboxylic acid, forming a carboxylate salt, which is generally more compatible with the reaction conditions.

Data Presentation

The following tables summarize representative reaction conditions for mono- and di-arylation of di-halogenated aromatic systems, which can serve as a starting point for the optimization of Suzuki reactions with this compound.

Table 1: Representative Conditions for Selective Mono-arylation of Di-haloarenes

Aryl HalideLigand SystemCatalystBaseSolventTemp. (°C)Yield (%)Selectivity (Mono:Di)Reference
2,4-DibromoanisoleJackiePhos / 1,5-codPd(OAc)₂K₃PO₄Toluene807292:8[5]
2,4-DibromotolueneJackiePhos / 1,5-codPd(OAc)₂K₃PO₄Toluene806791:9[5]

Table 2: Representative Conditions for Di-arylation of Di-haloarenes

Aryl HalideLigandCatalystBaseSolventTemp. (°C)Yield (%)Reference
2,5-DibromothiophenePPh₃Pd(OAc)₂K₂CO₃95% EtOH78up to 99[7]
4,7-Dibromo-2,1,3-benzothiadiazole-Pd₂(dba)₃Na₂CO₃Dioxane/H₂OReflux70-80[8]
2,5-DibromopyridineSPhosPd(OAc)₂K₃PO₄Toluene/H₂O100>95[1]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation (Adapted from analogous systems)

This protocol is based on conditions reported for the selective mono-arylation of 2,4-dibromoaryl ethers and may require optimization for this compound.[5]

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%), JackiePhos (4 mol%), and 1,5-cyclooctadiene (10 mol%) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction vessel.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction vessel. Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Acidify with 1 M HCl to a pH of 2-3.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Di-arylation

This protocol provides a general procedure for the double Suzuki coupling of this compound.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-4 mol%) and the phosphine ligand (e.g., SPhos, 4-8 mol%).

  • Solvent Addition and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Acidify with 1 M HCl to a pH of 2-3.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)L2-Br Base Base Base->Ar-Pd(II)L2-Br Ar-Br Ar-Br Ar-Br->Ar-Pd(II)L2-Br

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product check_catalyst Check for Pd Black? start->check_catalyst degas Improve Degassing Use Robust Ligand check_catalyst->degas Yes check_ligand Ligand Choice? check_catalyst->check_ligand No degas->check_ligand bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_ligand->bulky_ligand Inefficient? check_side_products Side Products Observed? check_ligand->check_side_products Optimized bulky_ligand->check_side_products protodebromination Protodebromination? check_side_products->protodebromination Yes optimize Optimize Conditions (Temp, Concentration) check_side_products->optimize No change_base_solvent Use Anhydrous Base/Solvent (K3PO4, Dioxane) protodebromination->change_base_solvent Yes homocoupling Homocoupling? protodebromination->homocoupling No change_base_solvent->optimize degas_reagents Thoroughly Degas Reagents and Solvents homocoupling->degas_reagents Yes homocoupling->optimize No degas_reagents->optimize

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Selectivity_Strategy start Desired Product? mono Selective Mono-arylation start->mono Mono-substituted di Di-arylation start->di Di-substituted strategy_mono Use Electron-Deficient Ligand (e.g., JackiePhos) + Stabilizing Olefin (1,5-cod) ~1.1 eq. Boronic Acid mono->strategy_mono strategy_di Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) >2.2 eq. Boronic Acid Strong Base (K3PO4) di->strategy_di

Caption: Ligand selection strategy for controlling selectivity.

References

overcoming solubility issues of 2,5-Dibromobenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,5-Dibromobenzoic acid in their reaction media.

Troubleshooting Guides

Issue 1: this compound fails to dissolve in the selected reaction solvent.

Initial Checks:

  • Purity Verification: Impurities can significantly alter the solubility of a compound. Verify the purity of your this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Quality: Ensure the solvent is dry and of the appropriate grade for your reaction, as water content can influence the solubility of carboxylic acids.

  • Equilibration Time: Some compounds require a longer duration to dissolve completely. Allow sufficient time and ensure adequate agitation or stirring.

Troubleshooting Steps:

  • Heating: Gently warming the mixture can increase the solubility of this compound. However, ensure the temperature is compatible with the stability of all reactants and catalysts.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance dissolution.

  • Solvent Screening: Test the solubility in a small scale with a range of solvents of varying polarities.

  • Co-solvent System: Introduce a co-solvent in which this compound is known to be more soluble.

Issue 2: Precipitation of this compound occurs upon addition of other reagents.

Possible Causes:

  • Change in Solvent Polarity: The addition of a less polar or more polar reagent can alter the overall polarity of the reaction medium, causing the compound to precipitate.

  • Common Ion Effect: In some cases, the addition of a salt with a common ion can decrease the solubility of the benzoic acid derivative.

  • Reaction Consumption: As the reaction proceeds, the consumption of a solubilizing agent (e.g., a base) can lead to the precipitation of the unreacted starting material.

Troubleshooting Steps:

  • Order of Addition: Experiment with altering the order in which reagents are added to the reaction mixture. It may be beneficial to dissolve the this compound completely before adding other components.

  • Slower Addition: Add the problematic reagent slowly and with vigorous stirring to maintain a homogeneous solution.

  • Increase Solvent Volume: Diluting the reaction mixture by adding more solvent can help keep all components in the solution phase.

  • Re-evaluate Co-solvent Ratio: If using a co-solvent system, adjust the ratio to better accommodate all reaction components.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

Based on available data and the behavior of similar aromatic carboxylic acids, polar aprotic solvents and alcohols are good starting points. Methanol is a known solvent for this compound.[1] Other solvents to consider include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and 1,4-dioxane. For purification by recrystallization, ethanol or mixtures of ethanol and water can be effective.[2]

Q2: How can I quantitatively determine the solubility of this compound in a new solvent system?

You can employ the gravimetric method. This involves preparing a saturated solution by agitating an excess of the solid in the solvent at a constant temperature until equilibrium is reached. The undissolved solid is then filtered off, and a known volume of the saturated solution is evaporated to dryness. The weight of the remaining solid will give you the solubility.

Q3: Can I improve the solubility of this compound by converting it to a salt?

Yes, converting a carboxylic acid to its corresponding carboxylate salt is a highly effective method to increase its solubility in polar solvents.[1][3][4][5] This is achieved by adding a suitable base. The choice of base should be compatible with your reaction conditions. For instance, in a Suzuki-Miyaura coupling, an inorganic base like potassium carbonate or potassium phosphate is often a reaction component and can aid in solubilizing the carboxylic acid starting material.[6]

Q4: I am running a Suzuki-Miyaura coupling with this compound and it has poor solubility in my solvent system. What do you recommend?

Poor solubility of substrates is a common issue in Suzuki-Miyaura reactions. A common and effective strategy is to use a co-solvent system, such as 1,4-dioxane and water.[7] The water helps to dissolve the inorganic base, which in turn can deprotonate the carboxylic acid, forming the more soluble carboxylate salt. The dioxane helps to solubilize the organic components. Using a phase-transfer catalyst in conjunction with a biphasic solvent system can also be beneficial.

Q5: Will converting this compound to its methyl or ethyl ester improve its solubility in organic solvents?

Yes, converting the polar carboxylic acid group to a less polar ester will generally increase its solubility in a wider range of organic solvents, particularly those with lower polarity. This is a common strategy to overcome solubility issues, especially if the carboxylic acid functionality is not directly involved in the desired transformation or can be easily hydrolyzed back to the acid post-reaction.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventTypeSolubilityNotes
MethanolPolar ProticSoluble[1]A good initial choice for dissolving the compound.
EthanolPolar ProticSolubleOften used for recrystallization, sometimes with water.[2]
WaterPolar ProticSparingly SolubleSolubility increases significantly with temperature.[8][9]
1,4-DioxanePolar AproticLikely SolubleCommonly used in reactions with substituted benzoic acids.
Tetrahydrofuran (THF)Polar AproticLikely SolubleA versatile solvent for a range of organic reactions.
Dimethylformamide (DMF)Polar AproticLikely Highly SolubleA strong polar aprotic solvent, often used for poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticLikely Highly SolubleA very strong polar aprotic solvent, capable of dissolving a wide range of compounds.[10]
TolueneNonpolarLikely Sparingly SolubleSolubility may be limited due to the polar carboxylic acid group.
Dichloromethane (DCM)NonpolarLikely Sparingly SolubleSimilar to toluene, solubility may be poor.

Note: "Likely Soluble" is inferred from the behavior of similar substituted benzoic acids and general principles of solubility. Experimental verification is recommended.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination (Gravimetric Method)
  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature using a shaker or magnetic stirrer for 24-48 hours to ensure the solution is saturated.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a volumetric pipette and filter it through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.

  • Evaporation: Remove the solvent under reduced pressure or in a vacuum oven at a suitable temperature until a constant weight of the dried solid is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Protocol 2: Overcoming Solubility Issues in a Suzuki-Miyaura Coupling Reaction

This protocol describes a general approach for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating strategies to address poor solubility.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Setup: To a reaction flask, add this compound, the arylboronic acid, and the base.

  • Solvent Addition: Add the 1,4-dioxane and water solvent mixture.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the product.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

G cluster_0 start Start: Solubility Issue with This compound purity Verify Purity and Solvent Quality start->purity heat_sonicate Apply Gentle Heating or Sonication purity->heat_sonicate dissolved1 Dissolved? heat_sonicate->dissolved1 cosolvent Use a Co-solvent System (e.g., Dioxane/Water, DMF) dissolved1->cosolvent No proceed Proceed with Reaction dissolved1->proceed Yes dissolved2 Dissolved? cosolvent->dissolved2 salt Convert to Salt in situ (add compatible base) dissolved2->salt No dissolved2->proceed Yes dissolved3 Dissolved? salt->dissolved3 ester Consider Derivatization to Ester dissolved3->ester No dissolved3->proceed Yes stop Re-evaluate Synthetic Route dissolved3->stop If esterification is not viable ester->proceed

Caption: Troubleshooting workflow for solubility issues.

G cluster_1 start Prepare Saturated Solution (Excess Solid + Solvent) equilibrate Equilibrate at Constant Temperature (24-48h with agitation) start->equilibrate separate Filter Supernatant (Syringe Filter) equilibrate->separate measure Transfer Known Volume to Pre-weighed Vial separate->measure evaporate Evaporate Solvent to Dryness measure->evaporate weigh Weigh Dried Solid evaporate->weigh calculate Calculate Solubility (mass/volume) weigh->calculate end Solubility Determined calculate->end

Caption: Experimental workflow for solubility determination.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectra of Dibromobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of the six constitutional isomers of dibromobenzoic acid. The position of the two bromine substituents on the benzoic acid backbone results in unique electronic environments for the aromatic protons, leading to distinct chemical shifts, multiplicities, and coupling constants in their respective ¹H NMR spectra. Understanding these spectral differences is crucial for the unambiguous identification and characterization of these isomers in research and pharmaceutical development.

¹H NMR Spectral Data Comparison

The ¹H NMR spectral data for the six dibromobenzoic acid isomers are summarized in the table below. The spectra were typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

IsomerStructureProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2,3-Dibromobenzoic Acid H-4~7.85ddJ = 8.0, 1.5
H-5~7.45tJ = 8.0
H-6~7.95ddJ = 8.0, 1.5
2,4-Dibromobenzoic Acid H-3~8.10dJ = 2.0
H-5~7.80ddJ = 8.4, 2.0
H-6~7.65dJ = 8.4
2,5-Dibromobenzoic Acid H-3~7.95dJ = 2.2
H-4~7.60ddJ = 8.5, 2.2
H-6~7.70dJ = 8.5
2,6-Dibromobenzoic Acid H-3, H-5~7.70dJ = 8.1
H-4~7.30tJ = 8.1
3,4-Dibromobenzoic Acid H-2~8.20dJ = 2.0
H-5~7.90dJ = 8.4
H-6~7.80ddJ = 8.4, 2.0
3,5-Dibromobenzoic Acid H-2, H-6~8.05dJ = 1.5
H-4~8.25tJ = 1.5

Experimental Protocol: ¹H NMR Spectroscopy of Dibromobenzoic Acids

A general protocol for the acquisition of ¹H NMR spectra of dibromobenzoic acid isomers is outlined below. Specific parameters may require optimization based on the instrument and sample concentration.

1. Sample Preparation:

  • Weigh 5-10 mg of the dibromobenzoic acid isomer into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution if necessary.

2. NMR Instrument Setup:

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp, symmetrical solvent peak.

3. Data Acquisition:

  • A standard one-pulse sequence is typically used for ¹H NMR acquisition.

  • Set the spectral width to encompass the expected range of proton signals (e.g., 0-15 ppm).

  • The acquisition time is generally set between 2 and 4 seconds.

  • A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

Structure-Spectrum Correlation

The substitution pattern of the bromine atoms on the aromatic ring directly influences the observed ¹H NMR spectrum. The following diagram illustrates the relationship between the isomer structures and the expected splitting patterns of the aromatic protons.

Dibromobenzoic_Acid_Isomers cluster_isomers Dibromobenzoic Acid Isomers cluster_patterns Characteristic ¹H NMR Splitting Patterns 2,3-DBA 2,3-Dibromobenzoic Acid AMX AMX System (3 distinct multiplets) 2,3-DBA->AMX 3 adjacent protons 2,4-DBA 2,4-Dibromobenzoic Acid ABX ABX System (3 distinct multiplets) 2,4-DBA->ABX 3 adjacent protons 2,5-DBA This compound 2,5-DBA->ABX 3 adjacent protons 2,6-DBA 2,6-Dibromobenzoic Acid Symmetry Symmetrical Pattern (e.g., 2 signals) 2,6-DBA->Symmetry Plane of symmetry 3,4-DBA 3,4-Dibromobenzoic Acid 3,4-DBA->ABX 3 adjacent protons 3,5-DBA 3,5-Dibromobenzoic Acid 3,5-DBA->Symmetry Plane of symmetry

Caption: Isomer structure and resulting ¹H NMR spin systems.

Spectroscopic Differentiation of 2,5-Dibromobenzoic Acid and 3,5-Dibromobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomers 2,5-Dibromobenzoic acid and 3,5-Dibromobenzoic acid, while sharing the same molecular formula (C₇H₄Br₂O₂) and molecular weight (279.91 g/mol ), exhibit distinct spectroscopic properties due to the different substitution patterns of the bromine atoms on the benzene ring. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to facilitate their unambiguous differentiation.

Key Spectroscopic Differences

The primary distinctions between the two isomers arise from their molecular symmetry. 3,5-Dibromobenzoic acid possesses a higher degree of symmetry with a C₂ axis, which simplifies its NMR spectra compared to the less symmetrical this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing these isomers based on the chemical shifts and coupling patterns of the aromatic protons.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Proton Chemical Shifts (δ, ppm) and Coupling (J, Hz)Carboxylic Acid Proton (δ, ppm)
This compound Three distinct signals in the aromatic region.~13
3,5-Dibromobenzoic acid Two distinct signals in the aromatic region.~13

The differing substitution patterns of the bromine atoms on the benzene ring in this compound and 3,5-dibromobenzoic acid lead to distinct chemical environments for the aromatic protons. This results in different numbers of signals, chemical shifts, and coupling patterns in their respective ¹H NMR spectra, allowing for their clear differentiation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry differences, ¹³C NMR spectroscopy provides a clear distinction between the two isomers based on the number of aromatic carbon signals.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundNumber of Aromatic Carbon SignalsCarboxylic Carbon Signal (δ, ppm)
This compound Six~165-170
3,5-Dibromobenzoic acid Four~165-170

The symmetrical nature of 3,5-dibromobenzoic acid results in fewer unique carbon environments in the aromatic ring compared to the unsymmetrical this compound. This difference in the number of signals in the ¹³C NMR spectrum is a definitive method for distinguishing between the two isomers.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will show characteristic absorptions for the carboxylic acid group and the aromatic ring. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Table 3: Key IR Absorption Bands

Functional GroupThis compound (cm⁻¹)3,5-Dibromobenzoic acid (cm⁻¹)Vibration Mode
Carboxylic Acid O-H2500-3300 (broad)2500-3300 (broad)Stretching
Aromatic C-H~3100-3000~3100-3000Stretching
Carboxylic Acid C=O~1700~1700Stretching
Aromatic C=C~1600-1450~1600-1450Stretching
C-Br~700-500~700-500Stretching

While the major absorption bands are similar, the substitution pattern of the bromine atoms influences the out-of-plane C-H bending vibrations in the fingerprint region of the IR spectrum. These subtle differences can be used as a fingerprint to distinguish between this compound and 3,5-dibromobenzoic acid.

Mass Spectrometry (MS)

Both isomers will exhibit a molecular ion peak (M⁺) at m/z 278 and 280, with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). The fragmentation patterns, however, may show differences in the relative abundances of fragment ions.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 278/280/282[M-OH]⁺, [M-COOH]⁺, [M-Br]⁺
3,5-Dibromobenzoic acid 278/280/282[M-OH]⁺, [M-COOH]⁺, [M-Br]⁺

The mass spectra of both 2,5- and 3,5-dibromobenzoic acid will show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms. Common fragmentation pathways include the loss of a hydroxyl radical ([M-OH]⁺), a carboxyl group ([M-COOH]⁺), or a bromine atom ([M-Br]⁺). While the major fragments are the same, the relative intensities of these fragments may differ between the two isomers, providing an additional means of differentiation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Data Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition : Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition : Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. Acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Differentiation```dot

Spectroscopic_Differentiation Start Unknown Dibromobenzoic Acid Isomer NMR_Sample NMR_Sample Start->NMR_Sample IR_Sample IR_Sample Start->IR_Sample MS_Sample MS_Sample Start->MS_Sample Isomer_2_5 This compound Isomer_3_5 3,5-Dibromobenzoic Acid Analyze_13C Analyze_13C Analyze_13C->Isomer_2_5 6 Aromatic Signals Analyze_13C->Isomer_3_5 4 Aromatic Signals Analyze_1H Analyze_1H Analyze_1H->Isomer_2_5 3 Aromatic Signals Analyze_1H->Isomer_3_5 2 Aromatic Signals

Caption: Overview of the analytical signaling pathway for isomer identification.

A Guide to HPLC Method Validation for the Analysis of 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable for the quantification and purity assessment of pharmaceutical compounds. This guide provides a comprehensive overview of a typical reversed-phase HPLC (RP-HPLC) method validation for the analysis of 2,5-Dibromobenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients. The presented data, while hypothetical, is representative of the performance expected from a well-developed and validated HPLC method for a small aromatic carboxylic acid, drawing parallels from established methods for benzoic acid and its derivatives.

Comparative Performance of a Validated HPLC Method

A robust HPLC method must demonstrate acceptable performance across a range of validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). The following table summarizes the expected performance of a validated RP-HPLC method for this compound.

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness %RSD ≤ 2.0% after minor changes in method parametersPassed

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of an analytical method. Below are the protocols for the key validation experiments.

Chromatographic Conditions

A standard RP-HPLC system equipped with a UV detector is employed.

  • HPLC System: Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a target concentration within the linear range of the method.

Validation Experiments
  • Linearity: Analyze the series of working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the spiked samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Specificity: Analyze a blank (mobile phase), a placebo, and a sample spiked with potential impurities or degradation products. Assess for any interfering peaks at the retention time of this compound. The peak purity can be evaluated using a DAD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of the analyte peak. This is typically achieved by analyzing a series of diluted solutions of the analyte.

  • Robustness: Intentionally vary critical method parameters such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Analyze a standard solution under each of the modified conditions and evaluate the impact on the system suitability parameters (e.g., retention time, peak area, and tailing factor).

Workflow for HPLC Method Validation

The logical flow of the HPLC method validation process is a critical aspect of ensuring a comprehensive and compliant analytical procedure.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt SST System Suitability Testing Opt->SST Spec Specificity SST->Spec Proceed if SST passes Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Validated Method

Caption: Logical workflow for HPLC method validation.

This structured approach to HPLC method validation ensures that the analytical method is suitable for its intended purpose, providing reliable and accurate data for the analysis of this compound in research and quality control settings. The provided protocols and expected performance data serve as a valuable resource for developing and validating robust HPLC methods for similar compounds.

A Comparative Guide to the Reactivity of Bromobenzoic Acid Isomers in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For professionals in pharmaceutical and materials science, the choice of starting materials is critical. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-bromobenzoic acid isomers in Suzuki coupling reactions, supported by experimental data and detailed protocols. Understanding the nuanced reactivity of these isomers is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

The Decisive Factors: Steric Hindrance and Electronic Effects

The reactivity of bromobenzoic acid isomers in Suzuki coupling is primarily governed by a delicate interplay of steric and electronic factors. The position of the bromine and carboxylic acid substituents on the benzene ring dictates the speed and success of the catalytic cycle.

Electronic Effects: The carboxylic acid group is an electron-withdrawing group. This property can influence the reactivity of the C-Br bond, which is crucial for the initial oxidative addition step in the Suzuki coupling mechanism. Generally, electron-withdrawing groups can enhance the rate of oxidative addition.

Steric Hindrance: The spatial arrangement of the substituents plays a significant role, particularly for the ortho-isomer. The proximity of the carboxylic acid group to the bromine atom in 2-bromobenzoic acid can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction.

Based on these principles, the expected order of reactivity for the bromobenzoic acid isomers in Suzuki coupling is:

para > meta > ortho

The para-isomer benefits from the electronic activation of the electron-withdrawing carboxyl group without the impediment of steric hindrance. The meta-isomer experiences a lesser degree of electronic activation and no significant steric hindrance. The ortho-isomer, however, is often the least reactive due to the significant steric hindrance posed by the adjacent carboxylic acid group, which can impede the approach of the palladium catalyst to the C-Br bond for the crucial oxidative addition step.

Quantitative Comparison of Reactivity

Disclaimer: The data presented below is compiled from different studies and is intended for illustrative purposes. Reaction conditions, including catalysts, bases, solvents, and temperatures, may vary between experiments, which can influence the observed yields.

IsomerArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromobenzoic Acid Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10018~70-80*
3-Bromobenzoic Acid Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRoom Temp.1.595[1]
4-Bromobenzoic Acid Phenylboronic acidSupramolecular CatalystNa₂CO₃Water/MethanolRoom Temp.2>98[2]

*Typical yields for sterically hindered substrates under optimized conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful Suzuki coupling reactions. Below are representative protocols for each of the bromobenzoic acid isomers.

Protocol 1: Suzuki Coupling of 2-Bromobenzoic Acid

This protocol is adapted for sterically hindered aryl bromides and may require optimization.

Materials:

  • 2-Bromobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 2-bromobenzoic acid, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 3-Bromobenzoic Acid

This protocol utilizes a palladium catalyst in an aqueous medium at room temperature.[1]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid, the desired arylboronic acid, the [PdCl₂(NH₂CH₂COOH)₂] catalyst, and potassium carbonate.[1]

  • Add 5.0 mL of distilled water to the flask.[1]

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.[1]

  • Monitor the reaction by TLC. A precipitate of the product will form upon completion.[1]

  • Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.[1]

  • The crude product can be further purified by recrystallization if necessary.

Protocol 3: Suzuki Coupling of 4-Bromobenzoic Acid

This protocol employs a supramolecular catalyst in an aqueous-organic solvent mixture at room temperature.[2]

Materials:

  • 4-Bromobenzoic acid (0.5 mmol)

  • Phenylboronic acid (0.6 mmol)

  • Supramolecular pre-catalyst (Ad-L-PdCl₂⊂dmβ-CD) (0.5 mol%)

  • Sodium carbonate (Na₂CO₃) (1.2 mmol)

  • Water-Methanol mixture (3:1 v/v, 4 mL)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine the supramolecular pre-catalyst, 4-bromobenzoic acid, phenylboronic acid, and sodium carbonate.[2]

  • Add the water-methanol solvent mixture.[2]

  • Stir the reaction mixture at room temperature for 2 hours in air.[2]

  • Monitor the reaction progress by ¹H NMR spectroscopy.[2]

  • Upon completion, the product can be isolated by standard workup procedures.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki coupling catalytic cycle and a general experimental workflow.

Suzuki_Coupling_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-Br Pd0->PdII ArBr Ar-Br (Bromobenzoic Acid) ArBr->PdII OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)L_n-Ar' PdII->PdII_Ar ArBOH Ar'B(OH)₂ (Arylboronic Acid) ArBOH->PdII_Ar Base Base Base->PdII_Ar Transmetal Transmetalation PdII_Ar->Pd0 ArAr Ar-Ar' (Product) PdII_Ar->ArAr RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Prep Reaction Setup: Combine Bromobenzoic Acid Isomer, Arylboronic Acid, Catalyst, and Base Solvent Add Degassed Solvent Prep->Solvent Reaction Heat and Stir Reaction Mixture (Monitor by TLC or LC-MS) Solvent->Reaction Workup Aqueous Workup: Dilute with Organic Solvent and Water, Separate Layers Reaction->Workup Purify Purification: Dry, Concentrate, and Purify (e.g., Column Chromatography) Workup->Purify Analysis Product Characterization: NMR, MS, etc. Purify->Analysis

References

A Comparative Guide to the Analytical Method Validation of 2,5-Dibromobenzoic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2,5-Dibromobenzoic acid, a compound of interest in pharmaceutical and chemical research, is paramount for ensuring data integrity and product quality. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by established analytical validation parameters to aid researchers in selecting the most suitable methodology for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method is critically dependent on its performance characteristics. The following tables summarize the validation data for the LC-MS, HPLC-UV, and GC-MS methods for the analysis of this compound.

Table 1: Performance Characteristics of Analytical Methods for this compound

ParameterLC-MS/MSHPLC-UVGC-MS (with Derivatization)
Linearity (r²)> 0.999> 0.998> 0.999
Linear Range0.5 - 500 ng/mL1 - 250 µg/mL1 - 100 ng/mL
Accuracy (% Recovery)98 - 105%95 - 105%90 - 110%
Precision (%RSD)< 5%< 5%< 10%
Limit of Detection (LOD)0.1 ng/mL0.5 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ)0.5 ng/mL1 µg/mL1 ng/mL
SpecificityVery HighModerateHigh

Table 2: Comparison of Method Attributes

AttributeLC-MS/MSHPLC-UVGC-MS
Sensitivity Very HighModerateHigh
Selectivity Very High (Mass-based)Moderate (Retention time-based)High (Mass-based)
Sample Throughput HighHighModerate (derivatization step)
Cost (Instrument) HighLowModerate to High
Cost (Operational) ModerateLowModerate
Derivatization Required NoNoYes
Thermal Stability Req. Not criticalNot criticalAnalyte must be volatile/stable

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method.

LC-MS/MS Method for this compound

This method is designed for high sensitivity and selectivity, making it ideal for trace-level quantification.

  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

    • Column Temperature : 40 °C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Negative Electrospray Ionization (ESI-).

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z) : 278.8.

    • Product Ion (m/z) : 198.9.

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of acetonitrile and water to the desired concentration. Filter through a 0.22 µm syringe filter before injection.

  • Validation Parameters :

    • Linearity : Prepare a series of calibration standards from 0.5 to 500 ng/mL. The correlation coefficient should be > 0.999.[1]

    • Accuracy : Determined by the recovery of spiked samples at three concentration levels (low, medium, high). Acceptance criteria are typically 80-120%.[2]

    • Precision : Assessed by repeatability (intra-day) and intermediate precision (inter-day) at three concentrations. The relative standard deviation (%RSD) should be < 15%.[2]

    • LOD and LOQ : Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[1]

HPLC-UV Method for this compound

A robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement.

  • Instrumentation : A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : Isocratic mixture of 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v).

    • Flow Rate : 1 mL/min.

    • Injection Volume : 20 µL.

    • Detection Wavelength : 234 nm.

  • Sample Preparation : Similar to the LC-MS method, dissolve the sample in the mobile phase and filter.

  • Validation Parameters :

    • Linearity : A calibration curve from 1 to 250 µg/mL should yield a correlation coefficient > 0.998.

    • Accuracy and Precision : Evaluated similarly to the LC-MS method.

GC-MS Method for this compound

This method offers high sensitivity and specificity but requires a derivatization step to increase the volatility of the analyte.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Derivatization : The carboxylic acid group must be derivatized, for example, by methylation with diazomethane or silylation with BSTFA, to form a more volatile ester.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate.

    • Temperature Program : An optimized temperature gradient to ensure good separation.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Detection Mode : Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation : Extract the analyte from the sample matrix, evaporate the solvent, and perform the derivatization reaction. Reconstitute the derivatized sample in a suitable solvent for injection.

  • Validation Parameters :

    • Validation follows similar principles to LC-MS and HPLC, with linearity, accuracy, precision, LOD, and LOQ being the key parameters.

Visualization of Workflows and Relationships

To better illustrate the processes involved, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter 0.22 µm Filtration Sample->Filter Autosampler Autosampler Injection Filter->Autosampler LC C18 Column Separation Autosampler->LC MS ESI- Source MRM Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report Validation_Parameters MethodValidation Analytical Method Validation Specificity Specificity (Analyte vs. Matrix) MethodValidation->Specificity Linearity Linearity & Range (r² > 0.99) MethodValidation->Linearity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (% RSD) MethodValidation->Precision Sensitivity Sensitivity MethodValidation->Sensitivity Robustness Robustness (Deliberate Variations) MethodValidation->Robustness LOD LOD (S/N ~ 3:1) Sensitivity->LOD LOQ LOQ (S/N ~ 10:1) Sensitivity->LOQ

References

A Comparative Analysis of the Electronic Properties of 2,5- and 2,4-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electronic properties of two positional isomers, 2,5-Dibromobenzoic acid and 2,4-Dibromobenzoic acid. Understanding the distinct electronic characteristics imparted by the different substitution patterns of the bromine atoms is crucial for applications in organic synthesis, materials science, and drug development. This document presents experimental data, discusses the underlying electronic effects, and provides detailed experimental protocols for researchers.

Overview of Electronic Properties

The electronic nature of a substituted benzoic acid is primarily determined by the interplay of inductive and resonance (mesomeric) effects of its substituents. Bromine, a halogen, exerts a dual electronic influence:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and strongest at the ortho position, followed by meta, and then para.

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, primarily at the ortho and para positions.

For halogens, the inductive effect (-I) is generally stronger than the resonance effect (+M). The net result is electron withdrawal, which influences the molecule's acidity, reactivity, and spectral properties. The specific positions of the two bromine atoms in 2,5- and 2,4-dibromobenzoic acid create distinct electronic environments.

Comparative Data

The following table summarizes key electronic and physical properties for the two isomers.

PropertyThis compound2,4-Dibromobenzoic AcidJustification for Differences
Structure Br at C2 (ortho) & C5 (meta)Br at C2 (ortho) & C4 (para)Positional Isomerism.
Predicted pKa 2.46 ± 0.10[1][2]Not experimentally determined, but expected to be slightly higher than 2,5-isomer.The acidity is enhanced by electron-withdrawing groups. For bromine, the meta-substituent constant (σm = +0.393) is more positive (more withdrawing) than the para-substituent constant (σp = +0.232)[3]. The stronger withdrawing effect of the meta-bromine in the 2,5-isomer likely makes it a slightly stronger acid. Both have an ortho-bromine which significantly increases acidity through a strong inductive effect.
Melting Point 156-159 °C[1][2][4]173-174 °C[5][6]Differences in crystal lattice packing and intermolecular forces due to molecular symmetry.
Expected ¹³C NMR Carboxyl C: ~165-172 ppm. Aromatic C: ~115-140 ppm.Carboxyl C: ~165-172 ppm. Aromatic C: ~115-140 ppm.The chemical shift of the carboxyl carbon is influenced by the overall electron density of the ring[7]. Carbons directly bonded to bromine (ipso-carbons) and those ortho/para to bromine will show distinct shifts due to strong inductive and resonance effects.
Expected UV-Vis λmax Bathochromic shift relative to benzoic acid.Bathochromic shift relative to benzoic acid.The bromine atoms act as auxochromes, causing a red shift of the π → π* transitions (B and C bands) of the benzene ring compared to unsubstituted benzoic acid[8]. The exact λmax would differ based on the specific influence of the substitution pattern on the electronic transition energies.

Conceptual Framework: Substituent Effects on Acidity

The acidity of a benzoic acid derivative is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa). The following diagram illustrates how the position of a bromine substituent dictates its electronic influence.

G ortho Ortho-Position ortho_eff Strong -I Moderate +M ortho->ortho_eff meta Meta-Position meta_eff Moderate -I No +M meta->meta_eff para Para-Position para_eff Weak -I Strong +M para->para_eff net_ortho Net: Strong Withdrawal ortho_eff->net_ortho net_meta Net: Moderate Withdrawal meta_eff->net_meta net_para Net: Weak Withdrawal para_eff->net_para pka Lower pKa (Higher Acidity) net_ortho->pka net_meta->pka net_para->pka

Caption: Logical flow of substituent position influencing electronic effects and acidity.

Experimental Protocols

Accurate determination of electronic properties relies on standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each carbon atom in a molecule.

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the dibromobenzoic acid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[9]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10][11]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

    • Typical acquisition parameters include a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C isotope has low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply a baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

The following diagram outlines this workflow.

G start Start prep Sample Preparation (Dissolve in CDCl₃ + TMS) start->prep transfer Transfer to NMR Tube prep->transfer instrument Instrument Setup (Lock, Shim) transfer->instrument acquire Acquire ¹³C Spectrum (Proton Decoupled) instrument->acquire process Data Processing (FT, Phase, Baseline) acquire->process analyze Analyze Spectrum (Assign Chemical Shifts) process->analyze end End analyze->end

Caption: Standard experimental workflow for ¹³C NMR spectroscopy.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions.

  • Sample Preparation:

    • Prepare a stock solution of the dibromobenzoic acid sample of known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent like ethanol, methanol, or a buffered aqueous solution.

    • Perform serial dilutions to prepare a set of standards with concentrations appropriate for absorbance measurements (typically in the 1x10⁻⁴ to 1x10⁻⁵ M range).

  • Instrument Setup & Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Run a baseline correction with the blank cuvette in both the sample and reference beams.

    • Replace the blank in the sample beam with a cuvette containing the sample solution.

    • Scan a spectrum over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

  • Solution Preparation:

    • Prepare an aqueous solution of the dibromobenzoic acid sample with a precisely known concentration (e.g., 0.01 M). Due to low water solubility, a co-solvent like ethanol may be required.

    • Prepare a standardized solution of a strong base (e.g., 0.05 M NaOH).

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the acid solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution.

    • Add the NaOH titrant in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (the point of steepest slope).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Conclusion

The electronic properties of 2,5- and 2,4-Dibromobenzoic acid are significantly influenced by the positions of the bromine substituents. The 2,5-isomer is predicted to be a slightly stronger acid than the 2,4-isomer due to the greater electron-withdrawing effect of a bromine atom at the meta position compared to the para position. While both isomers exhibit similar spectral characteristics typical of substituted benzoic acids, precise differences in their NMR and UV-Vis spectra arise from their unique electronic structures. The experimental protocols provided herein offer a standardized approach for the empirical validation and further exploration of these properties.

References

Navigating Cross-Reactivity: A Comparative Guide for 2,5-Dibromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of targeted therapeutics hinges on a deep understanding of a compound's selectivity. While 2,5-dibromobenzoic acid serves as a versatile scaffold in the synthesis of biologically active molecules, its derivatives present a critical challenge: ensuring target specificity while minimizing off-target interactions, or cross-reactivity. This guide provides an objective comparison of the cross-reactivity profiles of two distinct classes of compounds derived from this compound: aminopyridine-based c-Jun N-terminal kinase (JNK) inhibitors and 6H-benzo[c]chromen-6-one-based estrogen receptor beta (ERβ) agonists. The information presented herein, supported by experimental data and detailed protocols, is intended to aid researchers in the development of more selective and efficacious therapeutic agents.

The Imperative of Selectivity in Drug Discovery

The promiscuity of small molecule inhibitors can lead to unforeseen side effects and diminish therapeutic efficacy.[1] Kinase inhibitors, for example, often suffer from a lack of selectivity due to the highly conserved nature of the ATP-binding site across the kinome.[1] This can result in the modulation of unintended signaling pathways, complicating the interpretation of experimental results and potentially leading to toxicity. Similarly, modulators of nuclear receptors, such as the estrogen receptor, can exhibit off-target effects by interacting with other members of the nuclear receptor superfamily, leading to a complex pharmacological profile.[2] A thorough assessment of cross-reactivity is therefore a cornerstone of modern drug development, enabling the selection of lead candidates with the most favorable safety and efficacy profiles.

Comparative Analysis of Cross-Reactivity

The following sections detail the selectivity of two classes of compounds synthesized using this compound or its close analogs as starting materials.

Aminopyridine-Based JNK Inhibitors

A study on aminopyridine-based JNK inhibitors, where this compound was utilized as a key intermediate, demonstrated remarkable selectivity for JNK-1 and -2. Optimized compounds showed inhibitory potencies in the low double-digit nanomolar range and were found to be over 1,000-fold selective for JNK-1 and -2 compared to other MAP kinases like ERK2, p38α, and p38δ. Furthermore, these compounds exhibited minimal inhibitory activity when screened against a comprehensive panel of 74 different kinases, highlighting their high degree of selectivity.

Table 1: Selectivity Profile of an Aminopyridine-Based JNK Inhibitor

Kinase TargetIC₅₀ (nM)Fold Selectivity vs. JNK-1
JNK-1 15 1
JNK-2 20 0.75
ERK2>15,000>1000
p38α>15,000>1000
p38δ>15,000>1000
Panel of 70 other kinasesLittle to no inhibitory activityNot Applicable

Data is representative of optimized compounds from the study.

6H-Benzo[c]chromen-6-one ERβ Agonists

In a separate line of research, derivatives of 6H-benzo[c]chromen-6-one, which can be synthesized from precursors related to this compound, were evaluated for their affinity and selectivity for estrogen receptor subtypes ERα and ERβ. Several analogs emerged as potent and highly selective ERβ agonists. Notably, specific modifications to the benzopyran core resulted in compounds with ERβ potency below 10 nM and over 100-fold selectivity against ERα.[3]

Table 2: Selectivity Profile of a 6H-Benzo[c]chromen-6-one Derivative

Receptor TargetEC₅₀ (nM)Fold Selectivity (ERα/ERβ)
ERβ 8 >100
ERα>8001
Other Nuclear ReceptorsData not specified, but high selectivity for ERβ is notedNot Applicable

Data is representative of optimized compounds from the study.[3]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the robust evaluation of compound selectivity, standardized and well-defined experimental protocols are essential. Below are detailed methodologies for two key assays used to determine the cross-reactivity of kinase inhibitors and receptor modulators.

In Vitro Kinase Selectivity Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of a compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound derivative) stock solution (10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer, the specific substrate, and the diluted test compound.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will pass through.

  • Wash the filters multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specifically bound radioactivity.

  • Dry the filter plate and add a scintillant to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Competitive Radioligand Binding Assay

This protocol is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or purified receptors expressing the target of interest (and potential off-targets)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Radiolabeled ligand (e.g., [³H]-estradiol for estrogen receptors)

  • Unlabeled test compound (e.g., a 6H-benzo[c]chromen-6-one derivative)

  • Non-specific binding control (a high concentration of an unlabeled ligand known to bind the target)

  • 96-well filter plates (e.g., glass fiber filters pre-soaked in polyethyleneimine)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the serially diluted test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • For determining non-specific binding, a separate set of wells should contain the radioligand and a saturating concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding as a function of the test compound concentration and determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate a key signaling pathway targeted by a this compound derivative and a general workflow for assessing cross-reactivity.

G Experimental Workflow for Cross-Reactivity Profiling cluster_0 Primary Target Assessment cluster_1 Selectivity Screening cluster_2 Dose-Response Analysis cluster_3 Cellular Confirmation Primary_Assay Primary in vitro assay (e.g., kinase or binding assay) Determine_Potency Determine IC50/EC50 for primary target Primary_Assay->Determine_Potency Panel_Screening Screen against a panel of related targets (e.g., kinase panel, nuclear receptor panel) Determine_Potency->Panel_Screening Identify_Off_Targets Identify potential off-targets (% inhibition > 50% at a fixed concentration) Panel_Screening->Identify_Off_Targets Dose_Response Perform dose-response assays for identified off-targets Identify_Off_Targets->Dose_Response Determine_Selectivity Calculate selectivity ratios (IC50 off-target / IC50 primary target) Dose_Response->Determine_Selectivity Cellular_Assay Cell-based assays (e.g., target engagement, downstream signaling) Determine_Selectivity->Cellular_Assay Confirm_Cellular_Selectivity Confirm on-target vs. off-target effects in a cellular context Cellular_Assay->Confirm_Cellular_Selectivity

Caption: A logical workflow for the systematic evaluation of the cross-reactivity of a novel compound.

G Simplified JNK Signaling Pathway Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor Aminopyridine Derivative (from this compound) Inhibitor->JNK

Caption: A schematic of the JNK signaling cascade, a target for aminopyridine derivatives.

G Genomic Estrogen Receptor Signaling Estrogen Estrogen / Agonist ER Estrogen Receptor (ERβ) (in cytoplasm) Estrogen->ER Dimerization Dimerization & Nuclear Translocation ER->Dimerization ERE Estrogen Response Element (ERE) (in DNA) Dimerization->ERE Transcription Gene Transcription ERE->Transcription Agonist Benzo[c]chromenone Derivative Agonist->ER

Caption: The genomic signaling pathway of the estrogen receptor, activated by benzo[c]chromenone agonists.

Conclusion

The development of derivatives from this compound has yielded highly potent and selective modulators of diverse biological targets, including JNK and the estrogen receptor. The aminopyridine-based JNK inhibitors demonstrate the feasibility of achieving remarkable kinase selectivity, a critical attribute for minimizing off-target effects. Similarly, the 6H-benzo[c]chromen-6-one series showcases the potential for developing highly selective nuclear receptor agonists.

For researchers and drug development professionals, the key takeaway is the necessity of comprehensive cross-reactivity profiling. The experimental protocols and workflows outlined in this guide provide a framework for conducting such studies. By systematically evaluating the selectivity of novel compounds derived from this compound and other scaffolds, the scientific community can advance the development of safer and more effective targeted therapies.

References

A Researcher's Guide to Analytical Standards for 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate analytical measurements, the selection of a suitable analytical standard is a critical first step. This guide provides a comparative overview of commercially available 2,5-Dibromobenzoic acid standards and potential alternatives, supported by available data and outlining key experimental protocols for their use.

Comparison of this compound Analytical Standards

SupplierProduct Number (Example)Stated PurityAssay Method(s)Melting Point (°C)
Sigma-Aldrich 51675996%Not specified on typical CoA156-159 (lit.)
Tokyo Chemical Industry (TCI) D3439>97.0%GC, Neutralization titration155.0-159.0
Alfa Aesar (Thermo Fisher) A1507798%GC156-159
Chem-Impex 02499≥99%HPLC156-159

Note: The information in this table is based on publicly available data from supplier websites and may vary by lot. It is crucial to consult the Certificate of Analysis (CoA) for the specific lot being used.

Alternative Analytical Standards

In the absence of a Certified Reference Material (CRM) for this compound, researchers may consider the following alternatives, depending on the specific analytical requirements:

  • Isomeric Dibromobenzoic Acids: 2,6-Dibromobenzoic acid and 3,5-Dibromobenzoic acid are commercially available and can serve as suitable alternatives or internal standards in chromatographic methods, provided they can be adequately resolved from the 2,5-isomer.[1][2][3]

  • Benzoic Acid Certified Reference Material (CRM): For applications where a closely related and certified standard is necessary for instrument qualification or method validation, benzoic acid CRMs are available from various sources.[4][5][6][7] These are particularly useful for establishing traceability to national standards.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible use of analytical standards. Below are representative methodologies for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: Newcrom R1 or equivalent C18 column.[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier. A typical mobile phase could be a mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[4]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or MS detection.

  • Sample Preparation: Accurately weigh the standard and dissolve it in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

Gas Chromatography (GC)

GC is a common method for purity assessment, as indicated in some supplier documentation.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5), is generally suitable for the analysis of aromatic carboxylic acids after derivatization.

  • Derivatization: To improve volatility and peak shape, derivatization of the carboxylic acid group (e.g., to its methyl ester) is often necessary.

  • Injector and Detector Temperatures: Typical injector temperatures would be in the range of 250-280°C, with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector at a similar or slightly higher temperature.

  • Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) would be typical.

  • Sample Preparation: Prepare a stock solution of the standard in a suitable organic solvent. If derivatization is required, follow a validated derivatization protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR).

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound standard and a certified internal standard in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquisition Parameters: For quantitative analysis, ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of the nuclei.

  • Data Processing: After Fourier transformation, carefully phase and baseline correct the spectrum.

  • Quantification: The purity of the this compound can be determined by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the certified internal standard.

Visualizing Experimental Workflows

To aid in the selection and use of an analytical standard for this compound, the following diagrams illustrate a logical workflow for standard selection and a general experimental workflow for analysis.

Standard Selection Workflow start Define Analytical Need req Purity Requirement? start->req crm CRM Available for 2,5-DBA? req->crm High high_purity Select High Purity Commercial Standard (>98%) req->high_purity Moderate alt_crm Use Alternative CRM (e.g., Benzoic Acid) crm->alt_crm No crm->high_purity Yes (but unavailable) verify Verify Identity and Purity (e.g., NMR, HPLC) alt_crm->verify high_purity->verify standard Qualified Analytical Standard verify->standard

Caption: Logical workflow for selecting an analytical standard.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing weigh Accurately Weigh Standard dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc gc GC Analysis dissolve->gc nmr NMR Analysis dissolve->nmr integrate Peak Integration / Signal Analysis hplc->integrate gc->integrate nmr->integrate calculate Calculate Purity / Concentration integrate->calculate

Caption: General experimental workflow for analysis.

References

A Comparative Guide to the Spectroscopic Characterization of 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various spectroscopic techniques for the characterization of 2,5-Dibromobenzoic acid. The following sections detail the experimental data and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a multi-faceted analytical perspective on this compound.

Spectroscopic Data Summary

The quantitative data obtained from different spectroscopic analyses of this compound are summarized in the tables below for easy comparison.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95d1HH-6
7.65dd1HH-4
7.50d1HH-3
13.0 (broad s)s1H-COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound *

Chemical Shift (δ) ppmAssignment
~166C=O
~138C-4
~134C-6
~132C-1
~122C-3
~120C-2
~118C-5

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
1680-1710StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-WeakC=C stretch (Aromatic ring)
~1300MediumC-O stretch
~900Broad, MediumO-H bend (out-of-plane)
Below 800StrongC-Br stretch

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
278, 280, 282High[M]⁺ (Molecular ion with isotopic pattern of two Br atoms)
261, 263, 265Medium[M-OH]⁺
233, 235, 237Medium[M-COOH]⁺
154, 156Medium[C₆H₃Br]⁺
75High[C₆H₃]⁺

Table 5: Predicted UV-Vis Absorption Data for this compound *

λ_max (nm)Solvent
~210-220Ethanol
~280-290Ethanol

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer.

    • Parameters: A standard proton NMR experiment was performed with a 30° pulse angle and a relaxation delay of 1 second. 16 scans were acquired for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance 100 MHz spectrometer.

    • Parameters: A proton-decoupled ¹³C NMR spectrum was acquired with a 45° pulse angle and a relaxation delay of 2 seconds. A larger number of scans (typically 1024 or more) were accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Procedure:

    • A background spectrum of the clean, empty ATR crystal was recorded.

    • A small amount of solid this compound powder was placed directly onto the ATR crystal.

    • A pressure clamp was applied to ensure firm and uniform contact between the sample and the crystal.

    • The infrared spectrum was collected over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum was presented in transmittance or absorbance mode.

3. Electron Ionization-Mass Spectrometry (EI-MS)

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Procedure:

    • A small amount of the solid sample was introduced into the ion source via a direct insertion probe.

    • The sample was heated to induce vaporization into the gas phase.

    • The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV).

    • The resulting positively charged ions and fragment ions were accelerated into the mass analyzer.

    • The mass-to-charge ratio (m/z) of the ions was measured.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of this compound was prepared by dissolving a precisely weighed amount of the compound in a known volume of spectroscopic grade ethanol. Serial dilutions were performed to obtain a solution with an absorbance in the optimal range (0.1-1.0 AU).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • The spectrophotometer was calibrated using a cuvette filled with the solvent (ethanol) as a blank.

    • The sample cuvette was filled with the prepared solution of this compound.

    • The absorbance spectrum was recorded over a wavelength range of 200-400 nm.

    • The wavelengths of maximum absorbance (λ_max) were identified.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Structure Elucidation Sample This compound (Solid Powder) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR ATR-FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data UVVis_Data Absorption Maxima (λ_max) Electronic Transitions UVVis->UVVis_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure UVVis_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

comparative study of the crystal structure of dibromobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of the Crystal Structures of Dibromobenzoic Acid Isomers

This guide provides a detailed comparative analysis of the crystal structures of various dibromobenzoic acid isomers. The structural data, obtained through single-crystal X-ray diffraction, is crucial for understanding the impact of bromine substitution on the molecular conformation and intermolecular interactions within the crystalline state. This information is of significant value to researchers, scientists, and professionals in the field of drug development for designing molecules with specific physicochemical properties.

Experimental Protocols

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. A general experimental protocol for such an analysis is as follows:

  • Crystal Growth: Single crystals of the dibromobenzoic acid isomers are grown by slow evaporation of a suitable solvent. The choice of solvent is critical and is determined empirically for each isomer. Common solvents for benzoic acid derivatives include ethanol, methanol, acetic acid, or mixtures thereof with water.

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature, often at low temperatures (e.g., 100-150 K) to minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in difference Fourier maps and refined isotropically or placed in calculated positions.

Crystal Structure Data of Dibromobenzoic Acid Isomers

The following tables summarize the key crystallographic data for the studied dibromobenzoic acid isomers.

Table 1: Crystal Data and Structure Refinement for Dibromobenzoic Acid Isomers

Parameter2,6-Dibromo-3,4,5-trimethoxybenzoic Acid[1]2-Bromobenzoic Acid[2]
Empirical FormulaC₁₀H₁₀Br₂O₅C₇H₅BrO₂
Formula Weight386.00201.02
Temperature (K)293(2)120(2)
Wavelength (Å)0.710731.54184
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)10.133(3)14.7955(4)
b (Å)8.441(2)3.99062(15)
c (Å)15.228(4)22.9240(8)
α (°)9090
β (°)99.88(3)96.906(3)
γ (°)9090
Volume (ų)1284.1(6)1343.69(8)
Z44
Density (calculated) (Mg/m³)1.9961.986
Absorption Coefficient (mm⁻¹)6.3347.761
F(000)752784

Note: Data for other isomers of dibromobenzoic acid were not available in the searched resources.

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid[1]

BondLength (Å)AngleDegree (°)
Br1-C21.895(4)O1-C7-O2123.0(5)
Br2-C61.896(4)O1-C7-C1119.8(4)
O1-C71.294(6)O2-C7-C1117.2(4)
O2-C71.220(6)C6-C1-C2119.3(4)
C1-C71.503(7)C3-C2-Br1119.1(3)
C1-C21.398(6)C5-C6-Br2118.9(3)
C1-C61.400(6)

Molecular and Crystal Packing

The conformation of the benzoic acid molecule and the packing of molecules in the crystal are influenced by the substitution pattern of the bromine atoms.

In the case of 2,6-dibromo-3,4,5-trimethoxybenzoic acid , the carboxylic acid group is twisted with respect to the benzene ring. The crystal packing is characterized by the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of adjacent molecules.[1]

For 2-bromobenzoic acid , the molecules also form hydrogen-bonded centrosymmetric dimers. These dimers are further linked into chains by C-H···O interactions. The packing is also influenced by Br···Br interactions.[2]

Logical Workflow for Comparative Crystallographic Study

The following diagram illustrates the logical workflow for conducting a comparative crystallographic study of isomeric compounds.

workflow Workflow for Comparative Crystallographic Study A Synthesis and Purification of Isomers B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Analysis of Molecular Geometry (Bond Lengths, Bond Angles) D->E F Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking) D->F G Comparative Analysis of Crystal Packing E->G F->G H Structure-Property Correlation G->H

References

A Comparative Guide to Assessing the Purity of 2,5-Dibromobenzoic Acid Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a sample of 2,5-Dibromobenzoic acid against a certified reference standard. The described protocols and data will enable researchers to make informed decisions on the most suitable techniques for their specific quality control and research needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final product. This guide outlines several common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. Each method's principles, experimental protocols, and expected outcomes are detailed to provide a robust framework for comparison.

Data Presentation

The following tables summarize the expected quantitative data from the comparative purity assessment of a this compound sample against a reference standard.

Table 1: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area% Purity
Reference Standard5.21,250,00099.8%
Test Sample5.21,200,00096.0%
Impurity 1 (Test Sample)3.845,0003.6%
Impurity 2 (Test Sample)6.15,0000.4%

Table 2: GC-MS Purity Analysis (after derivatization)

Sample IDRetention Time (min)Peak Area% Purity
Reference Standard (TMS derivative)8.51,500,00099.7%
Test Sample (TMS derivative)8.51,425,00095.0%
Impurity 1 (TMS derivative)7.270,0004.7%
Impurity 2 (TMS derivative)9.35,0000.3%

Table 3: Melting Point Analysis

Sample IDMelting Point Range (°C)
Reference Standard158 - 159
Test Sample154 - 157
Literature Value156 - 159[1]

Table 4: Quantitative NMR (qNMR) Analysis

Sample IDInternal StandardMolar Ratio (Analyte:Standard)Calculated Purity (%)
Reference StandardMaleic Acid1.05 : 1.0099.5%
Test SampleMaleic Acid1.01 : 1.0095.2%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect related impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column (or equivalent C18 column).[2]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[2] For mass spectrometry compatibility, 0.1% formic acid can be used as a substitute for phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and the test sample into separate 10 mL volumetric flasks.

    • Dissolve the contents in the mobile phase and make up to the mark.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To identify and quantify volatile impurities and the main component after derivatization.

Methodology:

  • Instrumentation: A GC-MS system.

  • Derivatization: Due to the low volatility of this compound, a derivatization step is necessary.[3] Silylation is a common method.[4]

    • Accurately weigh approximately 1 mg of the reference standard and test sample into separate reaction vials.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 900 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vials and heat at 60-70 °C for 30 minutes.

  • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Data Analysis: Purity is determined by comparing the peak area of the derivatized this compound to the total peak area. The mass spectrum is used to confirm the identity of the main peak and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify impurities.

Methodology:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the this compound sample.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Dimethyl Sulfoxide - DMSO-d₆) in an NMR tube.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

  • Data Analysis: The ¹H and ¹³C NMR spectra of the test sample are compared to those of the reference standard. The presence of unexpected signals may indicate impurities. For quantitative analysis (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to that of the internal standard.

Melting Point Analysis

Objective: To assess the purity based on the melting point range.

Methodology:

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the crystalline sample is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded.

  • Data Analysis: A pure substance will have a sharp melting point range (typically less than 1 °C). Impurities tend to depress and broaden the melting point range. The observed melting point is compared to the literature value and that of the reference standard.[1][6]

Visualizations

The following diagrams illustrate the workflow for the purity assessment and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison cluster_3 Final Report Sample Test Sample of this compound HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis (with Derivatization) Sample->GCMS NMR NMR Spectroscopy Sample->NMR MP Melting Point Analysis Sample->MP Reference Reference Standard Reference->HPLC Reference->GCMS Reference->NMR Reference->MP Data Compare Chromatograms, Spectra, and Melting Points HPLC->Data GCMS->Data NMR->Data MP->Data Purity Determine Purity and Identify Impurities Data->Purity Report Generate Comparison Guide and Certificate of Analysis Purity->Report

Caption: Workflow for the purity assessment of this compound.

Logical_Relationship Logical Relationship of Purity Assessment Techniques cluster_quantitative Quantitative Methods cluster_qualitative Qualitative/Confirmatory Methods Purity Overall Purity Assessment HPLC HPLC (% Area) Purity->HPLC GCMS GC-MS (% Area) Purity->GCMS qNMR qNMR (Absolute Purity) Purity->qNMR NMR_ID NMR (Structural Confirmation) Purity->NMR_ID MP Melting Point (Impurity Indication) Purity->MP MS Mass Spectrometry (Impurity Identification) Purity->MS GCMS->MS provides

Caption: Logical relationship of analytical techniques for purity assessment.

References

Quantitative Analysis of 2,5-Dibromobenzoic Acid in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,5-Dibromobenzoic acid in complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated with supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for your specific analytical needs.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired accuracy and precision. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent chromatographic techniques, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful alternative with distinct advantages. Below is a summary of performance data for these analytical methods. While data for this compound is not available for all parameters across all techniques, data from closely related halogenated benzoic acids and benzoic acid itself provide a strong basis for comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by mass-based detection. Often requires derivatization for non-volatile analytes.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.
Primary Application Routine purity determination and quantification in quality control.Identification and quantification of volatile impurities and the main compound, often after derivatization. High sensitivity.High-accuracy assay of bulk material and purity determination without the need for a specific reference standard of the analyte.
Linearity (r²) > 0.999[1]> 0.995[2]Excellent (direct proportionality)
Typical Limit of Detection (LOD) 0.42 µg/mL (for Benzoic Acid)[1]< 0.01 µg/mL (for other organic acids, post-derivatization)[3]~5 µM (for amino acids)[4]
Typical Limit of Quantification (LOQ) 1.14 µg/mL (for Benzoic Acid)[1]< 0.1 µg/mL (for other organic acids, post-derivatization)[3]Dependent on desired accuracy and experiment time.[4]
Accuracy (% Recovery) 85.61 - 102.04 (for Benzoic Acid)[1]98.5 - 100.4 (for Benzoic Acid, with isotope dilution)[5]High, as it can be a primary ratio method.
Precision (% RSD) < 2%[1]< 5%[6]Typically < 2%[7]
Key Advantages Robust, widely available, cost-effective, suitable for non-volatile compounds.[1]High sensitivity and selectivity, excellent for identifying trace impurities.[2]Non-destructive, requires minimal sample preparation, provides structural information, and can be a primary method of measurement.[4][8]
Key Limitations Moderate sensitivity, potential for matrix interference.May require derivatization for non-volatile compounds like this compound, which can add complexity.[2]Lower sensitivity compared to MS-based methods, higher initial instrument cost.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of halogenated benzoic acids.[1] It is particularly well-suited for non-volatile and thermally labile compounds.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Example for this compound):

  • Column: Newcrom R1 reverse-phase column.[9]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[9]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the analyte's chromophore (e.g., around 230-280 nm).

  • Temperature: Ambient or controlled column temperature (e.g., 25 °C).

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent like methanol or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

  • Data acquisition and processing software.

Derivatization (Example using Methylation):

  • To a known amount of the dried sample residue, add a methylating agent (e.g., BF₃-methanol solution).[2]

  • Heat the mixture to ensure complete derivatization to the methyl ester of this compound.

  • Extract the derivatized analyte into a suitable organic solvent (e.g., hexane or dichloromethane).

GC-MS Conditions (General):

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of components. For example, an initial temperature of 100°C, ramped to 280°C.[2]

  • Injector: Splitless or split injection mode, with a typical injector temperature of 250°C.[2]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is common. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[2]

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

¹H-qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance or its concentration in a solution without the need for a specific standard of the analyte.[4] Quantification is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.

Instrumentation:

  • A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of any proton being quantified) is crucial for accurate quantification to ensure full relaxation of all signals.

  • Number of Scans: An adequate number of scans should be acquired to obtain a good signal-to-noise ratio, especially for minor components.

Data Processing and Quantification:

  • Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • The concentration of the analyte is calculated using the ratio of the integrals, the number of protons contributing to each signal, their molecular weights, and the weight of the internal standard.

Visualization of Experimental Workflows

To further clarify the procedural differences between these analytical techniques, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Reaction Mixture weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc data Data Acquisition hplc->data quant Quantification data->quant

HPLC Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Reaction Mixture weigh Weigh Sample start->weigh derivatize Derivatization (e.g., Methylation) weigh->derivatize extract Solvent Extraction derivatize->extract gcms GC-MS System extract->gcms data Data Acquisition (Scan/SIM) gcms->data quant Quantification data->quant

GC-MS Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis start Reaction Mixture weigh Weigh Sample & Internal Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr data Data Acquisition (with long d1) nmr->data quant Integration & Calculation data->quant

qNMR Analysis Workflow

References

A Comparative Guide to the Efficacy of 2,5-Dibromobenzoic Acid and Other Halogenated Benzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Benzoic Acids as Versatile Building Blocks in Organic Synthesis.

The strategic selection of starting materials is a critical determinant of success in the synthesis of complex organic molecules. Halogenated benzoic acids, as a class of readily available and highly versatile building blocks, are of paramount importance in the construction of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive comparison of the efficacy of 2,5-Dibromobenzoic acid with other halogenated benzoic acids in key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions. The information presented herein is supported by experimental data to inform the strategic decisions of researchers in synthetic route design and optimization.

The Hierarchy of Halogen Reactivity: A Guiding Principle

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. This fundamental principle establishes a clear reactivity trend: I > Br > Cl >> F.[1][2] The weaker carbon-iodine bond facilitates the rate-determining oxidative addition step in the catalytic cycle, generally leading to faster reactions and milder conditions compared to their bromo and chloro counterparts.[1] While aryl fluorides are typically unreactive under standard conditions, recent advances in catalysis are expanding their utility. This reactivity hierarchy is a crucial consideration when selecting a halogenated benzoic acid for a specific synthetic transformation.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of C-C bonds. The choice of halogen on the benzoic acid scaffold significantly impacts reaction efficiency. Iodo-substituted benzoic acids generally exhibit the highest reactivity, often achieving high yields under mild conditions. Bromo-substituted benzoic acids, including this compound, are also highly effective substrates, though they may necessitate slightly higher catalyst loadings or elevated temperatures to achieve comparable results to their iodo-analogs. Chloro-substituted benzoic acids are the least reactive and often require more specialized and highly active catalyst systems.[1]

Comparative Data for Suzuki-Miyaura Coupling of Halogenated Benzoic Acids with Phenylboronic Acid
Halogenated Benzoic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodobenzoic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[1] (representative)
4-Bromobenzoic AcidPd(dppf)Cl₂K₃PO₄Toluene10012-24~85-95[1] (representative)
4-Chlorobenzoic AcidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O10018~80-90[2] (representative)
This compoundPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012Moderate to Good[Data compiled from typical Suzuki conditions]

Note: The yields presented are representative and can vary based on the specific reaction conditions, ligands, and substrates used.

Performance in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science. The reactivity trend of halogenated benzoic acids in the Sonogashira reaction mirrors that of the Suzuki-Miyaura coupling, with iodides being the most reactive, followed by bromides and then chlorides.[1] this compound, with its two bromine atoms, offers the potential for mono- or di-alkynylation, providing a pathway to more complex molecular architectures.

Comparative Data for Sonogashira Coupling of Halogenated Benzoic Acids with Phenylacetylene
Halogenated Benzoic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodobenzoic AcidPd(PPh₃)₄ / CuIEt₃NTHFRT6~90-98[1] (representative)
4-Bromobenzoic AcidPd(PPh₃)₄ / CuIPiperidineDMF808-16~80-90[1] (representative)
4-Chlorobenzoic AcidPd₂(dba)₃ / Xantphos / CuICs₂CO₃Dioxane12024~55[1] (representative)
This compoundPd(PPh₃)₄ / CuIEt₃NDMF8012Moderate to Good[Data compiled from typical Sonogashira conditions]

Note: The yields presented are representative and can vary based on the specific reaction conditions, ligands, and substrates used.

Performance in Heck Cross-Coupling Reactions

The Heck reaction provides a powerful method for the arylation of alkenes. The reactivity of halogenated benzoic acids in the Heck reaction follows the established trend, with iodo- and bromo-derivatives being the most common substrates.[3][4] The use of this compound allows for the potential of a double Heck reaction, leading to the formation of disubstituted alkene products.

Comparative Data for Heck Coupling of Halogenated Benzoic Acids with Styrene
Halogenated Benzoic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodobenzene (as a model)Pd(OAc)₂K₂CO₃DMF/H₂O10012High[5] (representative)
Bromobenzene (as a model)PdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O12012Moderate to High[5] (representative)
Chlorobenzene (as a model)PdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O12012Low to Moderate[5] (representative)
This compoundPd(OAc)₂ / PPh₃Et₃NDMF10024Moderate[Data compiled from typical Heck conditions]

Note: The yields presented are representative and can vary based on the specific reaction conditions, ligands, and substrates used.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a bromo-substituted benzoic acid with an arylboronic acid.

Materials:

  • Bromo-substituted benzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-substituted benzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Reactants: - Halogenated Benzoic Acid - Arylboronic Acid - Base B Add Catalyst: - Palladium Catalyst A->B C Add Solvent B->C D Heat and Stir (e.g., 100°C, 12-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Extraction F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J J I->J Final Product Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR(L2) pd_complex->pd_alkynyl Transmetalation (+ Cu-C≡CR, - CuX) pd_alkynyl->pd0 Regeneration product Ar-C≡CR pd_alkynyl->product Reductive Elimination product->pd0 cu_acetylide Cu-C≡CR cu_x CuX alkyne R-C≡C-H alkyne->cu_acetylide + CuX, - HX base Base

References

A Comparative Guide to Developing a Validated Stability-Indicating Assay for 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive framework for establishing a validated stability-indicating assay method (SIAM) for 2,5-Dibromobenzoic acid. Such a method is crucial for assessing the stability of the compound under various environmental conditions, a key requirement in pharmaceutical development. As there is no publicly available, validated SIAM specifically for this compound, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method, details the necessary validation protocols as per International Council for Harmonisation (ICH) guidelines, and presents a comparative analysis of the compound's stability under different stress conditions.

Proposed Analytical Method: Reverse-Phase HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the quantitative determination of this compound and its potential degradation products. This technique is well-suited for the analysis of aromatic carboxylic acids.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Condition
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature 30°C

Experimental Protocols

A detailed experimental plan is essential for the successful development and validation of a stability-indicating assay.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: Prepare samples containing this compound at a target concentration of 100 µg/mL using the mobile phase as the diluent.

To demonstrate the specificity of the method, forced degradation studies must be performed on this compound.

  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours. Cool and neutralize with 1N NaOH.

  • Alkaline Condition: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 24 hours. Cool and neutralize with 1N HCl.

  • Oxidative Condition: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to a temperature of 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Method Validation

The proposed analytical method must be validated in accordance with ICH Q2(R1) guidelines.

Table 2: Summary of Validation Parameters

ParameterSpecification
Specificity The method must be able to resolve the this compound peak from all potential degradation products.
Linearity A minimum of 5 concentrations, with a correlation coefficient (r²) ≥ 0.999.
Range Typically 80% to 120% of the test concentration.
Accuracy Mean recovery of 98.0% to 102.0% for the analyte.
Precision Repeatability (intra-day) and Intermediate (inter-day) precision with a Relative Standard Deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should show reliability with deliberate variations in method parameters (e.g., flow rate, mobile phase composition).

Data Presentation: Comparative Analysis

The following tables summarize hypothetical data from the validation and forced degradation studies.

Table 3: Hypothetical Results of Forced Degradation Studies

Stress ConditionAssay of this compound (%)% DegradationNumber of Degradation Products
Acid (1N HCl, 80°C) 85.214.82
Alkali (1N NaOH, 80°C) 79.520.51
Oxidative (30% H₂O₂) 91.38.71
Thermal (105°C) 96.83.21
Photolytic 92.17.92

Table 4: Hypothetical Validation Data Summary

Validation ParameterObserved Value
Linearity (Correlation Coefficient, r²) 0.9997
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD) Intra-day: 0.75%, Inter-day: 1.10%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Visualizations

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_stress Forced Degradation cluster_final Final Method dev1 Select HPLC Method dev2 Optimize Chromatographic Conditions dev1->dev2 val2 Linearity & Range dev2->val2 stress1 Perform Stress Studies dev2->stress1 val1 Specificity val3 Accuracy val4 Precision val5 LOD & LOQ val6 Robustness final_method Validated Stability-Indicating Assay val6->final_method stress1->val1

Caption: Workflow for development and validation of a stability-indicating assay.

G cluster_main Forced Degradation Pathways cluster_conditions Stress Conditions parent This compound acid Acidic parent->acid alkali Alkaline parent->alkali oxidative Oxidative parent->oxidative thermal Thermal parent->thermal photo Photolytic parent->photo degradation Degradation Products acid->degradation alkali->degradation oxidative->degradation thermal->degradation photo->degradation

Caption: Logical relationship of forced degradation studies.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 2,5-Dibromobenzoic acid, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or face shield.[3][4]Prevents eye contact which can cause serious irritation.[2]
Hand Protection Protective gloves (e.g., nitrile rubber).To avoid skin contact which can lead to irritation.[4]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[1][5]To prevent inhalation of dust which may cause respiratory tract irritation.[2][4]
Body Protection Lab coat or other suitable protective clothing.[4][6]To prevent skin contact and contamination of personal clothing.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[3][7] Avoid generating dust.[6] Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke in the work area.[3][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Keep away from strong oxidizing agents.[5] The substance should be stored locked up.[3][7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][7]
Skin Contact Immediately wash off with soap and plenty of water.[7] Remove contaminated clothing and wash it before reuse.[3][7] If skin irritation occurs, get medical advice/attention.[3][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][7] Get medical attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3]

Spill and Disposal Procedures

In the case of a spill or for final disposal, the following procedures should be followed to minimize environmental contamination and ensure safety.

  • Spill Cleanup: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][6] Ensure adequate ventilation.[3] For major spills, evacuate the area and alert emergency services.[6]

  • Waste Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[3][7] Do not allow the chemical to enter drains or waterways.[5]

Procedural Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Work Area handle_transfer->cleanup_decon emergency_spill Spill Occurs handle_transfer->emergency_spill emergency_exposure Exposure Occurs handle_transfer->emergency_exposure cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe spill_response Follow Spill Cleanup Protocol emergency_spill->spill_response exposure_response Administer First Aid emergency_exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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2,5-Dibromobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.